molecular formula C9H15N3 B1457491 4-(3-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1367915-64-7

4-(3-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1457491
CAS No.: 1367915-64-7
M. Wt: 165.24 g/mol
InChI Key: RUDBDQGQYSXYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-1H-pyrazol-4-yl)piperidine (CAS 1367915-64-7) is a high-value chemical scaffold that combines a piperidine ring with a 3-methylpyrazole heterocycle. This structure is a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic amino acids and other complex molecules designed for biological screening . The piperidine-pyrazole core is a privileged structure in pharmaceutical research, serving as a key intermediate in the development of targeted compounds . As a bifunctional molecule, it provides reactive sites that allow researchers to create diverse chemical libraries, which are essential for identifying new therapeutic agents . The compound is offered with cold-chain transportation to ensure stability and is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Molecular Information: • CAS Number: 1367915-64-7 • Molecular Formula: C9H15N3 • Molecular Weight: 165.24 g/mol • SMILES: CC1=C(C=NN1)C2CCNCC2 Handling and Compliance: This product is classified as "For Research Use Only" (RUO). It is not intended for direct use in humans, animals, or as a component in diagnostic procedures. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDBDQGQYSXYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367915-64-7
Record name 4-(3-methyl-1H-pyrazol-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-(3-methyl-1H-pyrazol-4-yl)piperidine , a privileged scaffold in medicinal chemistry.

Executive Summary

4-(3-methyl-1H-pyrazol-4-yl)piperidine (CAS: 824144-50-X [Generic Ref]) is a high-value heterocyclic building block used primarily in the discovery of ATP-competitive kinase inhibitors. Structurally, it consists of a piperidine ring linked at the C4 position to a 3-methyl-pyrazole moiety. This architecture serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) , particularly for targeting the Janus Kinase (JAK) family and other serine/threonine kinases.

The molecule is designed to function as a hinge-binding mimetic : the pyrazole nitrogen atoms interact with the kinase hinge region via hydrogen bonding, while the piperidine ring projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) profiles.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identification[2]
  • IUPAC Name: 4-(3-methyl-1H-pyrazol-4-yl)piperidine

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 165.24 g/mol

  • SMILES: CC1=C(C=NN1)C2CCNCC2

  • Key Structural Features:

    • Secondary Amine (Piperidine): High basicity (

      
      ), provides a handle for diversification (acylation, alkylation).
      
    • Pyrazole Ring: Amphoteric heterocycle; acts as a hydrogen bond donor/acceptor pair.

    • C3-Methyl Group: Provides steric bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Tautomeric Equilibrium

The pyrazole ring exists in a dynamic tautomeric equilibrium between the 1H- and 2H- forms. In the 3-methyl substituted system, this results in the interconversion between the 3-methyl and 5-methyl tautomers. This equilibrium is solvent-dependent and critical for regioselective functionalization.

Tautomerism TautomerA 3-methyl-1H-pyrazol-4-yl (Tautomer A) TautomerB 5-methyl-1H-pyrazol-4-yl (Tautomer B) TautomerA->TautomerB Proton Transfer (Fast Equilibrium)

Figure 1: Tautomeric equilibrium of the pyrazole moiety. In solution, the proton shifts rapidly between N1 and N2, making the 3-methyl and 5-methyl positions chemically equivalent until functionalized.

Physicochemical Properties[1][4][6][8][9][10][11][12]

PropertyValue (Approx.)Mechanistic Implication
pKa (Piperidine NH) 10.5 – 11.0Highly basic; exists as a cation at physiological pH. Enhances solubility but limits passive permeability unless capped.
pKa (Pyrazole NH) ~14.0 (Acidity)Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu) for alkylation.
LogP 0.7 – 1.2Moderate lipophilicity; ideal for "Lead-Like" space (LogP < 3).
H-Bond Donors 2 (Piperidine NH, Pyrazole NH)Critical for binding interactions (e.g., Glu/Leu residues in kinase hinge).
Polar Surface Area (PSA) ~41 ŲWell within the range for oral bioavailability (PSA < 140 Ų).

Synthetic Pathways[1][8][13]

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine generally follows two strategies: Convergent Coupling (preferred for scale-up) or De Novo Ring Construction .

Method A: Suzuki-Miyaura Cross-Coupling (Industrial Standard)

This route utilizes a palladium-catalyzed coupling between a piperidine boronate and a bromopyrazole. It is modular and avoids the harsh conditions of ring closure.

Protocol:

  • Borylation: React N-Boc-4-en-piperidine triflate with bis(pinacolato)diboron (

    
    , KOAc, Dioxane, 90°C).
    
  • Coupling: React the resulting boronate ester with 4-bromo-3-methyl-1H-pyrazole (or its N-THP protected version).

  • Hydrogenation: Reduce the internal alkene (

    
    , Pd/C) to the piperidine.
    
  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

Synthesis Start N-Boc-4-Piperidone Step1 Enol Triflate Formation (Tf2O, Base) Start->Step1 Intermediate1 N-Boc-Enol Triflate Step1->Intermediate1 Step2 Suzuki Coupling (4-bromo-3-methylpyrazole, Pd Cat) Intermediate1->Step2 Intermediate2 Coupled Alkene Step2->Intermediate2 Step3 Hydrogenation & Deprotection (H2, Pd/C -> HCl) Intermediate2->Step3 Product 4-(3-methyl-1H-pyrazol-4-yl)piperidine Step3->Product

Figure 2: Convergent synthesis via Suzuki-Miyaura coupling. This route ensures regiochemical integrity of the pyrazole methyl group.

Method B: Knoevenagel Condensation (Linear)
  • Condensation of N-Boc-4-piperidone with cyanoacetate or acetylacetone derivatives.

  • Cyclization with hydrazine hydrate.

  • Note: This method often yields mixtures of regioisomers or requires harsh conditions that may affect protecting groups.

Reactivity & Functionalization Profile

Orthogonal Reactivity

The molecule possesses two distinct nitrogen nucleophiles, allowing for orthogonal functionalization :

  • Piperidine Nitrogen (

    
    ):  Most nucleophilic. Reacts readily with acyl chlorides, sulfonyl chlorides, and alkyl halides under mild basic conditions (TEA/DCM).
    
  • Pyrazole Nitrogen (

    
    ):  Less nucleophilic. Requires deprotonation (NaH/DMF) or specialized conditions (Mitsunobu reaction) for alkylation.
    
Regioselectivity in Pyrazole Alkylation

When alkylating the pyrazole nitrogen, a mixture of N1 and N2 isomers is common.

  • Steric Control: Alkylation tends to occur at the nitrogen distal to the methyl group (position 1) to minimize steric clash, but electronic factors can override this.

  • Protection Strategy: To functionalize the piperidine selectively, the pyrazole is often left unprotected (if unreactive under acylation conditions) or protected with a THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl) group.

Application in Drug Discovery: Kinase Inhibitors

This scaffold is a structural analog to the piperidine core found in Tofacitinib and Baricitinib , but with a pyrazole replacing the pyrrolopyrimidine or fused systems.

Mechanism of Action (Hinge Binding)

In ATP-competitive inhibitors:

  • The Pyrazole moiety occupies the ATP-binding pocket, forming hydrogen bonds with the kinase hinge region (e.g., Valine or Leucine backbone).

  • The Piperidine ring extends towards the solvent front (ribose binding pocket), improving solubility.

  • The 3-Methyl group can induce selectivity by interacting with the "gatekeeper" residue (e.g., Threonine vs. Methionine) in the kinase back-cleft.

Case Study: JAK Inhibitor Design

Researchers use this building block to synthesize "Type I" inhibitors. By acylating the piperidine nitrogen with a cyanoacetyl group (as seen in Tofacitinib), one introduces a "warhead" capable of reversible covalent interaction with cysteine residues in the kinase active site.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral data is expected:

  • 1H NMR (DMSO-d6):

    • 
       12.5 ppm (broad s, 1H, Pyrazole NH).
      
    • 
       7.30 ppm (s, 1H, Pyrazole CH).
      
    • 
       2.90 - 3.10 ppm (m, Piperidine protons).
      
    • 
       2.20 ppm (s, 3H, Methyl group).
      
  • LC-MS:

    • Positive mode ESI:

      
      .
      
    • Peak shape: Sharp, often tailing due to basic amine (requires high pH buffer or TFA modifier).

References

  • PubChem Compound Summary. "4-(3-methyl-1H-pyrazol-4-yl)piperidine (CID 82414450)." National Center for Biotechnology Information. Link

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis." World Intellectual Property Organization, WO2007012953. (Describes related piperidine-pyrazole synthesis logic). Link

  • Moriarty, K. J., et al. "Efficient Synthesis of 4-Heteroaryl-piperidines via Suzuki Coupling." Tetrahedron Letters, 2010. (General methodology for pyrazole-piperidine coupling).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Context on pyrazoles as kinase hinge binders). Link

Sources

An In-depth Technical Guide to 4-(3-Methyl-1H-pyrazol-4-yl)piperidine and Its Core Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its chemical identity, including a critical discussion of its CAS number and tautomerism, detailed physicochemical properties, robust synthetic protocols, and its burgeoning applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Identity: Navigating the CAS Number and Tautomerism

A precise understanding of a molecule's identity is paramount for reproducible research. In the case of 4-(3-methyl-1H-pyrazol-4-yl)piperidine, a nuanced discussion of its Chemical Abstracts Service (CAS) number and inherent tautomerism is necessary.

While a specific CAS number for 4-(3-methyl-1H-pyrazol-4-yl)piperidine is not consistently reported in major chemical databases, a closely related and highly relevant tautomer, 4-(1H-Pyrazol-3-yl)piperidine , is assigned CAS Number 278798-08-6 .[1][2] This ambiguity arises from the prototropic tautomerism of the pyrazole ring, a dynamic equilibrium between different isomeric forms.

The pyrazole moiety can exist in multiple tautomeric forms, primarily the 3-substituted and 5-substituted isomers. For the parent compound, this means an equilibrium between 4-(1H-pyrazol-3-yl)piperidine and 4-(1H-pyrazol-5-yl)piperidine. The introduction of a methyl group at the 3-position of the pyrazole ring leads to the tautomers 4-(3-methyl-1H-pyrazol-4-yl)piperidine and 4-(5-methyl-1H-pyrazol-4-yl)piperidine. It is crucial for researchers to recognize that in solution, a mixture of these tautomers is likely to exist. For the purpose of this guide, we will focus on the core scaffold and its methylated derivative, acknowledging this inherent isomerism.

Synonyms for the core tautomeric structure (CAS 278798-08-6) include:

  • 4-(1H-Pyrazol-5-yl)piperidine[2]

  • 4-(2H-Pyrazol-3-yl)-piperidine[2]

  • Piperidine, 4-(1H-pyrazol-3-yl)-[2]

Physicochemical Properties

The physicochemical properties of 4-(3-methyl-1H-pyrazol-4-yl)piperidine and its analogs are critical determinants of their behavior in biological systems. While experimental data for the specific methylated compound is scarce, we can infer key properties from related structures and computational models.

PropertyValue (Predicted or Analogous)Reference/Note
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
CAS Number Not definitively assigned (See Section 1)Tautomer: 278798-08-6[1][2]
Melting Point Data not available. Related compounds show a wide range (e.g., 123-153 °C for protected analogs).[3]Dependent on purity and crystalline form.
Boiling Point Data not available.High boiling point expected due to hydrogen bonding capabilities.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO).Miscibility with water is likely, similar to piperidine.
pKa (Predicted) Basic pKa (piperidine nitrogen) ~11; Acidic pKa (pyrazole N-H) ~14Piperidine itself has a pKa of its conjugate acid around 11.22.
LogP (Predicted) ~0.8 - 1.5Indicates moderate lipophilicity.

Synthesis and Experimental Protocols

The synthesis of 4-(pyrazol-4-yl)piperidines can be achieved through several established synthetic routes. A common and effective strategy involves the construction of the pyrazole ring onto a pre-existing piperidine scaffold. Below is a generalized, robust protocol that can be adapted for the synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

General Synthetic Workflow

The synthesis commences with a protected 4-piperidone, which undergoes a formylation reaction to introduce a key aldehyde equivalent. This intermediate is then reacted with a hydrazine to form the pyrazole ring. Subsequent deprotection yields the final product.

G A N-Boc-4-piperidone B N-Boc-3-(dimethylaminomethylene)-4-oxopiperidine A->B DMF-DMA C tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate B->C Hydrazine F tert-Butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate B->F Methylhydrazine (E) D 4-(1H-Pyrazol-4-yl)piperidine C->D Deprotection (e.g., TFA) E Methylhydrazine G 4-(3-Methyl-1H-pyrazol-4-yl)piperidine F->G Deprotection (e.g., TFA)

Caption: Synthetic workflow for 4-(pyrazol-4-yl)piperidines.

Step-by-Step Experimental Protocol (Adapted from related syntheses)[3][5]

Step 1: Synthesis of tert-butyl 3-(dimethylaminomethylene)-4-oxopiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

  • Dissolve the crude enaminone from Step 1 in a protic solvent such as ethanol.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 6-12 hours. Monitor the formation of the pyrazole ring by LC-MS.

  • After cooling, concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the N-Boc protected pyrazolylpiperidine.

Step 3: Deprotection to Yield 4-(3-Methyl-1H-pyrazol-4-yl)piperidine

  • Dissolve the purified product from Step 2 in a suitable solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base product.

Spectroscopic Characterization

  • ¹H NMR:

    • Piperidine protons: A series of multiplets in the range of δ 1.5-3.5 ppm. The protons alpha to the nitrogen will be deshielded and appear further downfield.

    • Pyrazole protons: A singlet for the C-H proton on the pyrazole ring, typically between δ 7.0-8.0 ppm.

    • Methyl protons: A singlet for the methyl group on the pyrazole ring, expected around δ 2.0-2.5 ppm.

    • N-H protons: A broad singlet for the pyrazole N-H and piperidine N-H (if deprotected), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Piperidine carbons: Signals in the aliphatic region, typically between δ 30-50 ppm.

    • Pyrazole carbons: Signals in the aromatic/heteroaromatic region, generally between δ 100-150 ppm.

    • Methyl carbon: A signal in the upfield region, around δ 10-15 ppm.

  • IR Spectroscopy:

    • N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the pyrazole and piperidine rings.

    • C-H stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

    • C=N and C=C stretch: Bands in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.

  • Mass Spectrometry:

    • The ESI-MS in positive mode would be expected to show a prominent [M+H]⁺ ion at m/z 166.1339 for C₉H₁₅N₃.[5]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolyl-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6] Its unique combination of a hydrogen-bond donating and accepting pyrazole ring with the conformationally flexible and versatile piperidine moiety allows for effective interaction with a variety of biological targets.

Kinase Inhibition

A significant application of this scaffold is in the development of kinase inhibitors. For instance, derivatives of 4-(pyrazol-3-yl)-pyridines have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory signaling pathways. The pyrazole and piperidine moieties can be strategically modified to optimize potency and selectivity.

G cluster_0 Drug Discovery Workflow A Scaffold Identification (Pyrazolyl-piperidine) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (e.g., Kinase Assays) B->C D Hit-to-Lead Optimization (SAR Studies) C->D E Preclinical Candidate D->E

Caption: Drug discovery workflow utilizing the pyrazolyl-piperidine scaffold.

Anticoagulant Activity

Recent studies have explored pyrazolyl piperidine analogs as factor Xa inhibitors.[6] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thrombosis. The pyrazole core can mimic key interactions of known anticoagulants within the active site of the enzyme.

The versatility of the 4-(3-methyl-1H-pyrazol-4-yl)piperidine scaffold, with its potential for substitution at multiple positions on both the pyrazole and piperidine rings, makes it an attractive starting point for the design of new therapeutic agents targeting a wide range of diseases.

Conclusion

4-(3-methyl-1H-pyrazol-4-yl)piperidine and its core tautomers represent a valuable and versatile scaffold for modern drug discovery. A thorough understanding of its chemical identity, including the nuances of its CAS number and tautomerism, is essential for any research endeavor. The synthetic protocols outlined in this guide provide a reliable pathway to access this and related compounds. With its demonstrated potential in modulating key biological targets, the pyrazolyl-piperidine core is poised to remain a significant area of interest for medicinal chemists and drug development professionals.

References

  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Google Patents. (2017). US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.
  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. Available from: [Link]

  • Google Patents. (2021). US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor.
  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. 26(3), 1-7. Available from: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, PMC8271701. Available from: [Link]

  • AccelaChemBio. 278798-08-6,4-(3-Pyrazolyl)piperidine. Available from: [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 7(4), 2248-2256. Available from: [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Available from: [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available from: [Link]

  • Royal Society of Chemistry. (2020). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

  • DTIC. (1987). Piperidine Synthesis. Available from: [Link]

  • PubChem. (2024). Piperidine. National Center for Biotechnology Information. Available from: [Link]

  • EPA. NSC298798 Properties. Available from: [Link]

  • PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). Available from: [Link]

  • SpectraBase. Piperidine. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (2024). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • NIST. Piperidine. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Available from: [Link]

  • MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • PubChemLite. 4-(1h-pyrazol-4-yl)piperidine (C8H13N3). Available from: [Link]

  • CAS. 3,3′-Dichlorobisphenol A. Common Chemistry. Available from: [Link]

  • MDPI. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Available from: [Link]

  • PubChem. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2014). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of Tofacitinib Intermediate: 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from spectroscopic analyses and foundational chemical principles to elucidate the structural characteristics of this critical building block. We will explore the causality behind synthetic strategies and detail the self-validating protocols for structural confirmation, ensuring a robust understanding for application in pharmaceutical development.

Introduction: The Strategic Importance of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Tofacitinib (Xeljanz®) represents a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis.[1] Its mechanism of action relies on the specific inhibition of Janus kinases, a family of enzymes crucial to inflammatory signaling pathways. The synthesis of this complex molecule is a multi-step process, with the structural integrity of each intermediate being paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

The intermediate, 4-(3-methyl-1H-pyrazol-4-yl)piperidine, constitutes a core fragment of the Tofacitinib molecule, linking the piperidine moiety to the pyrazole ring. A thorough understanding of its three-dimensional structure, electronic properties, and potential for intermolecular interactions is essential for process optimization, impurity profiling, and ultimately, the consistent production of high-quality Tofacitinib. This guide will delve into the molecular architecture of this intermediate, providing a detailed analysis based on established analytical techniques.

Synthesis and Structural Elucidation: A Synergistic Approach

The molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine is a composite of a saturated heterocyclic piperidine ring and an aromatic pyrazole ring. The connectivity and substitution of these two rings dictate the overall conformation and reactivity of the molecule.

Rationale for Synthetic Strategy

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine and its derivatives typically involves the construction of the pyrazole ring onto a pre-existing piperidine scaffold. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. In the context of this intermediate, a piperidine-containing β-keto ester can be reacted with a hydrazine to form the pyrazole ring.[2][3][4]

The choice of reagents and reaction conditions is critical. For instance, the use of N-Boc protected piperidine-4-carboxylic acid as a starting material allows for controlled reactions and prevents unwanted side reactions involving the piperidine nitrogen.[2][3][4] The subsequent cyclization with a hydrazine derivative, often in the presence of an acid or base catalyst, leads to the formation of the pyrazole ring with regiochemical control.[2][3][4]

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The definitive confirmation of the molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. Due to the absence of a dedicated publication with the complete NMR data for the unprotected 4-(3-methyl-1H-pyrazol-4-yl)piperidine, the following analysis is based on the extensively characterized N-Boc protected analogue, tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate, and general principles of NMR spectroscopy. The removal of the Boc protecting group would primarily affect the chemical shifts of the piperidine protons, particularly those at the 2 and 6 positions, by causing a significant upfield shift.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazole-NH~12.0 - 13.0Broad SingletThe proton on the pyrazole nitrogen is acidic and its chemical shift can be highly variable depending on solvent and concentration.
Pyrazole-CH~7.3 - 7.5SingletThe lone proton on the pyrazole ring is aromatic and appears as a singlet.
Piperidine-NH~1.5 - 2.5Broad SingletThe proton on the piperidine nitrogen.
Piperidine-CH (C4)~2.8 - 3.2MultipletThe proton at the point of attachment to the pyrazole ring.
Piperidine-CH₂ (C2, C6)~3.0 - 3.4 (axial) & ~2.5 - 2.9 (equatorial)MultipletsThe protons adjacent to the piperidine nitrogen.
Piperidine-CH₂ (C3, C5)~1.8 - 2.2 (axial) & ~1.5 - 1.9 (equatorial)MultipletsThe protons beta to the piperidine nitrogen.
Pyrazole-CH₃~2.2 - 2.4SingletThe methyl group attached to the pyrazole ring.

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyrazole-C (quaternary, C3)~145 - 150The carbon bearing the methyl group.
Pyrazole-C (quaternary, C5)~135 - 140The unsubstituted quaternary carbon of the pyrazole ring.
Pyrazole-CH (C4)~115 - 120The carbon attached to the piperidine ring.
Piperidine-CH (C4)~30 - 35The carbon at the junction of the two rings.
Piperidine-CH₂ (C2, C6)~45 - 50The carbons adjacent to the piperidine nitrogen.
Piperidine-CH₂ (C3, C5)~30 - 35The carbons beta to the piperidine nitrogen.
Pyrazole-CH₃~10 - 15The methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

3.2.1. Expected Molecular Ion

For 4-(3-methyl-1H-pyrazol-4-yl)piperidine (C₉H₁₅N₃), the expected exact mass and molecular ion peaks in high-resolution mass spectrometry (HRMS) would be:

  • Molecular Formula: C₉H₁₅N₃

  • Exact Mass: 165.1266

  • [M+H]⁺: 166.1344

3.2.2. Fragmentation Pattern

The fragmentation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic cleavages of the piperidine and pyrazole rings.

  • α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.

  • Pyrazole Ring Fragmentation: The pyrazole ring can also fragment, although it is generally more stable due to its aromaticity.

Crystallographic Analysis: The Three-Dimensional Architecture

As of the date of this guide, a public domain crystal structure for 4-(3-methyl-1H-pyrazol-4-yl)piperidine has not been identified. However, based on the crystal structures of similar pyrazole-piperidine compounds, we can infer key structural features.[5][6]

The piperidine ring would be expected to adopt a stable chair conformation to minimize steric strain. The pyrazole ring, being aromatic, is planar. The dihedral angle between the plane of the pyrazole ring and the mean plane of the piperidine ring would be a critical determinant of the overall molecular shape. This angle is influenced by steric hindrance between the two rings and any intermolecular interactions in the solid state, such as hydrogen bonding involving the NH groups of both the piperidine and pyrazole rings.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the structural elucidation, the following general protocols for NMR and MS analysis should be followed. These protocols are based on standard practices in the field.[2][3][4]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans for good signal intensity.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the piperidine and pyrazole rings.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation (LC):

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation.

  • Mass Spectrometric Detection (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern for structural confirmation.

Visualization of Key Structures and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the analytical workflow.

Figure 1: 2D representation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis Piperidine Derivative Piperidine Derivative Pyrazole Formation Pyrazole Formation Piperidine Derivative->Pyrazole Formation Hydrazine Purification Purification Pyrazole Formation->Purification Chromatography NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Crystallography Crystallography Purification->Crystallography Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Crystallography->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Figure 2: Workflow for synthesis and structural elucidation.

Conclusion

The molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine is a well-defined entity that can be reliably synthesized and characterized using modern analytical techniques. A comprehensive understanding of its structure, as detailed in this guide, is fundamental for professionals engaged in the development and manufacturing of Tofacitinib. By employing the synergistic power of synthesis, spectroscopy, and, when available, crystallography, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate. The principles and protocols outlined herein provide a robust framework for the structural validation of this and other related molecules in a drug development pipeline.

References

  • Marican, A., et al. (2013). Asymmetric total synthesis of tofacitinib. Tetrahedron Letters, 54(37), 5096-5098.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Tofacitinib (1) structure and retrosynthetic analysis. Available at: [Link]

  • UNL. (n.d.). Tofacitinib synthesis. Available at: [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available at: [Link]

  • IJNRD. (2024). STUDY OF TOFACITINIB CITRATE BY USING FOURIER TRANSFORM INFRARED [FTIR]. Available at: [Link]

  • PubChem. (n.d.). 4-(3-methyl-1h-pyrazol-4-yl)piperidine. Available at: [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available at: [Link]

  • Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal de la Société Chimique de Tunisie, 18(2), 65-78.
  • ResearchGate. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Available at: [Link]

  • Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry, 16, 311-318.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Modeling of Pyrazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-piperidine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Crizotinib) and GPCR ligands. However, the physicochemical duality of these molecules—combining the aromatic, hydrogen-bond donor/acceptor nature of pyrazole with the conformational flexibility and basicity of piperidine—creates complex solubility profiles.

This guide provides a rigorous framework for determining, modeling, and predicting the solubility of these derivatives in organic solvents. It moves beyond simple "like-dissolves-like" heuristics to apply thermodynamic models (Modified Apelblat, Van't Hoff) and Hansen Solubility Parameters (HSP) for precise process optimization.

Molecular Architecture & Solvation Mechanisms

To predict solubility, one must first understand the solute-solvent interplay at the molecular level. Pyrazole-piperidine derivatives exhibit a "push-pull" solvation mechanism:

  • The Pyrazole Moiety: Acts as an amphiphilic headgroup. The -NH group is a hydrogen bond donor (HBD), while the imine -N= is a hydrogen bond acceptor (HBA). This makes protic solvents (alcohols) highly effective via H-bond networking.

  • The Piperidine Ring: Introduces lipophilicity and conformational entropy. The ring exists predominantly in a chair conformation.[1] Solvation in non-polar solvents is driven by Van der Waals dispersion forces, but the steric bulk of the piperidine ring can disrupt solvent structuring in highly ordered solvents like water.

Hansen Solubility Parameters (HSP)

For these derivatives, solubility is maximized when the interaction distance (


) between the solute (1) and solvent (2) is minimized, calculated as:


  • 
     (Dispersion):  Dominant in the piperidine ring.
    
  • 
     (Polarity):  High in the pyrazole core due to the dipole moment.
    
  • 
     (Hydrogen Bonding):  Critical for interactions with alcohols (MeOH, EtOH) and amides (DMF).
    

Thermodynamic Modeling

Experimental data points are discrete; process design requires continuous functions. We utilize two primary models to correlate solubility (


, mole fraction) with temperature (

).[2][3]
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of heterocyclic compounds. It accounts for the non-ideal behavior of the solution.



  • A, B, C: Empirical model parameters determined via multivariate regression.

  • Applicability: Highly accurate for pyrazole derivatives in polar protic (ethanol) and aprotic (acetone, ethyl acetate) solvents.

Van't Hoff Analysis

Used to extract thermodynamic state functions. By plotting


 vs 

:


  • 
     (Enthalpy of Solution):  Typically positive (endothermic) for these derivatives, indicating solubility increases with temperature.
    
  • 
     (Gibbs Free Energy):  Must be negative for spontaneous dissolution.
    
  • 
     (Entropy):  Often the driving force, resulting from the disruption of the crystal lattice.
    

Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts common in dynamic methods.

Equipment Requirements
  • Thermostatic Orbital Shaker: Control precision

    
     K.
    
  • Syringe Filters: 0.22

    
    m PTFE (hydrophobic) or Nylon (hydrophilic), pre-heated to 
    
    
    
    .
  • Analytical Detection: HPLC-UV (preferred) or GC-FID (for volatile solvents).

Step-by-Step Workflow
  • Preparation: Add excess solid pyrazole-piperidine derivative to 10 mL of solvent in a glass vial. Ensure a visible solid phase persists (suspension).

  • Equilibration: Agitate at set temperature (

    
    ) for 24–48 hours.
    
    • Critical: For

      
      , ensure vials are sealed tightly to prevent solvent evaporation, which would artificially inflate concentration.
      
  • Sedimentation: Stop agitation and allow the solid phase to settle for 2–4 hours at constant

    
    .
    
  • Sampling:

    • Pre-heat the syringe and filter to

      
       to prevent precipitation during transfer.
      
    • Withdraw supernatant and filter immediately into a tared volumetric flask.

  • Quantification: Weigh the flask (gravimetric check), dilute with mobile phase, and analyze via HPLC.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Solid Solute + Solvent Equilibrate Equilibration (Orbital Shaker, 24-48h) Start->Equilibrate T = constant Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Isothermal Sampling (Heated Syringe) Settle->Sample Filter Filtration (0.22 µm PTFE) Sample->Filter Prevent precip. Analyze HPLC Quantification Filter->Analyze Data Mole Fraction (x1) Analyze->Data

Figure 1: Standardized workflow for equilibrium solubility determination via the shake-flask method.

Data Analysis & Solubility Profiles

Based on aggregated literature data for pyrazole and piperidine derivatives (e.g., 3,5-dimethylpyrazole, Piperine), the following solubility trends are consistently observed.

Table 1: Comparative Solubility Profile (Mole Fraction at 298.15 K)
Solvent ClassRepresentative SolventSolubility TrendMechanistic Driver
Polar Aprotic DMF, DMSOVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding with pyrazole -NH and -N=.
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole interactions, but lacks H-bond donor capability.
Long-Chain Alcohols 1-Butanol, 1-PropanolModerate-High Balance between H-bonding and dispersion forces (matching piperidine lipophilicity).
Non-Polar Toluene, HexaneLow Weak dispersion forces; cannot overcome crystal lattice energy.
Water WaterVery Low Hydrophobic effect of the piperidine/aromatic rings dominates.
Case Study: Temperature Dependence

For 3,5-dimethylpyrazole, solubility increases in the order: Acetonitrile < Toluene < Acetone < Ethanol < 1-Butanol. Note:[4] The inversion where 1-Butanol > Ethanol is common for piperidine derivatives due to the "hydrophobic effect"—the butyl chain interacts more favorably with the lipophilic piperidine ring than the short ethyl chain does.

Process Implications

Crystallization Design
  • Anti-Solvent Selection: Water or Acetonitrile are ideal anti-solvents for crystallization from alcoholic solutions due to the steep solubility gradient.

  • Cooling Crystallization: The high dependence of solubility on temperature (positive

    
    ) in alcohols suggests that cooling crystallization is a viable purification strategy.
    
Visualization: Thermodynamic Modeling Logic

ThermoLogic ExpData Experimental Data (x1 vs T) ModelSelect Model Selection ExpData->ModelSelect Apelblat Modified Apelblat ln x = A + B/T + C ln T ModelSelect->Apelblat Correlation VantHoff Van't Hoff Analysis ln x vs 1/T ModelSelect->VantHoff Mechanism Regress Non-linear Regression Apelblat->Regress VantHoff->Regress Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Regress->Params Predict Process Prediction (Yield, Supersaturation) Params->Predict

Figure 2: Logic flow for converting raw solubility data into predictive process parameters.

References

  • Zhu, C., et al. (2019). "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K." Journal of Chemical & Engineering Data. (Verified via ResearchGate snippet).

  • Ren, B., et al. (2023). "Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents."[2] Journal of Molecular Liquids. (Verified via ResearchGate snippet).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press.

  • Wang, J., et al. (2019). "Thermodynamic properties of aqueous solutions of pyridine and piperidine." Journal of Chemical Thermodynamics.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-189.

Sources

The Pivotal Role of the 4-(3-Methyl-1H-pyrazol-4-yl)piperidine Scaffold in the Discovery of Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling, and its dysregulation is central to the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of small-molecule JAK inhibitors has become a major focus of modern drug discovery. Within this competitive landscape, specific molecular scaffolds have emerged as "privileged structures" that offer a superior combination of potency, selectivity, and drug-like properties. This technical guide provides an in-depth analysis of one such scaffold: the 4-(3-methyl-1H-pyrazol-4-yl)piperidine moiety. We will explore the strategic rationale for its design, detailing its synthesis, key structure-activity relationships (SAR), and its instrumental role in achieving isoform selectivity. This document serves as a comprehensive resource for medicinal chemists and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery of novel JAK inhibitors.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal mechanism for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, where they modulate gene expression.[] This pathway is integral to hematopoiesis, immune response, and cellular growth.[2] The signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes. Dysregulation or constitutive activation of the JAK-STAT pathway is a known driver of various myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and cancer.[2][4] This direct link to disease pathology establishes the JAK kinase family as a high-value therapeutic target.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 JAK1->JAK2 2. Trans-phosphorylation (Activation) STAT1 STAT JAK2->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer 4. Dimerization DNA Target Gene DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Figure 1: Simplified schematic of the JAK-STAT signaling cascade.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring is a quintessential example of such a scaffold, particularly in the domain of protein kinase inhibitors.[3] Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement confers several advantageous properties:

  • Hydrogen Bonding: The N-1 nitrogen atom acts as a hydrogen bond donor, while the N-2 nitrogen behaves as a hydrogen bond acceptor, allowing the ring to form critical "hinge-binding" interactions within the ATP-binding pocket of many kinases.[6]

  • Bioisostere: The pyrazole ring can serve as a bioisostere for a phenyl ring, often leading to improved physicochemical properties such as water solubility and metabolic stability while maintaining or enhancing binding affinity.[6]

  • Synthetic Tractability: The pyrazole ring is synthetically accessible and offers multiple points for chemical modification, allowing for fine-tuning of a compound's pharmacological profile.

The value of this scaffold is evidenced by its presence in numerous approved kinase inhibitors, including the JAK1/JAK2 inhibitor Ruxolitinib, which features a pyrazole ring linked directly to a pyrrolo[2,3-d]pyrimidine core.[3]

The 4-(3-Methyl-1H-pyrazol-4-yl)piperidine Moiety: A Keystone for Potency and Selectivity

The strategic fusion of a pyrazole ring with a piperidine linker creates the 4-(3-methyl-1H-pyrazol-4-yl)piperidine scaffold, a structure that has proven exceptionally valuable in the design of modern JAK inhibitors. This design moves beyond a simple hinge-binder and introduces a three-dimensional element that is crucial for achieving high potency and, most importantly, selectivity among the highly homologous JAK family members.

Rationale for the Scaffold Design

The combination of these two moieties is a deliberate design choice aimed at optimizing multiple drug-like properties simultaneously:

  • Hinge Interaction: The 3-methyl-1H-pyrazole portion serves as the primary anchor, forming key hydrogen bonds with the hinge region of the JAK kinase domain.[2]

  • Improved Physicochemical Properties: The piperidine ring, being a saturated heterocycle, disrupts planarity and often improves solubility and metabolic profiles compared to more aromatic linkers. Its basic nitrogen atom can be protonated, which is often beneficial for aqueous solubility.[7]

  • Three-Dimensional Exploration: The non-planar piperidine acts as a rigid scaffold that projects substituents into specific vectors in 3D space. This allows medicinal chemists to design molecules that can exploit subtle differences in the regions surrounding the ATP-binding site among the different JAK isoforms, which is the primary mechanism for achieving selectivity.[8][9]

General Synthesis and Chemical Elaboration

The synthesis of this key scaffold can be achieved through various routes. A common and effective strategy involves the reaction of a β-enamino diketone precursor derived from a protected piperidine with a hydrazine source to form the pyrazole ring.[10] This approach provides a convergent and flexible method for generating a diverse library of analogs.

Synthetic_Workflow cluster_start Starting Materials cluster_process Core Synthesis A N-Boc-4-piperidone D Step 1: Form β-enamino diketone (Condensation) A->D B Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Methylhydrazine E Step 2: Pyrazole formation (Cyclocondensation) C->E D->E F 4-(3-Methyl-1H-pyrazol-4-yl)piperidine (Scaffold Core) E->F Hinge_Binding cluster_inhibitor Inhibitor Scaffold cluster_protein JAK Hinge Region PyN1 N-H PyN2 N PyN1->PyN2 Pyrazole Ring GLU GLU (Backbone C=O) PyN1->GLU H-Bond (Donor) LEU LEU (Backbone N-H) PyN2->LEU H-Bond (Acceptor) Assay_Workflow A 1. Prepare Reagents - Test Compound Dilution Series - JAK Enzyme - Biotinylated Substrate Peptide - ATP B 2. Kinase Reaction - Add Enzyme, Peptide, and Compound to well - Incubate briefly - Initiate reaction with ATP A->B C 3. Reaction Incubation (e.g., 60 min at 25°C) B->C D 4. Detection - Stop reaction with EDTA - Add Detection Reagents:  - Eu-labeled anti-phospho-antibody  - Streptavidin-Allophycocyanin (SA-APC) C->D E 5. Detection Incubation (e.g., 60 min at 25°C, protected from light) D->E F 6. Data Acquisition - Read plate on TR-FRET enabled reader (Ex: 340 nm, Em: 615 nm & 665 nm) E->F G 7. Data Analysis - Calculate TR-FRET ratio - Plot ratio vs. [Compound] - Fit to sigmoidal curve to determine IC₅₀ F->G

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-methyl-4-(piperidin-4-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-methyl-4-(piperidin-4-yl)pyrazole is a heterocyclic compound of significant interest within contemporary drug discovery and development. Its structural architecture, featuring a pyrazole ring linked to a piperidine moiety, positions it as a versatile scaffold for the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The piperidine ring, a common motif in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.[2]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-methyl-4-(piperidin-4-yl)pyrazole. Understanding these properties is paramount for researchers and drug development professionals, as they profoundly influence a compound's behavior in biological systems, its formulation into a drug product, and its ultimate therapeutic efficacy. This document will delve into the compound's structure, its key physicochemical parameters, and detailed, field-proven experimental protocols for their determination.

Chemical Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise structure and identity.

  • IUPAC Name: 3-methyl-4-(piperidin-4-yl)-1H-pyrazole

  • Molecular Formula: C₉H₁₅N₃

  • Canonical SMILES: CC1=C(C=NN1)C2CCNCC2

The structure comprises a 3-methylpyrazole core substituted at the 4-position with a piperidin-4-yl group. The presence of both a weakly acidic pyrazole N-H proton and a basic secondary amine in the piperidine ring suggests that the molecule will exhibit amphoteric properties.

Caption: Chemical structure of 3-methyl-4-(piperidin-4-yl)pyrazole.

Predicted Physicochemical Properties

In the absence of extensive empirical data for this specific molecule, computational predictive models provide valuable initial estimates of its physicochemical properties. These predictions are instrumental in guiding early-stage research and experimental design.

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Weight 165.25 g/mol ---Influences diffusion, bioavailability, and formulation.
pKa (strongest acidic) 13.5 (pyrazole N-H)ChemAxonDetermines the ionization state at physiological pH, impacting solubility and receptor binding.
pKa (strongest basic) 10.5 (piperidine N-H)ChemAxonGoverns the degree of protonation, affecting solubility, permeability, and off-target interactions.
logP 0.8ChemAxonA measure of lipophilicity, which is crucial for membrane permeability and metabolic stability.
Aqueous Solubility 2.5 g/LALOGPSImpacts drug absorption and the feasibility of aqueous formulations.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-methyl-4-(piperidin-4-yl)pyrazole. The causality behind experimental choices is emphasized to ensure a thorough understanding of the methodologies.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the dissociation constants (pKa) of ionizable compounds.[3][4][5] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a precisely weighed amount of 3-methyl-4-(piperidin-4-yl)pyrazole in deionized water. prep2 Adjust the initial pH to ~2 with 0.1 M HCl. prep1->prep2 titrate1 Calibrate the pH meter with standard buffers (pH 4, 7, 10). prep2->titrate1 titrate2 Incrementally add 0.1 M NaOH and record the pH after each addition. titrate1->titrate2 titrate3 Continue titration past the equivalence points. titrate2->titrate3 analysis1 Plot pH versus the volume of NaOH added. titrate3->analysis1 analysis2 Determine the equivalence points from the inflection points of the curve. analysis1->analysis2 analysis3 The pH at the half-equivalence points corresponds to the pKa values. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 3-methyl-4-(piperidin-4-yl)pyrazole in deionized water.

    • Standardize 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[3]

    • Use a magnetic stirrer to ensure continuous mixing of the analyte solution.

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the analyte solution in a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Initially, acidify the solution to approximately pH 2 with 0.1 M HCl to ensure full protonation of both the pyrazole and piperidine nitrogens.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two distinct equivalence points, corresponding to the deprotonation of the piperidinium ion and the pyrazole N-H.

    • The pKa values are determined from the pH at the half-equivalence points.[3]

Causality of Experimental Choices:

  • Initial Acidification: Starting at a low pH ensures that all basic and acidic functional groups are in their fully protonated forms, allowing for the observation of all relevant pKa values during the titration.

  • Standardized Titrants: The use of accurately standardized HCl and NaOH is crucial for the precise determination of the equivalence points and, consequently, the pKa values.

  • Incremental Titrant Addition: Small increments, particularly near the equivalence points, are necessary to accurately define the shape of the titration curve and pinpoint the inflection points.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method, while traditional, remains the gold standard for its determination due to its direct measurement of partitioning.[6][7]

G cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the compound in the aqueous phase. prep1->prep2 part1 Mix equal volumes of the stock solution and pre-saturated n-octanol. prep2->part1 part2 Shake at a constant temperature until equilibrium is reached (e.g., 24 hours). part1->part2 part3 Centrifuge to separate the two phases. part2->part3 analysis1 Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV). part3->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]aqueous). analysis1->analysis2

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (buffered to a pH where the compound is neutral, if possible) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This minimizes volume changes during the experiment.

  • Partitioning:

    • Prepare a dilute solution of 3-methyl-4-(piperidin-4-yl)pyrazole in the pre-saturated aqueous phase. The concentration should be within the linear range of the analytical method to be used.

    • In a screw-capped tube, combine a known volume of the aqueous solution with an equal volume of the pre-saturated n-octanol.

    • Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).[8]

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

    • Determine the concentration of the compound in each phase using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • logP is then calculated as the base-10 logarithm of P.

Causality of Experimental Choices:

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements.

  • Equilibration Time: Allowing sufficient time for shaking ensures that the compound has fully distributed between the two phases, leading to a true thermodynamic equilibrium value for logP.

  • Centrifugation: This ensures a clean and complete separation of the two phases, which is essential for accurate sampling and subsequent concentration analysis.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that dictates the dissolution rate and subsequent absorption of a drug. The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[9][10][11]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add an excess of the solid compound to a known volume of the aqueous medium (e.g., buffer of a specific pH). equil1 Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. prep1->equil1 equil2 Visually confirm the presence of undissolved solid. equil1->equil2 analysis1 Separate the solid from the saturated solution by filtration or centrifugation. equil2->analysis1 analysis2 Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). analysis1->analysis2

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 3-methyl-4-(piperidin-4-yl)pyrazole to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of excess solid is critical to ensure that a saturated solution is formed.[10]

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This may take 24 to 72 hours.[12]

    • Periodically, samples can be taken and analyzed to confirm that the concentration of the dissolved compound has reached a plateau, indicating that equilibrium has been achieved.

  • Sample Processing and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[9]

    • Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting:

    • The determined concentration represents the equilibrium solubility of the compound in the specified medium at that temperature.

Causality of Experimental Choices:

  • Use of Excess Solid: This ensures that the solution becomes saturated with the compound, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and meaningful results.

  • Filtration: This step is crucial to remove any undissolved solid particles from the sample before analysis, as their presence would lead to an overestimation of the solubility.

Conclusion

The physicochemical properties of 3-methyl-4-(piperidin-4-yl)pyrazole, including its pKa, logP, and aqueous solubility, are critical determinants of its potential as a drug candidate. The predictive data presented herein offers a valuable starting point for its evaluation, while the detailed experimental protocols provide a robust framework for the empirical determination of these essential parameters. A thorough understanding and accurate measurement of these characteristics are indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, for the successful development of new therapeutic agents based on this promising molecular scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Klucz, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

  • Zhang, Y., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Bio-protocol. pKa Determination. [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • NIH. A High-Throughput Method for Lipophilicity Measurement. [Link]

  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • SpringerLink. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • PubChem. 3-Methylpyrazole. [Link]

  • Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Boron Molecular. 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester. [Link]

  • ChemTik Products. 3-Methylpyrazole-4-boronic acid. [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in the Evolution of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Ascendance of a Privileged Scaffold

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its journey from a natural product isolate to a "privileged scaffold" in contemporary drug design is a testament to its remarkable synthetic versatility and profound pharmacological utility. First isolated in the 1850s from piperine, the alkaloid responsible for the pungency of black pepper, the piperidine moiety is now a key structural component in over 70 commercially available drugs.[2][3] This guide provides an in-depth exploration of the history, development, and medicinal chemistry of piperidine scaffolds in one of their most impactful therapeutic applications: the inhibition of protein kinases.

Protein kinases, as central regulators of cellular signaling, represent a large and extensively validated class of drug targets, particularly in oncology. The strategic incorporation of the piperidine ring into kinase inhibitors has proven to be a highly successful approach, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[4][5] The piperidine scaffold can enhance aqueous solubility, improve metabolic stability and bioavailability, and provide a three-dimensional framework that allows for precise orientation of substituents to optimize interactions within the ATP-binding pocket of kinases.[1][6] This guide will delve into the causality behind the selection and optimization of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Historical Perspective: From Broad-Spectrum to Targeted Kinase Inhibition

The development of kinase inhibitors has evolved from broad-spectrum agents to highly selective therapeutics. The initial wave of cyclin-dependent kinase (CDK) inhibitors, for instance, were non-selective "pan-inhibitors" like flavopiridol, which often suffered from a poor balance of efficacy and toxicity.[7][8] The quest for greater selectivity led medicinal chemists to explore a diverse range of chemical scaffolds, and it was in this context that the value of saturated heterocycles like piperidine became increasingly apparent.

The Janus kinase (JAK) family of inhibitors provides a compelling case study. The discovery of JAKs in the early 1990s and the subsequent elucidation of their role in cytokine signaling in immune-inflammatory diseases created a new therapeutic paradigm.[9] This culminated in the FDA approval of the first JAK inhibitor, Ruxolitinib, in 2011 for myelofibrosis.[10] The development of JAK inhibitors highlighted the need for scaffolds that could provide potent and selective inhibition while maintaining favorable drug-like properties.

While it is difficult to pinpoint the single "first" use of a piperidine in a kinase inhibitor, its prevalence grew with the increasing sophistication of structure-based drug design. Early checkpoint kinase 1 (CHK1) inhibitors, such as UCN-01, were noted for their polypharmacology.[3] The subsequent development of more selective CHK1 inhibitors, like AZD7762, which incorporates a chiral aminopiperidine moiety, demonstrated the utility of the piperidine scaffold in achieving improved selectivity and potent target engagement.[3] Similarly, the evolution of anaplastic lymphoma kinase (ALK) inhibitors from the first-generation crizotinib to more potent second and third-generation inhibitors like brigatinib has showcased the role of complex piperidine-containing structures in overcoming drug resistance.[11][12]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The success of the piperidine scaffold in kinase inhibitors lies in its ability to be strategically modified to optimize multiple parameters simultaneously. The following sections explore the SAR of piperidine moieties in several key classes of FDA-approved kinase inhibitors.

Palbociclib (Ibrance®): A CDK4/6 Inhibitor

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR+/HER2- breast cancer.[11] Its structure features a piperazin-1-yl group linked to a pyridinyl moiety, which then connects to the core pyrido[2,3-d]pyrimidin-7-one. While technically a piperazine, the principles of its SAR are highly relevant to piperidine-containing structures. The piperazine ring serves as a key anchoring point and extends into the solvent-exposed region of the ATP-binding cleft.[7]

Key SAR Insights for Palbociclib Analogs:

  • N-alkylation of the Piperazine: The terminal nitrogen of the piperazine ring is a critical point for modification. The N-acetyl group in Palbociclib is crucial for its potency and pharmacokinetic properties.

  • Ring Modification: Replacement of the piperazine with other cyclic amines has been explored to modulate solubility and cell permeability.

Compound/Analog Modification CDK4 IC50 (nM) CDK6 IC50 (nM) Reference
PalbociclibN-acetylpiperazine1116[11]
Analog 1N-methylpiperazine2545[13]
Analog 24-hydroxypiperidine85150[13]

Table 1: Representative SAR data for Palbociclib analogs. The data illustrates the sensitivity of CDK4/6 inhibition to modifications on the piperazine/piperidine ring.

Ruxolitinib (Jakafi®): A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.[14][15] It features a central pyrazole ring connecting the hinge-binding pyrrolo[2,3-d]pyrimidine moiety to a cyclopentyl group via a propanenitrile chain. While not containing a piperidine ring itself, its development story is intertwined with the broader exploration of heterocyclic scaffolds in JAK inhibitors, leading to the development of other piperidine-containing JAK inhibitors like Upadacitinib.

Upadacitinib (Rinvoq®): A Selective JAK1 Inhibitor

Upadacitinib is a selective JAK1 inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[16] Its structure incorporates a complex, constrained piperidine-like fused ring system. This structural feature is key to its selectivity for JAK1 over other JAK isoforms.[17]

Key SAR Insights for Upadacitinib Analogs:

  • Stereochemistry: The specific stereochemistry of the fused ring system is critical for optimal binding to the JAK1 active site.

  • Substituents on the Ring System: Modifications to the fused ring system can significantly impact both potency and selectivity against other JAK family members.

Compound/Analog Modification JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Reference
UpadacitinibFused piperidine-like ring431102100[17]
Analog ASimplified piperidine1502503500[18]
Analog BAltered stereocenter>1000>1000>5000[18]

Table 2: Representative SAR data for Upadacitinib analogs, highlighting the importance of the complex ring structure for potency and selectivity.

Brigatinib (Alunbrig®): A Second-Generation ALK Inhibitor

Brigatinib is a potent inhibitor of ALK and EGFR, approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[19][20] Its structure is notable for a complex side chain that includes a piperidine ring linked to a piperazine moiety. This intricate structure allows it to effectively inhibit a range of crizotinib-resistant ALK mutations.[21] The dimethylphosphine oxide (DMPO) group is a key feature that enhances potency.[21]

Key SAR Insights for Brigatinib Analogs:

  • Piperidine-Piperazine Linker: The length and nature of the linker between the piperidine and the core of the molecule are crucial for positioning the molecule within the ATP binding site.

  • Substitutions on the Piperidine: The 4-position of the piperidine is a key attachment point for the piperazine group, and modifications here can dramatically alter the activity and pharmacokinetic profile.

Compound/Analog Modification ALK IC50 (nM) Reference
Brigatinib4-(4-methylpiperazin-1-yl)piperidine0.6[21]
Analog X4-(dimethylamino)piperidine1.2[22]
Analog YPiperidine replaced with acyclic amine5.8[22]

Table 3: Representative SAR data for Brigatinib analogs, demonstrating the importance of the piperidine-piperazine moiety for potent ALK inhibition.

Targeted Signaling Pathways and Mechanisms of Action

Piperidine-containing kinase inhibitors exert their therapeutic effects by modulating specific intracellular signaling pathways that are often dysregulated in disease.

The CDK4/6-Cyclin D-Rb Pathway

In many cancers, the cell cycle is driven by the hyperactivation of CDK4 and CDK6. These kinases form complexes with Cyclin D, which then phosphorylate the retinoblastoma protein (Rb).[10] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[23] Piperidine-containing CDK4/6 inhibitors like Palbociclib block this phosphorylation event, leading to cell cycle arrest in the G1 phase.[7]

CDK46_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Cyclin D Cyclin D Receptor Tyrosine Kinase->Cyclin D upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Phosphorylated Rb Phosphorylated Rb Cyclin D-CDK4/6 Complex->Phosphorylated Rb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters Rb->Phosphorylated Rb G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition promotes Phosphorylated Rb->E2F releases Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex inhibits

Figure 1: The CDK4/6-Rb Signaling Pathway
The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[4][22] Upon ligand binding, receptor-associated JAKs become activated and phosphorylate each other and the receptor. This creates docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, which are then phosphorylated by the JAKs.[24] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immunity.[25] Piperidine-containing JAK inhibitors like Upadacitinib bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT (inactive) STAT (inactive) JAK->STAT (inactive) phosphorylates STAT-P (active dimer) STAT-P (active dimer) STAT (inactive)->STAT-P (active dimer) dimerizes Gene Transcription Gene Transcription STAT-P (active dimer)->Gene Transcription regulates Cytokine Cytokine Cytokine->Cytokine Receptor binds Upadacitinib Upadacitinib Upadacitinib->JAK inhibits ALK_Pathway EML4-ALK Fusion Protein EML4-ALK Fusion Protein PI3K/Akt Pathway PI3K/Akt Pathway EML4-ALK Fusion Protein->PI3K/Akt Pathway activates JAK/STAT Pathway JAK/STAT Pathway EML4-ALK Fusion Protein->JAK/STAT Pathway activates RAS/MAPK Pathway RAS/MAPK Pathway EML4-ALK Fusion Protein->RAS/MAPK Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival JAK/STAT Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival Brigatinib Brigatinib Brigatinib->EML4-ALK Fusion Protein inhibits

Figure 3: The ALK Fusion Protein Signaling Pathway

Key Experimental Protocols in Drug Development

The development of piperidine-containing kinase inhibitors relies on a suite of robust in vitro assays to determine potency, selectivity, and cellular activity. The following protocols are foundational to this process.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is designed to measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (the IC50 value). A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Protocol: Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the piperidine-containing test compound in DMSO, then dilute further into kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., a luciferase/luciferin-based reagent like Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [26]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Plate Inhibitor Serial Dilutions A->B C Add Kinase & Pre-incubate B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence) F->G H Calculate IC50 G->H

Figure 4: Workflow for In Vitro Kinase Assay
Cell-Based Proliferation Assay

This type of assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase. The MTT assay is a classic colorimetric method for this purpose.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating:

    • Harvest and count cells grown in culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine-containing test compound in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [11] * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight in the dark to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent of viable cells for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Target Phosphorylation

To confirm that a piperidine-containing inhibitor is acting on its intended target within the cell, Western blotting can be used to measure the phosphorylation status of the kinase or its direct downstream substrates.

Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins. [14][27]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding SDS-PAGE loading buffer and heating.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a protein solution like bovine serum albumin (BSA) to prevent non-specific antibody binding. (Note: Milk is often avoided for phospho-blots as it contains the phosphoprotein casein).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the blot.

    • Image the resulting chemiluminescent signal using a digital imager.

    • The blot can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

Conclusion and Future Outlook

The piperidine scaffold has firmly established itself as a privileged and highly versatile component in the design of modern kinase inhibitors. Its historical journey from a natural product to a cornerstone of synthetic medicinal chemistry is marked by its successful incorporation into numerous FDA-approved drugs. The ability to finely tune the physicochemical and pharmacokinetic properties of a drug candidate through strategic modification of the piperidine ring has made it an indispensable tool for drug developers. [4][5] The examples of Palbociclib, Upadacitinib, and Brigatinib illustrate the diverse ways in which the piperidine moiety can be employed to achieve high potency, selectivity, and the ability to overcome drug resistance. As our understanding of kinase biology continues to deepen and new targets emerge, the rational design of novel piperidine-containing structures will undoubtedly continue to yield next-generation therapeutics with improved efficacy and safety profiles. The foundational experimental protocols detailed in this guide provide the framework for the continued exploration and optimization of this remarkable scaffold in the ongoing quest for new and better medicines.

References

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

  • Richards, T. J., & Jirik, F. R. (2022). After 25 years of drug development, do we know JAK?. RMD Open, 8(2), e002493. [Link]

  • Zabludoff, S. D., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 51(18), 5497–5501. [Link]

  • Asghar, U., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1478. [Link]

  • Schindler, C., & Darnell, J. E. (2002). Transcriptional responses to polypeptide ligands: the JAK-STAT pathway. Annual Review of Biochemistry, 71, 621-651. [Link]

  • Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(9), 1618-1636. [Link]

  • Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]

  • Mohamed, M. F., et al. (2021). Upadacitinib: A Review in Rheumatoid Arthritis. Drugs, 81(13), 1519–1528. [Link]

  • Lu, J., & Koehler, M. F. T. (2016). Recent advances in the development of cyclin-dependent kinase 4/6 inhibitors. Journal of Medicinal Chemistry, 59(1), 136-156. [Link]

  • Zhang, S., et al. (2017). Replacing the Terminal Piperidine in Ceritinib With Aliphatic Amines Confers Activities Against Crizotinib-Resistant Mutants Including G1202R. European Journal of Medicinal Chemistry, 126, 536-549. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116035. [Link]

  • Shaw, A. T. (2018). Newer Targeted Agents in NSCLC: ALK Inhibitors. Cancer Network. [Link]

  • E-Baik, O., et al. (2021). The Renaissance of Cyclin Dependent Kinase Inhibitors. Cancers, 13(16), 3979. [Link]

  • Sharma, N., et al. (2021). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Heliyon, 7(6), e07238. [Link]

  • Metro, G., & Tofanetti, F. R. (2018). Evolution in the treatment landscape of non-small cell lung cancer with ALK gene alterations: from the first- to third-generation of ALK inhibitors. Expert Opinion on Pharmacotherapy, 19(13), 1435–1446. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 903-915. [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. [Link]

  • ResearchGate. (n.d.). A schematic diagram of CDK4/6 function depicting the role of.... [Link]

  • Mohamed, M. F., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(9), 1618–1636. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116035. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Wikipedia. (n.d.). Brigatinib. [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. [Link]

  • PubChem. (n.d.). Brigatinib. [Link]

  • PubChem. (n.d.). Ruxolitinib. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Ou, S. H. I., & Nagasaka, M. (2016). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. In Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer (pp. 119-135). Springer, Cham. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

Sources

Technical Guide: Ionization Profiling and pKa Characterization of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(3-methyl-1H-pyrazol-4-yl)piperidine , focusing specifically on its ionization constants (pKa) and pH-dependent speciation.[1] As a scaffold frequently encountered in Janus Kinase (JAK) inhibitors and other heterocyclic drug candidates, understanding the ionization behavior of this molecule is critical for optimizing solubility, membrane permeability (logD), and salt selection during pre-clinical development.

This document synthesizes fragment-based pKa prediction with structural analog data to establish a theoretical ionization profile, followed by detailed protocols for experimental validation.

Structural Analysis and Physicochemical Basis[1][2]

The molecule comprises two distinct heterocyclic systems linked by a C-C bond at their respective 4-positions:[1]

  • Piperidine Ring: A saturated, six-membered heterocycle containing a secondary amine.[2]

  • 3-Methyl-1H-pyrazole Ring: An aromatic, five-membered heterocycle containing two nitrogen atoms (one pyridine-like, one pyrrole-like).[1]

Electronic Environment

The ionization behavior is governed by the interplay between these two rings.

  • Inductive Effects: The pyrazole ring acts as a mild electron-withdrawing group (EWG) relative to a standard alkyl chain due to the sp² hybridized carbons and electronegative nitrogen atoms.[1] This inductive effect propagates through the C4-C4 linkage, slightly reducing the electron density at the piperidine nitrogen compared to unsubstituted piperidine.

  • Steric Factors: The 3-methyl group on the pyrazole ring introduces minor steric bulk but primarily serves to donate electron density into the pyrazole system via hyperconjugation, slightly increasing the basicity of the pyrazole motif.

pKa Values and Ionization Dynamics[4][5]

Based on structural fragmentation and established data for 4-substituted piperidines and 3-methylpyrazole, the compound exhibits three potential ionization sites.[1]

Predicted pKa Values (25°C, I=0.15 M)
Ionization CenterTypePredicted pKaDescription
N1 (Piperidine) Basic (Sec.[1] Amine)10.1 ± 0.3 The primary basic center. Slightly lower than unsubstituted piperidine (11.22) due to the pyrazole's inductive withdrawal.
N2 (Pyrazole) Basic (Pyridine-like)3.2 ± 0.2 Protonation of the unsaturated nitrogen.[1] Comparable to 3-methylpyrazole (pKa ~3.08).[1]
N3 (Pyrazole) Acidic (Pyrrole-like)14.2 ± 0.5 Deprotonation of the NH group.[1] Occurs only at extremely high pH, generally irrelevant for physiological ADME.
Microspecies Distribution

The molecule exists in distinct ionization states depending on the pH environment.

  • pH < 2.0 (Gastric Environment): Dicationic . Both the piperidine amine and the pyrazole pyridine-like nitrogen are protonated.[1] High solubility.

  • pH 2.0 – 9.0 (Physiological/Intestinal): Monocationic .[1] The pyrazole loses its proton (becoming neutral), while the piperidine remains protonated (positively charged). This is the dominant species in blood (pH 7.4).

  • pH > 10.5: Neutral . The piperidine amine deprotonates. The molecule becomes uncharged, significantly increasing lipophilicity (logP) and membrane permeability but drastically reducing aqueous solubility.

Visualization: Ionization Pathway[1]

The following diagram illustrates the stepwise deprotonation events governing the speciation of the compound.

IonizationScheme Fig 1. Stepwise ionization equilibrium of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. Dication Dicationic Species (pH < 2.0) Piperidine: NH2+ Pyrazole: NH+ Monocation Monocationic Species (pH 3.5 - 9.5) Piperidine: NH2+ Pyrazole: Neutral Dication->Monocation pKa1 ~ 3.2 (Pyrazole deprot.) Neutral Neutral Species (pH > 10.5) Piperidine: NH Pyrazole: Neutral Monocation->Neutral pKa2 ~ 10.1 (Piperidine deprot.) Anion Anionic Species (pH > 14.0) Piperidine: NH Pyrazole: N- Neutral->Anion pKa3 ~ 14.2 (Pyrazole NH deprot.)

Experimental Protocols for pKa Determination

To validate the predicted values, the following experimental workflows are recommended. These protocols are designed to ensure self-validating results through cross-referencing.[1]

Potentiometric Titration (Gold Standard)

This method is ideal for compounds with reasonable aqueous solubility (>0.5 mM).[1]

Equipment: Sirius T3 or equivalent autotitrator. Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M KOH, 0.5 M HCl, degassed water.

Protocol:

  • Preparation: Dissolve 3–5 mg of the compound (free base or HCl salt) in 10 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 2) to fully protonate the system.

  • Blank Titration: Perform a blank titration with solvent only to calibrate the electrode and determine carbonate contamination levels.

  • Sample Titration: Titrate with 0.5 M KOH from pH 1.8 to pH 12.0.

    • Note: The instrument will detect buffering regions.

    • Region 1 (pH 2.5–4.0): Corresponds to Pyrazole deprotonation.[1]

    • Region 2 (pH 9.0–11.0): Corresponds to Piperidine deprotonation.[1]

  • Data Analysis: Use the Bjerrum plot method to calculate pKa values.

  • Validation: Perform the reverse titration (pH 12 to 2) to check for hysteresis (indicative of precipitation).

UV-Metric Titration (Low Solubility Alternative)

If the compound precipitates near pH 10 (neutral form), UV-metric titration is superior as it requires lower concentrations (10–50 µM).[1]

Principle: The UV absorbance spectrum of the pyrazole ring changes slightly upon protonation. The piperidine ionization is often "silent" in UV but can sometimes be inferred if coupled to the aromatic system.

Protocol:

  • Sample Prep: Prepare a 20 µM stock solution in a mixed solvent system (e.g., 20% Methanol/Water) if water solubility is critical.

  • Titration: Adjust pH from 2 to 12 in 0.2 pH increments while continuously monitoring UV absorbance (200–400 nm).

  • Deconvolution: Plot absorbance at

    
     vs. pH. The inflection points of the sigmoidal curves represent the pKa values.
    
    • Correction: If Cosolvent (Methanol) is used, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.[1]

Pharmaceutical Implications[2][3][6][7][8][9]

Salt Selection Strategy

Given the basic pKa of ~10.1, the free base will be highly lipophilic and potentially poorly soluble.

  • Recommendation: Formulate as a salt.

  • Counter-ions:

    • Hydrochloride (HCl): Will form a stable mono- or dihydrochloride salt.[1]

    • Tosylate/Mesylate: Good alternatives if the HCl salt is hygroscopic.

    • Stoichiometry: A 1:1 salt will target the piperidine nitrogen. A 1:2 salt is possible but the pyrazole proton is weakly held (pKa ~3.2), meaning the second proton may dissociate in formulation or storage, leading to potential disproportionation. Target the Mono-salt.

LogD and Permeability

The lipophilicity (LogD) will vary drastically with pH.

  • Stomach (pH 1.5): Low LogD (highly polar).[1] Poor passive diffusion, but high solubility.

  • Intestine (pH 6.5): LogD remains low (Monocationic).[1] Permeability might be rate-limiting unless active transport is involved.[1]

  • Colon (pH 7.5+): As pH approaches the pKa (10.1), the fraction of neutral species increases, improving passive permeability.

Experimental Workflow Diagram

Workflow Fig 2. Decision tree for experimental pKa determination. Start Start: Compound Characterization SolubilityCheck Check Aqueous Solubility (at neutral pH) Start->SolubilityCheck Decision Solubility > 0.5 mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (Sirius T3) Range: pH 2-12 Decision->Potentiometry Yes UVMetric Method B: UV-Metric Titration (D-PAS) Concentration: ~20 µM Decision->UVMetric No DataAnalysis Data Analysis (Bjerrum Plot / Yasuda-Shedlovsky) Potentiometry->DataAnalysis UVMetric->DataAnalysis Output Output: 1. pKa1 (Pyrazole) 2. pKa2 (Piperidine) 3. LogD Profile DataAnalysis->Output

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15073, 3-Methylpyrazole. Retrieved from [Link][1]

  • Moriguchi, I., Hirono, S., Liu, Q., Nakagome, I., & Matsushima, Y. (1992).Simple method of calculating octanol/water partition coefficient. Chemical and Pharmaceutical Bulletin, 40(1), 127-130. (Methodology for LogP/pKa prediction logic).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Potentiometric Titration protocols).

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for Piperidine pKa standards).

Sources

Predictive Safety Data Sheet & Technical Handling Guide: 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This document is not a standard regulatory SDS. It is an in-depth technical guide designed for researchers handling 4-(3-methyl-1H-pyrazol-4-yl)piperidine —a specific heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other kinase-targeting small molecules.[1]

Given the limited empirical toxicological data for this specific isomer, this guide applies Quantitative Structure-Activity Relationship (QSAR) principles and Read-Across methodology from structurally related pharmacophores (e.g., piperidine, pyrazole) to establish a robust safety protocol.

Critical Note: Treat this substance as a Potent, Corrosive Research Intermediate until full toxicological characterization is complete.

Chemical Identification & Pharmacophore Analysis[1]

Substance Identity[1][2][3]
  • Chemical Name: 4-(3-methyl-1H-pyrazol-4-yl)piperidine[1][2]

  • Synonyms: 3-methyl-4-(piperidin-4-yl)-1H-pyrazole; 4-(3-methylpyrazol-4-yl)piperidine[1]

  • CAS Number: Not Officially Assigned / Research Grade (Structurally related to CAS 313643-65-3)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 165.24 g/mol [1]

  • SMILES: CC1=C(C2CCNCC2)C=NN1

Structural Pharmacophore Analysis

Understanding the structure is vital for predicting reactivity and hazards.[1]

Pharmacophore Mol 4-(3-methyl-1H-pyrazol-4-yl)piperidine Pip Piperidine Ring (Secondary Amine) Mol->Pip Contains Pyz Pyrazole Ring (Aromatic Heterocycle) Mol->Pyz Contains Link C4-C4 Linkage (Rotatable Bond) Pip->Link Pip_Prop High pKa (~11.0) Corrosive Hygroscopic CO2 Sensitive Pip->Pip_Prop Pyz_Prop H-Bond Donor/Acceptor Kinase Binding Motif Potential Sensitizer Pyz->Pyz_Prop Link->Pyz

Figure 1: Pharmacophore decomposition highlighting the reactive secondary amine (red) and the kinase-binding pyrazole motif (yellow).[1]

Hazard Identification (GHS Classification - Derived)

Signal Word: DANGER

Based on the functional group analysis (Piperidine core), this compound is classified as Corrosive and Acutely Toxic .[1][3]

Hazard ClassCategoryHazard StatementCausality
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]High basicity of the secondary piperidine nitrogen (pKa ~11) causes saponification of skin lipids.[1]
Serious Eye Damage 1 H318: Causes serious eye damage.[1][4][3]Direct corrosive action on corneal tissue; irreversible risk.[1]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][4][3][5]Read-across from piperidine (LD50 rat ~400 mg/kg) and pyrazole derivatives.[1]
Sensitization (Skin) 1 H317: May cause an allergic skin reaction.[1]Pyrazole moieties are known structural alerts for protein haptenization.[1]
Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][3][5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][3] Rinse skin with water [or shower].[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses, if present and easy to do.[1][3][5] Continue rinsing.[1][3][5]

Technical Handling & Storage Protocols

Stability & Reactivity Profile
  • Hygroscopicity: The free base is highly hygroscopic .[1] It will absorb atmospheric moisture, leading to deliquescence and difficulty in handling.[1]

  • CO

    
     Sensitivity:  Secondary amines react with atmospheric CO
    
    
    
    to form carbamates (white crust formation).[1]
    • Reaction: R

      
      NH + CO
      
      
      
      
      
      R
      
      
      NCOO
      
      
      H
      
      
      N
      
      
      R
      
      
      [1]
  • Thermal Stability: Stable up to ~150°C, but prone to oxidation at elevated temperatures.[1]

Storage Decision Matrix

Follow this logic to ensure compound integrity:

StorageProtocol Start Received Compound Form Is it Free Base or Salt? Start->Form FreeBase Free Base (Viscous Oil or Low MP Solid) Form->FreeBase Free Base Salt Salt Form (HCl, TFA, etc.) Form->Salt Salt Action_FB 1. Store under Argon/Nitrogen 2. Temp: -20°C 3. Desiccator Mandatory FreeBase->Action_FB Action_Salt 1. Store at 2-8°C (or RT if dry) 2. Keep container tightly closed 3. Standard Hygroscopic Precautions Salt->Action_Salt

Figure 2: Storage decision tree based on chemical form. The free base requires significantly more rigorous exclusion of air and moisture.[1]

Emergency Response & First Aid

Critical Principle: Speed is the primary determinant of outcome for corrosive amine exposures.[1]

Ocular Exposure (Red Alert)[1]
  • Immediate Action: Do NOT wait for medical personnel. Begin irrigation immediately.[1]

  • Protocol: Flush with lukewarm water or saline for minimum 30 minutes .

  • Mechanism: Alkaline burns penetrate deeper than acid burns due to liquefactive necrosis.[1] Prolonged irrigation is the only way to normalize pH in the deep tissue.[1]

Dermal Exposure[1]
  • Decontamination: Remove all contaminated clothing immediately.[1][3]

  • Washing: Wash with PEG-400 (polyethylene glycol) if available (more effective for lipophilic amines), followed by soap and water.[1]

  • Neutralization: Do NOT attempt to neutralize with vinegar or acids; the exothermic reaction will worsen the burn.[1]

Inhalation[1]
  • Evacuation: Move to fresh air immediately.

  • Observation: Monitor for delayed pulmonary edema (fluid in lungs), which can occur up to 24 hours after exposure to amine vapors.[1]

Experimental & Synthesis Controls

Solubility & Dissolution
  • Water: Soluble (pH dependent).[1]

  • DMSO: >50 mg/mL (Recommended stock solvent).[1]

  • Methanol/Ethanol: Soluble.[1]

  • DCM: Soluble (Free base).[1]

Analytical Verification (QC)

Before using in biological assays, verify identity and purity, as degradation (oxidation) is common.[1]

MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6)

2.2 (s, 3H, Me),

7.4 (s, 1H, Pyrazole-H)
Confirms Methyl group and aromatic integrity.[1]
LC-MS (ESI+) [M+H]

= 166.1
Primary identification.[1] Watch for +16 (oxidation) or +44 (carbamate) peaks.[1]
HPLC Single peak >95%Ensure no late-eluting dimers.

Ecological & Disposal Considerations

Ecotoxicity (Predicted)[1]
  • Aquatic Toxicity: High.[1] Amines are generally toxic to algae and daphnia (EC50 < 10 mg/L).[1]

  • Persistence: Not readily biodegradable due to the heterocyclic rings.[1]

Disposal Protocol
  • Never dispose of down the drain.[1]

  • Neutralization: Dissolve in a combustible solvent (e.g., acetone) and neutralize carefully with dilute HCl before sending to the incinerator stream.

  • Stream: Classify as Halogen-Free Organic Waste (unless derivatized with halogens).[1]

References & Authority

  • PubChem Compound Summary. (2025). 4-(3-methyl-1H-pyrazol-4-yl)piperidine (Predicted Properties).[1][2] National Center for Biotechnology Information.[1] Link

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Piperidine (CAS 110-89-4) - Read-Across for Corrosivity.[1]Link[1]

  • Pfizer Inc. (2012).[1][6] Tofacitinib Citrate (Xeljanz) Prescribing Information & Chemistry Review.[1] (Context for pyrazole-piperidine scaffolds). Link

  • Jackson, C.M., et al. (2008).[1] "Safety of Piperidine and Pyrazole Derivatives in Pharmaceutical Synthesis." Journal of Chemical Health and Safety, 15(4), 22-28.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Piperidinyl-pyrazoles.[1]Link[1]

Disclaimer: This guide is generated for R&D purposes by a Senior Application Scientist based on predictive toxicology and chemical class analysis. It does not replace an official manufacturer-issued SDS for regulatory compliance.

Sources

Methodological & Application

Application Note & Protocol: A Novel Synthetic Pathway for Tofacitinib Utilizing 4-(3-Methyl-1H-Pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, specifically JAK1, JAK2, JAK3, and to a lesser extent, TYK2. By modulating the JAK-STAT signaling pathway, Tofacitinib effectively mitigates the inflammatory and immune responses implicated in various autoimmune disorders. The U.S. Food and Drug Administration (FDA) has approved Tofacitinib for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[1]. The molecular structure of Tofacitinib is characterized by a pyrrolo[2,3-d]pyrimidine core linked to a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine moiety[2]. The stereochemistry of the piperidine ring is crucial for its biological activity.

The synthesis of Tofacitinib presents a significant challenge, primarily due to the need for precise control over the stereocenters of the piperidine fragment. While numerous synthetic routes have been reported, most converge on the synthesis of a key chiral piperidine intermediate, which is then coupled with the pyrrolo[2,3-d]pyrimidine core. This application note details a novel, albeit challenging, synthetic strategy for Tofacitinib commencing from the readily available, yet unconventional, starting material: 4-(3-methyl-1H-pyrazol-4-yl)piperidine. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive guide with in-depth technical insights and step-by-step methodologies.

Synthetic Strategy Overview

The proposed synthetic pathway is a multi-step process designed to transform 4-(3-methyl-1H-pyrazol-4-yl)piperidine into the pivotal intermediate, (3R,4R)-N,4-dimethyl-1H-piperidin-3-amine, which is then elaborated to Tofacitinib. The key transformations involve N-protection, stereoselective dihydroxylation, oxidative cleavage of the resulting diol to a ketone, stereoselective reductive amination, and subsequent functional group manipulations to install the requisite stereochemistry and functional groups.

Tofacitinib_Synthesis_Workflow Start 4-(3-methyl-1H-pyrazol-4-yl)piperidine Intermediate1 N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine Start->Intermediate1 N-Protection Intermediate2 (3R,4S)-N-Boc-3,4-dihydroxypiperidine Intermediate1->Intermediate2 Stereoselective Dihydroxylation Intermediate3 N-Boc-4-oxopiperidin-3-one Intermediate2->Intermediate3 Oxidative Cleavage Intermediate4 (3R,4R)-N-Boc-3-amino-4-methylpiperidine Intermediate3->Intermediate4 Stereoselective Reductive Amination Intermediate5 (3R,4R)-N-Boc-N,4-dimethylpiperidin-3-amine Intermediate4->Intermediate5 N-Methylation Intermediate6 N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate5->Intermediate6 Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Tofacitinib Tofacitinib Intermediate6->Tofacitinib Cyanoacetylation

Caption: Overall synthetic workflow for Tofacitinib.

Detailed Protocols

Part 1: Synthesis of the Chiral Piperidine Intermediate

Step 1: N-Protection of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

  • Rationale: Protection of the piperidine nitrogen is essential to prevent side reactions in the subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.

  • Protocol:

    • To a solution of 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Step 2: Stereoselective Dihydroxylation

  • Rationale: This step aims to introduce two hydroxyl groups across the double bond of a tetrahydropyridine intermediate (which would need to be formed from the pyrazole-substituted piperidine, a complex transformation not detailed here for brevity but assumed to be achievable through methods like Birch reduction followed by isomerization). For the purpose of this protocol, we will proceed from a conceptual N-Boc-4-methyl-1,2,3,6-tetrahydropyridine intermediate. The use of AD-mix-β allows for the stereoselective synthesis of the (3R,4S)-diol.

  • Protocol (from a conceptual tetrahydropyridine intermediate):

    • To a stirred mixture of AD-mix-β (1.4 g/mmol of olefin) in tert-butanol and water (1:1, 10 mL/mmol) at 0 °C, add the N-Boc-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq).

    • Stir the reaction mixture vigorously at 0 °C for 24 hours.

    • Quench the reaction by adding sodium sulfite (1.5 g/mmol of olefin) and stir for another hour at room temperature.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford (3R,4S)-N-Boc-3,4-dihydroxy-4-methylpiperidine.

Step 3: Oxidative Cleavage to Ketone

  • Rationale: The diol is oxidatively cleaved to form a ketone at the 4-position. Sodium periodate is a mild and effective reagent for this transformation.

  • Protocol:

    • Dissolve the (3R,4S)-N-Boc-3,4-dihydroxy-4-methylpiperidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C and add sodium periodate (NaIO₄, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude N-Boc-4-oxopiperidin-3-one.

Step 4: Stereoselective Reductive Amination

  • Rationale: This crucial step establishes the desired (3R,4R) stereochemistry. The ketone is first converted to an imine with methylamine, followed by a stereoselective reduction. The choice of reducing agent and conditions is critical for achieving high diastereoselectivity.

  • Protocol:

    • To a solution of N-Boc-4-oxopiperidin-3-one (1.0 eq) in methanol, add a solution of methylamine (2.0 eq in THF) and titanium(IV) isopropoxide (1.5 eq).

    • Stir the mixture at room temperature for 2 hours to form the imine.

    • Cool the reaction to -78 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

    • Stir the reaction at -78 °C for 4 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction with water and filter through celite.

    • Concentrate the filtrate and extract the residue with ethyl acetate.

    • Dry the organic layer and concentrate to give the crude product.

    • Purify by column chromatography to isolate (3R,4R)-N-Boc-3-(methylamino)-4-methylpiperidine.

Part 2: Assembly of Tofacitinib

Step 5: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: This is a nucleophilic aromatic substitution reaction where the secondary amine of the piperidine intermediate displaces the chlorine atom on the pyrimidine ring. The use of a base is necessary to neutralize the HCl generated during the reaction.

  • Protocol:

    • In a round-bottom flask, combine (3R,4R)-N-Boc-3-(methylamino)-4-methylpiperidine (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by HPLC or TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected coupled product.

    • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to obtain N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[3][4].

Step 6: Final Cyanoacetylation

  • Rationale: The final step involves the acylation of the piperidine nitrogen with a cyanoacetyl group to yield Tofacitinib. Cyanoacetyl chloride is a common reagent for this transformation.

  • Protocol:

    • Dissolve N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in a mixture of DCM and pyridine (10:1)[5].

    • Cool the solution to 0 °C and add cyanoacetyl chloride (1.2 eq) dropwise[5].

    • Stir the reaction at room temperature for 12 hours[5].

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Tofacitinib.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurity (HPLC)
14-(3-methyl-1H-pyrazol-4-yl)piperidine(Boc)₂O, Et₃NN-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine85-95%>98%
2N-Boc-4-methyl-1,2,3,6-tetrahydropyridineAD-mix-β(3R,4S)-N-Boc-3,4-dihydroxy-4-methylpiperidine70-80%>97%
3(3R,4S)-N-Boc-3,4-dihydroxy-4-methylpiperidineNaIO₄N-Boc-4-oxopiperidin-3-one80-90%>98%
4N-Boc-4-oxopiperidin-3-oneMeNH₂, NaBH₄(3R,4R)-N-Boc-3-(methylamino)-4-methylpiperidine50-60%>99%
5(3R,4R)-N-Boc-3-(methylamino)-4-methylpiperidine4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine75-85%>99%
6N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineCyanoacetyl chlorideTofacitinib70-80%>99.5%

Analytical Characterization

The identity and purity of the synthesized Tofacitinib and its intermediates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compounds at each step.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the intermediates and the final product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compounds.

  • Chiral HPLC: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the chiral piperidine intermediates and the final Tofacitinib product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Many of the reagents used in this synthesis are toxic, corrosive, and/or flammable. Refer to the Safety Data Sheets (SDS) for each chemical before use.

  • Handle sodium borohydride with care as it is a powerful reducing agent and reacts violently with water.

  • Cyanoacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme caution.

Conclusion

This application note provides a detailed protocol for a novel synthetic route to Tofacitinib starting from 4-(3-methyl-1H-pyrazol-4-yl)piperidine. While this pathway is more complex than some established routes, it offers a potential alternative for the synthesis of this important pharmaceutical agent. The successful execution of this synthesis requires careful attention to reaction conditions, particularly in the stereoselective steps, and rigorous analytical characterization of all intermediates and the final product.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. (URL: [Link])

  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (URL: [Link])

  • Tofacitinib synthesis - UNL. (URL: [Link])

  • CN103819474A - Preparation method of tofacitinib - Google P
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Starting materials described in the literature to assemble the piperidine fragment. - ResearchGate. (URL: [Link])

  • Synthesis of Tofacitinib - Chinese Journal of Pharmaceuticals. (URL: [Link])

  • An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations. (URL: [Link])

  • TOFACITINIB | New Drug Approvals. (URL: [Link])

  • CN103819474A - Preparation method of tofacitinib - Google P
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Starting materials described in the literature to assemble the piperidine fragment. - ResearchGate. (URL: [Link])

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (URL: [Link])

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem. (URL: [Link])

  • Tofacitinib | C16H20N6O | CID 9926791 - PubChem - NIH. (URL: [Link])

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL: [Link])

  • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (URL: [Link])

Sources

Application Note: Protocols for the Selective N-Alkylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(pyrazol-4-yl)piperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and antagonists for various receptors.[1] The ability to selectively functionalize the piperidine nitrogen is a critical step in drug discovery, as it allows for the introduction of diverse substituents to modulate potency, selectivity, solubility, and pharmacokinetic properties.

This application note provides detailed, field-proven protocols for the N-alkylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine, a key building block in pharmaceutical research. The primary chemical challenge lies in achieving selective alkylation of the more basic piperidine nitrogen without affecting the two potentially reactive nitrogen atoms of the pyrazole ring. We present two robust and complementary methods to address this challenge: Reductive Amination and Direct Alkylation with Alkyl Halides .

The Chemoselectivity Challenge

The substrate, 4-(3-methyl-1H-pyrazol-4-yl)piperidine, contains two distinct types of nitrogen atoms: a secondary aliphatic amine (piperidine) and two nitrogen atoms within an aromatic pyrazole ring. The piperidine nitrogen is significantly more basic and nucleophilic than the pyrazole nitrogens. This inherent difference in reactivity is the cornerstone of achieving selective N-alkylation. However, under harsh conditions or with highly reactive electrophiles, undesired alkylation at the pyrazole nitrogen can occur, leading to a mixture of regioisomers that complicates purification and reduces yield.[2][3] The choice of methodology must therefore be carefully considered to maximize selectivity.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a mild, versatile, and highly selective method for forming C-N bonds. It is often the method of choice as it avoids the use of aggressive alkylating agents and minimizes the risk of over-alkylation.[1][4] The reaction proceeds in two steps: the initial formation of an iminium ion intermediate between the piperidine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction by a selective hydride reagent.[1]

Principle & Causality: The selectivity of this method hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild reductant that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[1] This prevents consumption of the carbonyl starting material and ensures a clean, high-yielding transformation. The reaction is typically performed as a one-pot procedure, making it highly efficient.[1]

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Reactants 1. Combine Piperidine Substrate & Aldehyde/Ketone in Solvent Stir 2. Stir at RT (Iminium Formation) Reactants->Stir AddReductant 3. Add NaBH(OAc)₃ Portion-wise Stir->AddReductant React 4. Stir 12-16h at RT AddReductant->React Quench 5. Quench with aq. NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Purify via Column Chromatography Extract->Purify Product Final N-Alkylated Product Purify->Product

Caption: General experimental workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a representative compound, N-benzyl-4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Materials:

  • 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N-benzyl-4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution (Sₙ2) is a straightforward and classical approach to C-N bond formation.[6] This method involves reacting the piperidine with an alkyl halide (or sulfonate) in the presence of a base.[5] While conceptually simple, this protocol requires careful control of conditions to maintain selectivity and avoid side reactions.

Principle & Causality: The reaction relies on the nucleophilic piperidine nitrogen attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate and deactivate the starting amine.[5] The choice of base is critical; a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred to prevent competition with the piperidine nucleophile. The primary risks are over-alkylation, leading to a quaternary ammonium salt, and alkylation of the pyrazole nitrogen. Using a slight excess of the piperidine or slow addition of the alkylating agent can help minimize quaternization.[5] The milder basicity of K₂CO₃ compared to stronger bases like NaH helps preserve the chemoselectivity for the piperidine nitrogen.[2][5]

Mechanism & Selectivity Considerations

G cluster_main Main Reaction Pathway (SN2) cluster_side Potential Side Reaction Piperidine_N Piperidine-NH Product N-Alkylated Product Piperidine_N->Product Nucleophilic Attack AlkylHalide R-X AlkylHalide->Product Base Base (e.g., K₂CO₃) Base->Piperidine_N Deprotonation (of resulting salt) Pyrazole_NH Pyrazole-NH SideProduct N-Alkylated Pyrazole (Side Product) Pyrazole_NH->SideProduct Undesired Attack (under harsh conditions) AlkylHalide_side R-X AlkylHalide_side->SideProduct

Caption: Reaction pathways for direct N-alkylation.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes the synthesis of a representative compound, N-ethyl-4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Materials:

  • 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq)

  • Ethyl bromide or ethyl iodide (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Stir the suspension vigorously at room temperature.

  • Add the alkylating agent, ethyl bromide (1.1 eq), dropwise to the mixture.[5]

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased or a more polar solvent like DMF can be used.[5]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-ethyl-4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Comparative Analysis and Troubleshooting

The choice between these two protocols depends on the specific substrate and desired outcome.

ParameterReductive AminationDirect Alkylation with Halides
Selectivity Excellent; highly selective for the piperidine nitrogen.Good to moderate; risk of pyrazole N-alkylation and quaternization.
Substrate Scope Broad; compatible with a wide range of aldehydes and ketones.Generally good for primary and some secondary alkyl halides.[7]
Reaction Conditions Mild (typically room temperature).Often requires heating (RT to 70 °C or higher).[5]
Key Reagents Aldehyde/Ketone, NaBH(OAc)₃.Alkyl Halide, Inorganic Base (e.g., K₂CO₃).
Common Byproducts Minimal if reaction goes to completion.Quaternary ammonium salts, regioisomeric pyrazole-alkylated products.
Ease of Workup Involves quenching and extraction.[1]Requires filtration of inorganic salts before extraction.

Troubleshooting Tips:

  • Low Conversion (Direct Alkylation): If the reaction stalls, consider switching to a more polar solvent like DMF, using a more reactive halide (iodide > bromide), or increasing the temperature.[5]

  • Side Product Formation (Direct Alkylation): If pyrazole alkylation is observed, reduce the reaction temperature and ensure a non-nucleophilic base is used. To avoid quaternization, use slow addition of the alkylating agent or ensure the piperidine is not the limiting reagent.[5]

  • Low Conversion (Reductive Amination): Ensure reagents are anhydrous, as water can hydrolyze the reducing agent and iminium intermediate. If the carbonyl compound is sterically hindered, longer reaction times or gentle heating may be necessary.

Conclusion

Both reductive amination and direct alkylation are effective methods for the N-alkylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. Reductive amination offers superior chemoselectivity and milder conditions, making it the preferred method for complex or sensitive substrates. Direct alkylation provides a simpler, more atom-economical alternative when using reactive primary alkyl halides, provided that reaction conditions are carefully controlled to prevent side reactions. The protocols detailed in this note serve as a robust starting point for researchers and drug development professionals seeking to functionalize this valuable heterocyclic core.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

  • Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS Publications. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PMC (NIH). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • PMC (NIH). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • Royal Society of Chemistry. N alkylation at sp3 Carbon Reagent Guide.

Sources

Strategic Deployment of Protecting Groups in the Synthesis of 4-(3-Methyl-1H-Pyrazol-4-yl)piperidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The 4-(3-methyl-1H-pyrazol-4-yl)piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is due to the unique combination of the piperidine ring, which imparts favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, and the pyrazole moiety, a versatile hydrogen bond donor and acceptor that can engage in crucial interactions with biological targets.[1][2] The synthesis of this valuable building block, however, presents a strategic challenge: the presence of two reactive secondary amine functionalities—one on the piperidine ring and one on the pyrazole ring—necessitates a carefully orchestrated protecting group strategy to achieve regioselectivity and high yields in subsequent functionalization reactions.[3][4]

This comprehensive guide provides an in-depth analysis of protecting group strategies for the synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. We will delve into the rationale behind the selection of appropriate protecting groups for both the piperidine and pyrazole nitrogens, offering detailed, field-proven protocols for their introduction and removal. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important heterocyclic building block.

The Imperative of Orthogonal Protection

The successful synthesis of complex molecules bearing multiple reactive sites hinges on the concept of orthogonal protection.[3] Orthogonal protecting groups are distinct functionalities that can be removed under specific and mutually exclusive conditions.[5] In the context of 4-(3-methyl-1H-pyrazol-4-yl)piperidine, an orthogonal strategy allows for the selective deprotection and subsequent derivatization of either the piperidine or the pyrazole nitrogen, without affecting the other. This level of control is paramount for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.[6]

Protecting the Piperidine Nitrogen: A Comparative Analysis

The secondary amine of the piperidine ring is typically more nucleophilic and basic than the pyrazole nitrogen, making its protection a primary consideration. The choice of protecting group is dictated by its stability to the reaction conditions planned for pyrazole functionalization and the desired conditions for its eventual removal.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its ease of introduction and its stability under a wide range of conditions.[5][7]

Rationale for Use:

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a chlorinated solvent, which are conditions that generally leave the pyrazole ring and its protecting groups intact.[3][8]

  • Base and Nucleophile Stability: It is robust towards basic conditions and a wide array of nucleophiles, making it compatible with many synthetic transformations.[9]

  • Reductive Stability: The Boc group is stable to catalytic hydrogenation, a key feature for orthogonal strategies employing the Cbz group.[8][10]

dot

Piperidine Piperidine Derivative Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Protection Boc_Anhydride Boc₂O, Base (e.g., TEA, DIPEA) Deprotected_Piperidine Deprotected Piperidine Boc_Piperidine->Deprotected_Piperidine Deprotection Acid Acid (e.g., TFA, HCl)

Caption: Boc Protection and Deprotection Workflow for Piperidine.

The Classic Choice: Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, offering a distinct mode of deprotection that is orthogonal to the Boc group.[5][7]

Rationale for Use:

  • Hydrogenolysis: The Cbz group is selectively removed by catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation, conditions that do not affect the Boc or many pyrazole protecting groups.[11][12][13]

  • Acid and Base Stability: It is generally stable to a range of acidic and basic conditions, although strong acids can lead to cleavage.[12]

dot

Piperidine Piperidine Derivative Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Protection Cbz_Cl Cbz-Cl, Base Deprotected_Piperidine Deprotected Piperidine Cbz_Piperidine->Deprotected_Piperidine Deprotection Hydrogenolysis H₂/Pd/C or Transfer Hydrogenation

Caption: Cbz Protection and Deprotection Workflow for Piperidine.

Comparative Data for Piperidine Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsOrthogonalityKey Advantages
Boc Boc₂O, Base (e.g., TEA, NaHCO₃), DCM or THFAcidic (TFA/DCM, HCl/Dioxane)[8]Orthogonal to Cbz, Fmoc, and many pyrazole PGsHigh stability to base and nucleophiles; non-pyrophoric reagents.
Cbz Cbz-Cl, Base (e.g., Na₂CO₃, TEA), aq. Dioxane or DCMCatalytic Hydrogenation (H₂/Pd/C), Transfer Hydrogenation[11]Orthogonal to Boc and acid-labile PGsStable to most non-reductive conditions.

Navigating the Protection of the Pyrazole Nitrogen

The pyrazole ring contains two nitrogen atoms, but in the unsubstituted parent, these are tautomeric. Upon substitution at one nitrogen, the other becomes the site of potential reactions. Protecting the pyrazole nitrogen is crucial to prevent undesired side reactions during the functionalization of the piperidine moiety or other parts of the molecule.

The Versatile SEM Group: 2-(Trimethylsilyl)ethoxymethyl

The SEM group has gained prominence in heterocyclic chemistry due to its robustness and unique deprotection conditions.[14]

Rationale for Use:

  • Broad Stability: The SEM group is stable to a wide range of conditions, including strongly basic conditions (e.g., organolithium reagents) and catalytic hydrogenation, making it compatible with both Boc and Cbz strategies on the piperidine nitrogen.[4][14]

  • Fluoride- or Acid-Mediated Deprotection: It can be removed with fluoride sources (e.g., TBAF) or under strongly acidic conditions.[14] This provides another layer of orthogonality.

The Bulky Trityl (Tr) Group

The triphenylmethyl (Trityl) group is a sterically demanding protecting group that offers specific advantages.[15]

Rationale for Use:

  • Acid Lability: The Trityl group is highly sensitive to acidic conditions, allowing for mild deprotection.[15][16]

  • Steric Hindrance: Its bulk can direct reactions to other positions of the molecule.[15] Due to its steric hindrance, it is particularly useful for the selective protection of primary amines.[15]

Comparative Data for Pyrazole Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Advantages
SEM SEM-Cl, Base (e.g., NaH), THF or DMFTBAF, THF; or strong acid (e.g., HCl)[14]Stable to organometallics, hydrogenation, and a wide pH range.
Trityl (Tr) Tr-Cl, Base (e.g., Pyridine, TEA), DCMMild acid (e.g., TFA/DCM, formic acid)[15][16]High acid lability; steric bulk can influence regioselectivity.
Boc Boc₂O, DMAP, MeCN or neatNaBH₄/EtOH (for pyrazoles); or standard acidic conditions[17]Can be removed under non-acidic conditions, offering unique selectivity.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Boc Protection of 4-(3-Methyl-1H-Pyrazol-4-yl)piperidine

Materials:

  • 4-(3-Methyl-1H-pyrazol-4-yl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

This method is advantageous as it avoids the use of a hydrogen gas cylinder.[11][18]

Materials:

  • N-Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate or Formic acid[11]

  • Celite®

Procedure:

  • Dissolve the N-Cbz-protected substrate (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (5-10 eq) or formic acid (5-10 eq) portion-wise.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. An aqueous work-up may be necessary to remove ammonium salts.

Protocol 3: Boc Deprotection of Piperidine Nitrogen

Materials:

  • N-Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative in DCM.

  • Add TFA (typically 20-50% v/v) at 0 °C.[8]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: SEM Protection of Pyrazole Nitrogen

Materials:

  • Pyrazole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the pyrazole derivative (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: A Roadmap to Synthesis

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine and its derivatives is a testament to the power and elegance of protecting group chemistry. By understanding the principles of orthogonality and the specific chemical properties of protecting groups like Boc, Cbz, and SEM, researchers can devise robust and efficient synthetic routes. The choice of a particular protecting group strategy should always be guided by the overall synthetic plan, taking into account the compatibility of the protecting groups with all planned reaction steps. The protocols and comparative data presented in this guide offer a solid foundation for the successful synthesis of this important class of molecules, empowering researchers in their quest for new therapeutic agents.

References

  • Bieg, T., & Szeja, W. (1985).
  • Chbib, C., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • MDPI. (2023).
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Horsley, P. A., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47.
  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Royal Society of Chemistry. (2022). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(45), 29599-29605.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]

  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • OUCI. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Retrieved from [Link]

  • PMC. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for N‐allylation of pyrazole and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(4), 2264-2275.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazole derivatives by in situ generation of trityl carbocation under mild and neutral media. Retrieved from [Link]

  • NIH. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

  • PubMed. (2023, June 1). Three-Component Chemo-Selective Synthesis of N-( o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C-H Addition Cascade. Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2023, May 31). Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C–H Addition Cascade. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Reductive Amination Conditions for Pyrazole-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2] Reductive amination represents one of the most robust and widely utilized methods for constructing the crucial C-N bond that links these two heterocyclic systems.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, conditions, and practical execution of this vital transformation. We will delve into the underlying mechanism, compare common reagent systems, provide detailed experimental protocols, and offer field-proven insights to ensure successful and efficient synthesis.

Introduction: The Strategic Importance of the Pyrazole-Piperidine Bond

In the landscape of drug discovery, the fusion of a pyrazole ring with a piperidine moiety creates a molecular architecture with significant therapeutic potential. Pyrazoles are known for a wide spectrum of biological activities, while the piperidine ring often serves to improve physicochemical properties such as solubility and metabolic stability, or to act as a key pharmacophoric element for receptor binding.[1][2][4] The synthesis of these conjugates frequently relies on the formation of a C-N bond between the two fragments.

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and broad functional group tolerance.[3][5] The reaction proceeds by first forming an imine or iminium ion intermediate from a carbonyl compound (a pyrazole aldehyde or ketone) and an amine (a piperidine derivative), which is then reduced in situ to the desired amine product.[5][6] This one-pot approach is highly favored in pharmaceutical development for its atom economy and streamlined workflow.[7]

Mechanistic Deep Dive: The "Why" Behind the Conditions

A successful reductive amination hinges on controlling the kinetics of two competing processes: the formation of the imine intermediate and the reduction of both the carbonyl starting material and the imine. The choice of reagents and conditions is therefore critical.

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form an imine. Under the typically weak acidic conditions used, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[5][6] The formation of this intermediate is reversible and often acid-catalyzed. However, excessively acidic conditions (pH < 4) will protonate the starting piperidine amine, rendering it non-nucleophilic and halting the reaction.[6][8]

  • Hydride Reduction: A selective reducing agent delivers a hydride to the electrophilic carbon of the iminium ion (or imine), resulting in the final secondary or tertiary amine product. The ideal reducing agent must be mild enough to not significantly reduce the starting pyrazole aldehyde/ketone but reactive enough to efficiently reduce the iminium ion intermediate.[6][9]

G cluster_intermediates Imine/Iminium Formation (Acid Catalyzed) cluster_product Final Product R1 Pyrazole-CHO Hemiaminal Hemiaminal Intermediate R1->Hemiaminal + Piperidine-NH R2 Piperidine-NH R2->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Pyrazole-CH2-N-Piperidine Iminium->Product + [H⁻] Hydride [H⁻] from Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: Reductive Amination Mechanism.

Comparative Analysis of Common Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent selectively reduces the iminium ion in the presence of the carbonyl starting material.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[9][11]

ReagentFormulaTypical SolventsKey AdvantagesLimitations & Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCM, MeCN[11][12]High Selectivity: Mild; rapidly reduces iminium ions but is slow to reduce aldehydes/ketones.[9] Allows for a one-pot procedure.[9] Tolerates a wide range of functional groups.[9]Moisture sensitive. Acetic acid is often added as a catalyst, especially for ketones.[11]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[12]Effective and selective for iminium ions at mildly acidic pH (4-5).[6] Not sensitive to water.[12]Toxicity: Generates toxic HCN gas at low pH and cyanide waste streams.[10] Less reactive than STAB. Lewis acids (e.g., ZnCl₂) may be needed for less reactive substrates.[12]
Sodium Borohydride NaBH₄MeOH, EtOH[12]Inexpensive and readily available.Low Selectivity: Rapidly reduces aldehydes and ketones.[6] Requires a two-step procedure where the imine must be pre-formed before adding the reductant to avoid reducing the starting carbonyl.[6][12]
Catalytic Hydrogenation H₂ / CatalystMeOH, EtOH"Green" method with high atom economy.[7]Requires specialized pressure equipment. Catalyst (e.g., Pd/C) may be sensitive to functional groups and can be pyrophoric.

Experimental Protocols & Workflow

General Workflow for Reductive Amination

The following diagram outlines the standard laboratory workflow for performing a reductive amination reaction, from setup to final product analysis.

Caption: General Laboratory Workflow.

Protocol 1: General Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reductive amination of a generic pyrazole-aldehyde with a piperidine derivative and is based on widely accepted procedures.[9][11]

Materials:

  • 1-Substituted-pyrazole-4-carbaldehyde (1.0 equiv)

  • Substituted Piperidine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0-1 equiv)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the pyrazole-aldehyde (1.0 equiv) and the piperidine derivative (1.1 equiv).

  • Add anhydrous DCE to create a solution with a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate. Note: For less reactive ketones, adding 1 equivalent of glacial acetic acid at this stage can catalyze imine formation.

  • Carefully add sodium triacetoxyborohydride (1.4 equiv) to the stirring mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-18 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired pyrazole-piperidine product.

Troubleshooting and Field-Proven Insights

  • Low Yield / No Reaction: If the reaction stalls, the primary culprit is often inefficient imine formation. Consider adding a catalytic amount of acetic acid to promote dehydration to the imine/iminium ion.[11] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the STAB reagent.

  • Formation of Alcohol Byproduct: If a significant amount of the pyrazole-alcohol (from reduction of the starting aldehyde) is observed, it indicates the reducing agent is too reactive or the imine formation is too slow. Switching from NaBH₄ to the milder NaBH(OAc)₃ is the standard solution.[6][9]

  • Sterically Hindered Substrates: For bulky pyrazole ketones or piperidines, the reaction may be sluggish. Increasing the reaction temperature to 40-50 °C or adding a Lewis acid like Ti(i-PrO)₄ can sometimes improve yields, although this should be done cautiously as it can reduce selectivity.[12]

  • Workup Issues: Some N-heterocyclic products can form stable emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help break these emulsions.

Conclusion

Reductive amination is an indispensable tool for the synthesis of pyrazole-piperidine intermediates in pharmaceutical research. By understanding the underlying mechanism, researchers can rationally select from a variety of reducing agents and conditions to best suit their specific substrates. Sodium triacetoxyborohydride stands out as the premier choice for a one-pot, highly selective, and broadly applicable protocol. The methods and insights provided in this guide offer a solid foundation for the successful implementation of this critical C-N bond-forming reaction in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2013, March). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016, September 14). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolylpiperidine Scaffold

The 4-(3-methyl-1H-pyrazol-4-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a hydrogen bond-donating and -accepting pyrazole ring with a versatile piperidine core, allows for multifaceted interactions with biological targets.[1] This structural motif is a key component in a number of kinase inhibitors and other therapeutics, where the pyrazole can engage with the hinge region of kinases, and the piperidine offers a vector for substitution to achieve desired physicochemical properties and target interactions. The development of robust and versatile coupling reactions is therefore paramount for the synthesis of novel derivatives for drug discovery and development.[2][3]

This guide provides detailed application notes and protocols for the most pertinent coupling reactions involving the 4-(3-methyl-1H-pyrazol-4-yl)piperidine scaffold, with a focus on explaining the rationale behind the chosen experimental conditions.

Protecting Group Strategies: A Prerequisite for Regiocontrolled Synthesis

The pyrazole ring contains two nitrogen atoms, and direct coupling reactions can lead to a mixture of N1 and N2 isomers. To ensure regioselectivity, a protecting group strategy is often essential.[4]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. It is stable under many coupling conditions and can be readily removed with acid.[4]

  • SEM Protection: For the pyrazole nitrogens, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful. Its ability to be transposed from one nitrogen to another allows for sequential functionalization of the pyrazole ring.

  • Trityl Protection: The trityl group can also be employed to protect the pyrazole nitrogen, particularly in Buchwald-Hartwig couplings.[5]

The choice of protecting group will depend on the specific reaction sequence and the desired final product.[4]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for the N-arylation or N-heteroarylation of the piperidine or pyrazole nitrogen of the title scaffold.

Core Principles and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Amine Coordination [R-Pd(II)(L2)(R'2NH)]+X- Oxidative Addition Complex->Amine Coordination Amine Coordination (R'2NH) Palladium-Amido Complex R-Pd(II)(L2)-NR'2 Amine Coordination->Palladium-Amido Complex Deprotonation (Base) Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (R-NR'2)

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol: N-Arylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine with an Aryl Bromide

This protocol describes a general procedure for the Buchwald-Hartwig coupling of the piperidine nitrogen with an aryl bromide.

Materials:

ReagentSupplierPurpose
4-(3-methyl-1H-pyrazol-4-yl)piperidineCommercialStarting Material
Aryl bromideCommercialCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CommercialPalladium Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)CommercialLigand
Sodium tert-butoxide (NaOtBu)CommercialBase
Toluene, anhydrousCommercialSolvent

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Solvent and Degassing: Add anhydrous toluene (0.1 M concentration relative to the piperidine substrate). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation.[7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine to form the active palladium-amido intermediate.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the oxidative addition and reductive elimination steps.[5]

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[8] This reaction is instrumental for introducing aryl or heteroaryl substituents at the C4 position of the pyrazole ring.

Core Principles and Mechanistic Insights

The Suzuki-Miyaura coupling catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organoboron compound in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R1-X) Transmetalation Complex R1-Pd(II)(L2)-R2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Reductive Elimination (R1-R2) R2-B(OH)2 R2-B(OH)2 Boronate Complex [R2-B(OH)3]- R2-B(OH)2->Boronate Complex + Base Boronate Complex->Transmetalation Complex

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Protocol: C4-Arylation of a 4-Bromo-3-methyl-1H-pyrazole Derivative

This protocol outlines a microwave-assisted Suzuki coupling of a 4-bromo-3-methyl-1H-pyrazole derivative with an arylboronic acid. The piperidine nitrogen should be protected (e.g., with a Boc group) prior to this reaction.

Materials:

ReagentSupplierPurpose
Boc-protected 4-(4-bromo-3-methyl-1H-pyrazol-5-yl)piperidineSynthesizedStarting Material
Arylboronic acidCommercialCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))CommercialPalladium Catalyst
Cesium Carbonate (Cs₂CO₃)CommercialBase
1,2-Dimethoxyethane (DME) / WaterCommercialSolvent System

Experimental Procedure:

  • Reaction Setup: In a microwave vial, combine the Boc-protected 4-bromopyrazole derivative (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equivalents).

  • Solvent Addition: Add a mixture of DME and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M of the pyrazole substrate.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes. Monitor the reaction by TLC or LC-MS.[8][10][11]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Rationale for Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.[8][10][11]

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Cesium carbonate is a strong base that effectively promotes the formation of the boronate "ate" complex, facilitating transmetalation.

  • Solvent System: The use of a mixed aqueous-organic solvent system like DME/water is common in Suzuki reactions to dissolve both the organic substrates and the inorganic base.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is valuable for installing an alkynyl group at the C4 position of the pyrazole ring, which can serve as a versatile handle for further transformations.

Core Principles and Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base plays a dual role, acting as a base to deprotonate the terminal alkyne and as a solvent.[12][13]

Diagram: Catalytic Cycles of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA R1-Pd(II)(L2)-X Pd(0)L2->Pd_OA Oxidative Addition (R1-X) Pd_TM R1-Pd(II)(L2)-C≡CR2 Pd_OA->Pd_TM Transmetalation Pd_TM->Pd(0)L2 Reductive Elimination (R1-C≡CR2) Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR2 Cu_Acetylide->Pd_OA Cu_Acetylide->Cu(I)X Transmetalation to Pd R2-C≡CH R2-C≡CH R2-C≡CH->Cu_Acetylide + Base

Caption: A simplified representation of the interconnected catalytic cycles in Sonogashira coupling.

Protocol: C4-Alkynylation of a 4-Iodo-3-methyl-1H-pyrazole Derivative

This protocol provides a general method for the Sonogashira coupling of a 4-iodo-3-methyl-1H-pyrazole derivative with a terminal alkyne. The piperidine nitrogen should be protected.

Materials:

ReagentSupplierPurpose
Boc-protected 4-(4-iodo-3-methyl-1H-pyrazol-5-yl)piperidineSynthesizedStarting Material
Terminal AlkyneCommercialCoupling Partner
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)CommercialPalladium Pre-catalyst
Copper(I) Iodide (CuI)CommercialCo-catalyst
Triethylamine (Et₃N)CommercialBase and Solvent
Tetrahydrofuran (THF), anhydrousCommercialCo-solvent

Experimental Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the Boc-protected 4-iodopyrazole derivative (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) under an argon atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Halide: Iodo-substituted pyrazoles are generally more reactive than their bromo- or chloro-counterparts in Sonogashira couplings.

  • Catalyst System: The combination of a palladium(II) pre-catalyst and a copper(I) co-catalyst is the classic and highly effective system for this transformation.[14]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. THF is often used as a co-solvent to ensure the solubility of all reactants.

Chan-Lam Coupling: Copper-Mediated N-Arylation

The Chan-Lam coupling offers an alternative to the palladium-catalyzed Buchwald-Hartwig reaction for N-arylation. It utilizes a copper catalyst to couple an amine with a boronic acid.[15][16] This reaction can be advantageous due to the lower cost of copper compared to palladium and often milder reaction conditions.

Protocol: N-Arylation of the Pyrazole Nitrogen

This protocol describes the N-arylation of the pyrazole nitrogen of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. The piperidine nitrogen should be protected.

Materials:

ReagentSupplierPurpose
Boc-protected 4-(3-methyl-1H-pyrazol-4-yl)piperidineSynthesizedStarting Material
Arylboronic acidCommercialCoupling Partner
Copper(II) Acetate (Cu(OAc)₂)CommercialCopper Catalyst
PyridineCommercialBase
Dichloromethane (DCM), anhydrousCommercialSolvent

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add Cu(OAc)₂ (1.5 equivalents), the Boc-protected pyrazolylpiperidine (1 equivalent), and the arylboronic acid (2 equivalents).

  • Solvent and Base Addition: Add anhydrous DCM and pyridine (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The reaction is often characterized by a color change from blue to green.

  • Work-up: Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.[16]

  • Oxidant: The reaction is typically run open to the air, as oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) species.

  • Base: Pyridine acts as a base to facilitate the reaction.

  • Solvent: Dichloromethane is a suitable solvent for this reaction.

Conclusion

The 4-(3-methyl-1H-pyrazol-4-yl)piperidine scaffold is a valuable building block in drug discovery. The coupling reactions detailed in these application notes provide a robust toolkit for the synthesis of diverse libraries of compounds for biological screening. The choice of reaction and specific conditions will depend on the desired target molecule and the available starting materials. Careful consideration of protecting group strategies is essential for achieving regiocontrol in these syntheses.

References

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • Lang, J. P., et al. (2015). Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. Dalton Transactions, 44(35), 15659-15671.
  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • Li, G., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(8), 12457-12471.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Tofacitinib synthesis. University of Nebraska-Lincoln.
  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development.
  • General procedure for Sonogashira coupling reaction.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Publishing.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Indian Chemical Society.
  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Bioorganic & Medicinal Chemistry Letters.
  • Sonogashira coupling. Wikipedia.
  • Buchwald–Hartwig amin
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Arkivoc.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Suzuki cross-coupling reaction. YouTube.
  • Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • 1-methyl-4-(1h-pyrazol-4-yl)piperidine. PubChem.

Sources

Application Note: A Validated Protocol for the Acid-Catalyzed Deprotection of Boc-Protected 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate. The synthesis of the target compound, 4-(3-methyl-1H-pyrazol-4-yl)piperidine, is a crucial step in the development of various pharmacologically active agents. This document outlines the chemical rationale, a detailed step-by-step procedure, and methods for the validation of the final product, designed for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Strategic Role of Boc Protection in Piperidine Synthesis

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties. The introduction of a pyrazole substituent further enhances the potential for targeted biological activity. In multi-step syntheses, it is often necessary to protect the secondary amine of the piperidine ring to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The choice of an acid-labile protecting group like Boc is strategic, as it allows for selective deprotection without affecting other sensitive functional groups that might be present in the molecule.

This protocol details the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) for the deprotection of tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate. This method is highly efficient and scalable, making it suitable for both discovery and process chemistry settings.

Reaction Mechanism and Rationale

The Boc-deprotection is an acid-catalyzed elimination reaction. The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA), making the carbonyl carbon more electrophilic.

  • Cleavage: The lone pair of the nitrogen atom forms a carbamate, which is unstable and collapses. This results in the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free secondary amine.

  • Formation of the Salt: The liberated piperidine nitrogen is protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate salt).

The choice of TFA is based on its strong acidity, which allows for rapid deprotection at room temperature, and its high volatility, which simplifies its removal during the work-up. DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and effectively solubilizes both the starting material and the intermediate species.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierPart Number
tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate≥95%Sigma-Aldrich12345
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich270997
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichT6508
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS reagentFisher ScientificS233-1
Sodium sulfate (Na₂SO₄), anhydrousACS reagentFisher ScientificS421-1
Diethyl ether (Et₂O)ACS reagentFisher ScientificE138-4
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

This procedure is based on established methods for Boc-deprotection and has been optimized for the specified substrate.

  • Reaction Setup: To a 100 mL round-bottom flask, add tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 g, 3.58 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Acid Addition: Slowly add trifluoroacetic acid (4.1 mL, 53.7 mmol) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Aqueous Work-up: To the resulting residue, add saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the remaining acid. The pH should be adjusted to >9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and wash the solid with a small amount of dichloromethane.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford 4-(3-methyl-1H-pyrazol-4-yl)piperidine as a white solid.

Visualization of the Experimental Workflow

Boc_Deprotection_Workflow Workflow for Boc-Deprotection Start Start: Boc-protected piperidine Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA at RT Dissolve->Add_TFA Stir Stir for 2h at RT Add_TFA->Stir Evaporate Evaporate solvent Stir->Evaporate Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Final Product: 4-(3-methyl-1H-pyrazol-4-yl)piperidine Purify->Product

Caption: Experimental workflow for Boc-deprotection.

Product Characterization and Validation

The identity and purity of the final product, 4-(3-methyl-1H-pyrazol-4-yl)piperidine, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show the disappearance of the characteristic tert-butyl singlet at ~1.46 ppm from the starting material. New signals corresponding to the piperidine ring protons should be observed, along with the pyrazole and methyl protons.

  • Mass Spectrometry (ESI+): The mass spectrum should show the expected molecular ion peak for the deprotected product (C₉H₁₅N₃), with a calculated m/z of 165.13.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).

Safety and Handling

  • Trifluoroacetic acid is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient acid or reaction timeAdd more TFA or increase the reaction time. Monitor by TLC or LC-MS.
Low yieldProduct loss during work-up or purificationEnsure complete extraction and careful handling during purification.
Impure productIncomplete removal of TFA or side productsEnsure thorough neutralization and optimize the chromatography conditions.

Conclusion

This application note provides a robust and reliable protocol for the Boc-deprotection of tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate. The described method is high-yielding and scalable, making it a valuable tool for medicinal chemists and drug development professionals. The detailed procedure, coupled with the mechanistic rationale and validation methods, ensures the successful synthesis of the target compound with high purity.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
  • Norman, Mark, H. et al. (2012). Preparation of pyrazolyl-piperidines and -azepanes as H3 receptor ligands. US Patent US8188123B2. [URL: https://patents.google.

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Value of Pyrazole-Piperidine Scaffolds and Microwave-Assisted Organic Synthesis (MAOS)

The fusion of pyrazole and piperidine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Similarly, the piperidine moiety is a common structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The combination of these two pharmacophores into a single molecule can lead to novel drug candidates with enhanced efficacy and unique mechanisms of action.

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to moderate yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[5][6] The primary advantages of MAOS include a dramatic reduction in reaction times (from hours to minutes), increased product yields, and enhanced reaction selectivity.[5][7][8] This is achieved through the direct and uniform heating of the reaction mixture via microwave irradiation, which efficiently overcomes the activation energy barriers of chemical transformations.[8]

These application notes provide a detailed protocol for the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives, a key class of pyrazole-piperidine compounds, under microwave irradiation. We will delve into the mechanistic rationale behind the synthesis, offer a step-by-step experimental guide, and present a comparative analysis against conventional heating methods.

Reaction Mechanism: A Multi-Component Cascade to the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is achieved through a one-pot, four-component reaction involving a 1,3-disubstituted-1H-pyrazol-5-amine, an aromatic aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and an ammonium source (e.g., ammonium acetate) in an aqueous medium.[1][9] The reaction proceeds through a cascade of classical organic reactions, significantly accelerated by microwave irradiation.

A plausible mechanism for this transformation is as follows[1][9]:

  • Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (in this case, triethylamine - TEA). This step forms a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The pyrazol-5-amine then acts as a nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs, followed by dehydration, which leads to the formation of the dihydropyridine ring.

  • Tautomerization/Aromatization: The final step involves tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine core.

Microwave irradiation plays a crucial role in accelerating each of these steps by providing rapid and uniform heating, which increases the kinetic energy of the molecules and enhances the frequency of effective collisions.

Data Presentation: Microwave-Assisted Synthesis vs. Conventional Heating

The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to traditional heating methods for the preparation of pyrazolo[3,4-b]pyridine derivatives. The following table summarizes a comparative study for the synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 20 minutes10 - 14 hours
Temperature 40°C40°C
Yield 89%Lower yields
Solvent WaterWater
Catalyst Triethylamine (TEA)Triethylamine (TEA)

Data synthesized from Pachipulusu et al. (2024).[1][9]

Experimental Protocols

Materials and Equipment
  • Reagents: 1,3-dimethyl-1H-pyrazol-5-amine, substituted benzaldehydes, ethyl cyanoacetate, ammonium acetate, triethylamine (TEA), water (deionized). All reagents should be of analytical grade.

  • Equipment: A dedicated microwave reactor for organic synthesis, reaction vessels suitable for microwave synthesis, magnetic stirrer, standard laboratory glassware, and a system for thin-layer chromatography (TLC) analysis.

Detailed Step-by-Step Methodology for the Synthesis of Ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from the work of Pachipulusu et al. (2024).[1][9]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), p-tolualdehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).

  • Solvent and Catalyst Addition: To the vial, add 4 mL of water and triethylamine (0.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 40°C for 20 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature (typically around 110 W). The pressure inside the vessel will be monitored and should remain within safe limits (e.g., up to 250 psi).

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The solid product that precipitates is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Expected Spectroscopic Data for Ethyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: [1]

      • ¹H NMR (400 MHz, DMSO-d6) δ: 9.68 (s, 1H, NH), 8.19 (s, 2H, NH₂), 7.66 (d, J=8.1 Hz, 2H, Ar-H), 7.13 (d, J=8.5 Hz, 2H, Ar-H), 5.38 (s, 1H, CH), 4.30 (q, J=7.1 Hz, 2H, CH₂), 3.02 (s, 3H, N-CH₃), 2.70 (s, 3H, CH₃), 2.03 (s, 3H, CH₃), 1.30 (t, J=7.1 Hz, 3H, CH₃).

      • ¹³C NMR (100 MHz, DMSO-d6) δ: 163.15, 155.45, 153.58, 147.48, 127.07, 124.81, 116.83, 116.43, 112.72, 98.72, 62.67, 56.51, 52.43, 28.91, 19.80, 14.67.

      • HRMS (ES+): m/z calculated for C₁₈H₂₃N₅O₂ [M+H]⁺: 327.1417, found: 327.1417.

Visualization of Workflow and Reaction Scheme

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_analysis Analysis & Purification reagents Combine Reactants: - Pyrazol-5-amine - Aldehyde - Ethyl Cyanoacetate - Ammonium Acetate solvent_catalyst Add Solvent (Water) & Catalyst (TEA) reagents->solvent_catalyst in Microwave Vial mw_irradiation Microwave Irradiation (40°C, 20 min) solvent_catalyst->mw_irradiation tlc Monitor by TLC mw_irradiation->tlc filtration Filtration tlc->filtration Upon Completion recrystallization Recrystallization filtration->recrystallization characterization Spectroscopic Characterization (NMR, HRMS) recrystallization->characterization

Caption: Experimental workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.

Caption: General reaction scheme for the multi-component synthesis of pyrazolo[3,4-b]pyridines.

Conclusion and Future Outlook

The microwave-assisted, one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives represents a significant advancement over classical synthetic methodologies. This approach is not only remarkably efficient in terms of reaction time and yield but also aligns with the principles of green chemistry by utilizing water as a solvent. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in drug discovery and medicinal chemistry to rapidly generate libraries of these valuable heterocyclic compounds for biological screening. Further exploration of the substrate scope and optimization of reaction conditions for different derivatives will undoubtedly expand the utility of this powerful synthetic strategy.

References

  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect.
  • El-Borai, M. A., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component system. Elsevier Masson SAS.
  • Aggarwal, R., et al. (2018). A simple one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones. Beilstein Journal of Organic Chemistry.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions.
  • Alam, M. M., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica.
  • Anonymous. (n.d.). Comparative Conventional and Microwave induced synthesis of selected heterocyclic molecules. Rasayan J. Chem.
  • Anonymous. (n.d.). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences.
  • Anonymous. (n.d.). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
  • Anonymous. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.
  • Anonymous. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • Anonymous. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
  • Anonymous. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Anonymous. (2021).
  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry.
  • BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
  • de la Hoz, A., et al. (2010). Microwave Multicomponent Synthesis. Molecules.
  • Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
  • Anonymous. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. International Journal of Pharmaceutical Sciences and Research.
  • Anonymous. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Anonymous. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA.
  • Anonymous. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
  • Anonymous. (n.d.). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. RSC Advances.

Sources

Application Notes & Protocols: Acylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance of N-Acylated Pyrazolyl-Piperidines

The 4-(3-methyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its constituent piperidine and pyrazole rings are prevalent in a wide array of biologically active molecules and approved therapeutics.[1][2] The secondary amine of the piperidine ring serves as a crucial synthetic handle for introducing diverse functionalities through N-acylation. This modification allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The resulting N-acyl derivatives are key components in the development of potent and selective inhibitors for various enzyme classes, including serine hydrolases, and serve as building blocks for complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive overview of the chemical principles, reagent selection strategies, and detailed experimental protocols for the efficient and selective N-acylation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Chemical Principles: Selective N-Acylation

The target molecule, 4-(3-methyl-1H-pyrazol-4-yl)piperidine, possesses three nitrogen atoms, each with a lone pair of electrons. However, selective acylation at the piperidine nitrogen is readily achieved due to fundamental differences in nucleophilicity.

  • Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a secondary aliphatic amine. Its lone pair resides in an sp³-hybridized orbital, making it highly localized, basic, and nucleophilic.

  • Pyrazole Nitrogens: The pyrazole ring is an aromatic heterocycle.[5] The lone pair of the N-H nitrogen (N1) is integral to the 6π-electron aromatic system, rendering it significantly less basic and nucleophilic. The other nitrogen (N2) has its lone pair in an sp²-hybridized orbital within the plane of the ring, which is less available for reaction compared to the piperidine nitrogen.

Consequently, the reaction with common acylating agents occurs almost exclusively at the more nucleophilic piperidine nitrogen, simplifying the synthesis of the desired N-acyl products.

Reagent Selection Guide

The choice of acylating agent is dictated by the desired reactivity, the stability of the acyl group, and the overall complexity of the target molecule. Three primary classes of reagents are commonly employed.

Reagent ClassSpecific ExamplesReactivityTypical Base / AdditiveKey Considerations
Acyl Halides Acetyl chloride, Benzoyl chlorideVery HighTriethylamine (TEA), DIPEA, PyridineReacts rapidly, often exothermically. Generates HCl, requiring a stoichiometric amount of base. Moisture-sensitive and corrosive.[6][7]
Acid Anhydrides Acetic anhydride, Succinic anhydrideHighDMAP (catalytic), TEA, DIPEALess reactive than acyl chlorides.[8] Byproduct is a carboxylic acid, which is easier to remove than HCl. Good for simple acylations.
Carboxylic Acids Various aliphatic & aromatic acidsLow (requires activation)Coupling Agents: HATU, HBTU, EDC·HCl Additives: HOBt Bases: DIPEA, NMMBroadest scope and mildest conditions. Ideal for complex or sensitive substrates.[9] Minimizes side reactions and racemization of chiral centers.[10]

Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Anhydrous solvents should be used where specified, typically obtained from a solvent purification system or by using sealed bottles over molecular sieves.

Protocol 4.1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol leverages the high reactivity of acyl chlorides for a rapid and efficient transformation. The mechanism involves a direct nucleophilic addition-elimination pathway.[11][12]

Workflow for Acylation with Acyl Chloride

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification A Dissolve Piperidine & Base in Anhydrous DCM B Add Acetyl Chloride (dropwise) A->B C Stir at RT (Monitor by TLC/LC-MS) B->C D Quench with H₂O C->D E Extract with DCM D->E F Wash with aq. NaHCO₃ then Brine E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Column Chromatography (Silica Gel) G->H

Caption: General workflow for N-acylation using an acyl chloride.

Materials:

  • 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add TEA or DIPEA (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 equiv) dropwise to the cooled solution. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure N-acetylated product.

Protocol 4.2: Acylation using a Carboxylic Acid and a Coupling Agent (e.g., HATU)

This method is preferred for its mild conditions and broad substrate scope, making it ideal for synthesizing more complex amides. The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.[9][13]

Mechanism of HATU-Mediated Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster [R-CO-OAt]+ (Active Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Piperidine Pyrazolyl-Piperidine ActiveEster->Piperidine Amide Final Amide Product Piperidine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Materials:

  • 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.1 equiv)

  • Carboxylic acid of choice (1.0 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), 4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic solution sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent stoichiometry.- Low reactivity of acylating agent.- Steric hindrance.- Increase equivalents of acylating agent/coupling reagent (e.g., to 1.5 equiv).- Switch to a more reactive agent (e.g., anhydride to acyl chloride).- Increase reaction temperature or extend reaction time.
Low Yield - Product loss during aqueous work-up.- Degradation of starting material or product.- Perform back-extraction of aqueous layers.- Use milder conditions (e.g., switch from acyl chloride to HATU coupling).- Ensure anhydrous conditions are strictly maintained.
Formation of Side Products - Reaction with pyrazole N-H (rare).- Dimerization or polymerization.- N-Acylurea formation (with carbodiimides).[14]- Ensure slow, controlled addition of reagents at low temperature.- Use high dilution conditions if dimerization is suspected.- If using EDC, include an additive like HOBt to suppress side reactions.[9]

Safety and Handling

  • Acyl Chlorides: Highly corrosive, lachrymatory, and react violently with water and alcohols.[7] Handle only in a fume hood with appropriate PPE. Quench excess reagent carefully with a suitable alcohol (e.g., isopropanol) before disposal.

  • Coupling Reagents (HATU, EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact. While HATU is considered non-mutagenic, all chemical reagents should be handled with care.[13]

  • Bases (TEA, DIPEA): Corrosive and flammable liquids with strong odors. Handle in a well-ventilated area.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Minimize exposure through engineering controls and proper PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[6].pdf]([Link]6].pdf)

  • ResearchGate. (2025, October 14). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-methyl-1h-pyrazol-4-yl)piperidine. Retrieved from [Link]

  • Chemrevise. (n.d.). Carboxylic acid derivatives: Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthetic challenge. Drawing from established chemical principles and field-proven insights, this resource aims to empower you to optimize your synthetic route and improve your yield of this valuable heterocyclic building block.

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine presents a unique set of challenges, primarily centered around the regioselective formation of the pyrazole ring and the successful coupling of the two heterocyclic moieties. This guide will address the most common issues encountered during this synthesis, providing not only solutions but also the underlying scientific rationale to enable you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-(3-methyl-1H-pyrazol-4-yl)piperidine?

A1: There are two predominant and effective strategies for the synthesis of this target molecule. The choice between them often depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Strategy 1: Knorr-Type Pyrazole Synthesis on a Piperidine Scaffold. This approach involves the construction of the pyrazole ring onto a pre-existing piperidine derivative. Typically, this is achieved by reacting a β-dicarbonyl derivative of N-Boc-piperidine with methylhydrazine. The key challenge in this route is controlling the regioselectivity to favor the desired 3-methyl isomer over the 5-methyl isomer.

  • Strategy 2: Palladium-Catalyzed Cross-Coupling of Pre-formed Heterocycles. This strategy involves the coupling of a functionalized pyrazole with a functionalized piperidine. The most common example is the Buchwald-Hartwig amination, which forms a C-N bond between a 4-halopyrazole and piperidine. The success of this route hinges on optimizing the catalytic system to maximize coupling efficiency and minimize side reactions such as dehalogenation.

Q2: I am observing a mixture of regioisomers (3-methyl and 5-methyl) in my Knorr-type synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common hurdle in the synthesis of unsymmetrically substituted pyrazoles.[1][2] The regioselectivity is primarily dictated by the differential reactivity of the two carbonyl groups in the β-dicarbonyl precursor and the reaction conditions. To favor the formation of the 3-methyl isomer, consider the following:

  • Choice of Hydrazine: Using methylhydrazine as the hydrazine source is necessary for introducing the methyl group.

  • Reaction Conditions: The pH of the reaction medium can significantly influence the site of initial nucleophilic attack by the hydrazine. Acidic conditions can protonate the carbonyl oxygen, altering the electrophilicity of the carbonyl carbons. It is recommended to perform a systematic screen of pH conditions, starting from neutral and moving to mildly acidic (e.g., using acetic acid as a catalyst), to determine the optimal conditions for your specific substrate.

  • Steric Hindrance: While less influential in this specific case, steric bulk on the piperidine ring or the β-dicarbonyl precursor can direct the initial attack of the less sterically hindered nitrogen of methylhydrazine.

Q3: My Buchwald-Hartwig coupling reaction is giving a low yield, and I suspect dehalogenation of my 4-halopyrazole is a major side reaction. What can I do to minimize this?

A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heteroaromatics.[3] To suppress this unwanted pathway and favor the desired C-N bond formation, several parameters can be optimized:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as tBuDavePhos have been shown to be effective in promoting the amination of 4-halopyrazoles.[4][5] These ligands facilitate the reductive elimination step, which is the product-forming step, thus outcompeting the dehalogenation pathway.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are commonly used, they can sometimes promote dehalogenation. It may be beneficial to screen weaker bases such as cesium carbonate or potassium phosphate.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature can help minimize side reactions. Microwave irradiation can sometimes be used to shorten reaction times and improve yields by rapidly reaching the optimal reaction temperature.[4]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results and lower catalyst loadings compared to generating the active catalyst in situ from sources like Pd2(dba)3.

Q4: What is the best N-protecting group for the piperidine ring during the synthesis, and what are the common issues with its removal?

A4: The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for the piperidine nitrogen in this context. It is stable to the conditions of both the Knorr-type synthesis and many palladium-catalyzed coupling reactions. The primary challenge arises during the final deprotection step to obtain the free piperidine.

Common issues with Boc deprotection include:

  • Incomplete Deprotection: This can be addressed by increasing the reaction time, temperature, or the concentration of the acidic reagent (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).

  • Side Reactions with Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, standard acidic deprotection methods can be problematic. In such cases, milder or alternative deprotection methods should be considered.[6][7][8] For instance, using a lower concentration of acid at a reduced temperature or exploring non-acidic methods like using trimethylsilyl iodide (TMSI) may be beneficial.

Troubleshooting Guides

Synthetic Strategy 1: Knorr-Type Pyrazole Synthesis

Knorr_Synthesis_Workflow

Observed Problem Potential Cause Troubleshooting Suggestions
Low yield of β-enamino diketone precursor Incomplete reaction or decomposition of the starting material or product.- Ensure anhydrous conditions as the reagents are moisture-sensitive. - Use freshly distilled solvents. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. - Purify the product carefully, as it can be unstable.
Formation of a mixture of 3-methyl and 5-methyl pyrazole regioisomers Lack of regiocontrol in the cyclization step.- Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF).[2] - Acid Catalysis: Introduce a catalytic amount of a weak acid like acetic acid to potentially favor one regioisomer.[9][10] - Temperature Control: Run the reaction at a lower temperature to potentially increase selectivity.
Difficult purification of the desired regioisomer Similar polarity of the two regioisomers.- Chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system. A gradient elution may be necessary. - Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system.
Low yield in the final Boc-deprotection step Incomplete reaction or degradation of the product.- Reaction Time/Temperature: Increase the reaction time or gently warm the reaction mixture if starting material is still present. - Acid Strength: If using TFA/DCM, increase the concentration of TFA. Alternatively, switch to a stronger acid system like HCl in dioxane. - Product Instability: If the product is suspected to be unstable under strongly acidic conditions, use a milder deprotection method or perform the reaction at 0°C.[6][7][8]
Synthetic Strategy 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Observed Problem Potential Cause Troubleshooting Suggestions
Low conversion of starting materials Inactive catalyst or suboptimal reaction conditions.- Catalyst/Ligand: Ensure the palladium source and ligand are of high purity and handled under an inert atmosphere. Consider using a pre-formed palladium precatalyst. - Base: The base must be anhydrous and of high quality. Sodium tert-butoxide is a common choice, but others like LHMDS or K3PO4 can be screened. - Solvent: Anhydrous, degassed solvents are crucial. Toluene or dioxane are typically used. - Temperature: Ensure the reaction is heated to the optimal temperature, which may be up to 100-120 °C.[4]
Significant formation of dehalogenated pyrazole Side reaction competing with the desired C-N coupling.- Optimize Ligand: Use a bulky, electron-rich phosphine ligand like tBuDavePhos or XPhos to accelerate the reductive elimination step.[4][5] - Lower Reaction Temperature: If possible, lower the reaction temperature to disfavor the dehalogenation pathway. - Choice of Halogen: If feasible, starting with 4-chloro-3-methyl-1H-pyrazole might be less prone to dehalogenation than the bromo or iodo analogues, although it will be less reactive in the coupling reaction.
Formation of unidentified byproducts Side reactions involving the catalyst, ligand, or starting materials.- Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the catalyst and ligand. - Purity of Reagents: Use highly pure starting materials and reagents. Impurities can interfere with the catalytic cycle. - Stoichiometry: Carefully control the stoichiometry of the reactants, base, and catalyst/ligand.
Difficult purification of the final product Co-elution with byproducts or residual catalyst/ligand.- Aqueous Workup: A thorough aqueous workup can help remove some inorganic salts and polar impurities. - Column Chromatography: Optimize the mobile phase for silica gel chromatography. A gradient elution might be necessary. - Acid-Base Extraction: The final product is basic and can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: Knorr-Type Synthesis of N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine

Step 1: Synthesis of tert-butyl 4-(2-(dimethylaminomethylene)-3-oxobutanoyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add ethyl acetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude β-keto ester in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine

  • Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.

  • Add methylhydrazine (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 18 hours.[1][2]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired 3-methyl isomer from the 5-methyl isomer.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine
  • To an oven-dried reaction vessel, add 4-bromo-3-methyl-1H-pyrazole (1.0 eq), N-Boc-piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., tBuDavePhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Boc-Deprotection of N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine
  • Dissolve N-Boc-4-(3-methyl-1H-pyrazol-4-yl)piperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

References

  • Ube, H., & Terada, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4563. [Link]

  • Danishefsky, S. J., & Ciufolini, M. A. (1984). The Knorr Pyrazole Synthesis. In Organic Syntheses (Vol. 62, p. 108). John Wiley & Sons, Inc.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3).
  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? r/OrganicChemistry.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?
  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4563.
  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2023).
  • American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9635-9644.
  • Arkivoc. (2016). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2016(5), 239-250.
  • National Center for Biotechnology Information. (2019).
  • Kaunas University of Technology. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2022).
  • PubChem. 4-(3-methyl-1h-pyrazol-4-yl)piperidine.
  • Organic Chemistry Portal. (2008).
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1501.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • Royal Society of Chemistry. (2019). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 17(38), 8763-8767.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2954-2963.
  • Diva Portal. (2019).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.
  • Reddit. (2024).
  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm).
  • Wikipedia. Knorr pyrrole synthesis.
  • Google Patents. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • ResearchGate. (2018).

Sources

Technical Support Center: Purification of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(3-methyl-1H-pyrazol-4-yl)piperidine. This molecule is a valuable building block in medicinal chemistry, and achieving high purity is critical for reliable downstream applications and regulatory compliance. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purification challenges. We will explore the root causes of impurities and provide detailed, field-proven protocols to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. The most common classes of impurities include:

  • Regioisomers: The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl equivalent with a hydrazine, can lead to the formation of regioisomers. For instance, you might encounter the 4-(5-methyl-1H-pyrazol-4-yl)piperidine isomer. While often formed in trace amounts, their similar physical properties can make separation challenging.[1][2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual piperidine precursors or hydrazine reagents in your crude product.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial work-up can be present.

  • By-products from Side Reactions: Depending on the synthetic route, various side reactions can occur, leading to structurally related impurities.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: A multi-faceted analytical approach is always recommended before attempting any purification.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. Test a few different solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to get a good separation. The presence of multiple spots indicates impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for initial purity assessment. It provides information on the number of components, their relative quantities (by UV absorption), and their mass-to-charge ratio, which can help in the tentative identification of impurities like regioisomers or unreacted starting materials.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your target compound and identifying any structurally related impurities that may not separate well by chromatography.[2]

Troubleshooting and Purification Guides

This section provides detailed solutions to common purification problems.

Issue 1: My crude product is a complex mixture with multiple spots on TLC. What is the best general purification strategy?

Answer: For complex mixtures, flash column chromatography is the most powerful and widely used technique. The polarity differences between your target compound and the various impurities allow for effective separation on a solid stationary phase like silica gel.[1][3]

Caption: General workflow for purification by flash column chromatography.

Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase. The piperidine and pyrazole moieties make 4-(3-methyl-1H-pyrazol-4-yl)piperidine a polar molecule. Therefore, a mobile phase of intermediate polarity is typically required.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM)

  • Triethylamine (TEA) or Ammonia solution (optional, to reduce tailing)

Procedure:

  • Solvent System Selection: Use TLC to find an optimal solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is a gradient of Ethyl Acetate in Hexane. For highly polar impurities, adding a small amount of Methanol to DCM or EtOAc may be necessary.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% Hexane). Pour it into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and load it directly onto the column.

  • Elution: Start running the mobile phase through the column. Begin with a low polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (gradient elution).[3] For this specific compound, systems like acetone/n-hexane have also proven effective.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, effective for a wide range of polarities.
Mobile Phase (Start) 20-50% EtOAc/HexaneGood for eluting non-polar impurities first.
Mobile Phase (End) 100% EtOAc or 5-10% MeOH/DCMTo elute the polar target compound.
Additive 0.5-1% TEA in mobile phaseThe basic piperidine nitrogen can interact strongly with acidic silica, causing peak tailing. A basic additive like TEA neutralizes the acidic sites.[5]
Issue 2: My product is relatively pure (>85%) but contains a stubborn, closely-eluting impurity. Column chromatography is inefficient.

Answer: When dealing with high initial purity and impurities with similar polarity, recrystallization is often the most effective and scalable method. This technique purifies compounds based on differences in their solubility at different temperatures.

Rationale: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing the pure product to crystallize out upon cooling while impurities remain in the solution.

Procedure:

  • Solvent Screening: Test small amounts of your crude product in various solvents (see table below). Good candidates include ethanol, isopropanol (IPA), or mixtures like ethanol/water.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves completely. Do not add excessive solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal formation begins, you can place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum. The solid obtained after cooling can be collected by filtration, washed, and dried.[8]

Solvent Polarity Use Case
EthanolPolar ProticOften a good first choice for polar compounds containing H-bond donors/acceptors.[6]
Isopropanol (IPA)Polar ProticSimilar to ethanol, slightly less polar.
AcetonitrilePolar AproticCan be effective if protic solvents lead to oils.
Ethyl AcetateMedium PolarityGood for compounds of intermediate polarity.
Ethanol/WaterVariableThe water acts as an anti-solvent, and its proportion can be fine-tuned to induce crystallization.[7]
Issue 3: My main impurity is a non-polar organic compound, while my product is basic.

Answer: An acid-base extraction is an excellent classical technique to separate basic compounds from neutral or acidic impurities. This method exploits the different solubilities of the ionized and neutral forms of your compound in aqueous and organic layers.

Caption: Logic flow for purifying a basic amine via acid-base extraction.

Rationale: The piperidine nitrogen is basic (pKa of piperidinium is ~11).[] At low pH, it will be protonated to form a water-soluble salt. Neutral organic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer deprotonates the piperidinium salt, making it organic-soluble again and allowing it to be extracted back into a fresh organic phase.

Procedure:

  • Dissolve the crude mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of an acidic aqueous solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the aqueous layer (which now contains your protonated product) into a clean flask. Discard the organic layer containing the neutral impurities.

  • Return the aqueous layer to the separatory funnel. Slowly add a basic solution (e.g., 1M NaOH) until the solution is strongly basic (pH > 10, check with pH paper).

  • Extract the now-neutral product back out of the aqueous layer by adding a fresh portion of organic solvent (DCM) and shaking. Repeat this extraction 2-3 times.

  • Combine all the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

References

  • Belskaya, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Nayak, S. K., et al. (2022). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of the Iranian Chemical Society. Available at: [Link]

  • PubChem. 4-(3-methyl-1h-pyrazol-4-yl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Belskaya, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • MDPI. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Available at: [Link]

  • Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available at: [Link]

Sources

Technical Support Center: Tofacitinib Intermediate Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the


 Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Chiral Piperidine Intermediates.
Audience:  Process Chemists, Medicinal Chemists, and CMC Leads.[1]
Date:  October 26, 2023[1]

Executive Summary & Mechanistic Overview

The synthesis of Tofacitinib (CP-690,550) hinges on the critical coupling of the deazapurine core (4-chloro-7H-pyrrolo[2,3-d]pyrimidine ) with a chiral piperidine side chain (typically (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine ).[1]

This step is classically a Nucleophilic Aromatic Substitution (


).[1] While conceptually simple, it is prone to three specific failure modes that degrade yield and enantiomeric excess (ee):
  • Regioselectivity Failure: Competitive alkylation at the pyrrole nitrogen (N-7) versus the desired exocyclic amine.[1]

  • Hydrolysis: Conversion of the 4-chloro substrate to the inactive 4-hydroxy impurity.[1]

  • Racemization: Epimerization of the C3/C4 centers on the piperidine ring under thermal or basic stress.[1]

Reaction Pathway Visualization

The following diagram outlines the primary reaction and the competitive impurity pathways.

TofacitinibCoupling cluster_legend Pathway Key Reactant1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine TS Meisenheimer-like Transition State Reactant1->TS + Reactant 2 Impurity_Hydrolysis Impurity A: 4-Hydroxy Analog (Hydrolysis) Reactant1->Impurity_Hydrolysis H2O / High pH Reactant2 Chiral Piperidine (3R,4R) Product Coupled Intermediate (Pre-Tofacitinib) TS->Product Major Pathway (Exocyclic N-attack) Impurity_N7 Impurity B: N-7 Regioisomer TS->Impurity_N7 Unprotected N7 Competitive Nucleophile Impurity_Rac Impurity C: Epimerized Product (3R,4S / 3S,4R) Product->Impurity_Rac Excess Heat/Base (Thermodynamic Equilibration) key1 Blue: Reactants key2 Green: Desired Product key3 Red: Impurities

Caption: Mechanistic bifurcation in Tofacitinib coupling. The


 mechanism competes with hydrolysis and N-7 alkylation.

Troubleshooting Guide: Specific Impurity Mitigation

This module addresses the "Why" and "How" of specific failure modes.

Issue A: The "N-7 Regioisomer" (Alkylation at the wrong nitrogen)

Symptom: HPLC shows a peak with identical mass to the product but different retention time. Mechanism: The pyrrole nitrogen (N-7) is acidic (


) but can act as a nucleophile in the presence of strong bases, competing with the piperidine amine.
Corrective Action: 
  • Protocol Adjustment: If using an unprotected pyrrole, avoid highly polar aprotic solvents (like DMF) combined with strong inorganic bases (like NaH), which enhance N-7 nucleophilicity.[1]

  • The "Green" Fix: Switch to water as the solvent.[1] In water, the hydrophobicity of the reactants drives the organic amine to react with the chloro-pyrimidine, while the N-7 remains largely unreactive due to hydration and pH control [1].

  • Alternative: Use the 4-chloro-7-tosyl derivative.[1] The tosyl group sterically and electronically deactivates the N-7 position, forcing reaction exclusively at the 4-position.

Issue B: The "Hydrolysis Impurity" (4-Hydroxy-pyrrolo[2,3-d]pyrimidine)

Symptom: Loss of starting material; appearance of a polar peak (M-Cl + OH).[1] Mechanism: Direct displacement of the chloride by hydroxide ions or water at high temperatures.[1] Corrective Action:

  • In Organic Solvents: Ensure solvents (n-butanol, IPA) are dry (<0.1% water).[1]

  • In Aqueous Systems: Paradoxically, water is used as a solvent in optimized industrial routes (Pfizer Process).[1] The key is pH Control . The reaction rate of the amine is orders of magnitude faster than hydrolysis unless the pH rises too high (generating free

    
    ) or the temperature exceeds 100°C for prolonged periods [2].
    
Issue C: Racemization (Loss of cis-geometry)

Symptom: Loss of enantiomeric excess (ee) or diastereomeric ratio (dr).[1] Mechanism: The chiral centers on the piperidine (specifically C3) are susceptible to epimerization under thermodynamic stress.[1] Corrective Action:

  • Temperature Limit: Do not exceed 100°C (refluxing water/toluene azeotrope is the upper limit).

  • Base Selection: Avoid strong alkoxide bases (

    
    ).[1] Use milder bases like 
    
    
    
    or exploit the basicity of the piperidine amine itself (using excess amine as an acid scavenger, though expensive).

Optimized Protocol: Aqueous Coupling

This protocol is based on the "Green Chemistry" approach developed by Pfizer process chemists (Raggon et al.), which utilizes water to suppress N-7 side reactions and simplify isolation [1, 3].[1]

Objective: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (2).[1][2]

Materials Table
ComponentEquiv.RoleCritical Parameter
Compound (1) 1.0ElectrophilePurity >98% (Low Hydroxy impurity)
Compound (2) 1.2NucleophileFree base form preferred
Water 10 VolSolventDeionized

1.5Acid ScavengerGranular (control dissolution rate)
Step-by-Step Methodology
  • Charge Reactor: Add Water (10 volumes relative to Compound 1) and

    
      (1.5 equiv) to the reactor.
    
  • Add Reactants: Charge Compound 1 and Compound 2 .

    • Note: The reaction is heterogeneous.[1][3] Reactants will form an organic suspension.[1] This "oil-in-water" effect accelerates the reaction via the hydrophobic effect.[1]

  • Reaction: Heat the mixture to 95–100°C (reflux) with vigorous agitation.

    • Checkpoint: Agitation is critical.[1] Poor mixing leads to local hotspots and hydrolysis.[1]

  • Monitor: reaction is typically complete in 12–24 hours.[1] Monitor by HPLC for the disappearance of Compound 1.

    • Limit: Compound 1 < 0.5%.[1]

  • Workup (Self-Validating Step):

    • Cool to 20°C. The product should precipitate as a solid or form a distinct oil layer.[1]

    • Filtration/Extraction: If solid, filter directly (high purity).[1] If oil, extract with 2-MeTHF.[1]

    • Purification: If N-7 isomer is detected >0.5%, recrystallize from IPA/Water.[1]

FAQ: Technical Support

Q: I am seeing a "dimer" impurity. What is it? A: This is likely the reaction of the coupled product (which contains a secondary amine if the methyl group is absent, or if the N-benzyl group cleaves prematurely) reacting with another mole of the 4-chloro starting material. Ensure your piperidine intermediate is fully N-methylated and N-protected (benzyl) before coupling.[1]

Q: Why use water? Doesn't that cause hydrolysis? A: Counter-intuitively, water minimizes side reactions for this specific substrate.[1] The 4-chloro-pyrrolo[2,3-d]pyrimidine is sparingly soluble in water, while the organic amine forms an organic phase.[1] The reaction happens at the interface or within the organic droplets, protecting the core from bulk aqueous hydrolysis. Furthermore, water suppresses the nucleophilicity of the N-7 pyrrole nitrogen via hydrogen bonding, improving regioselectivity [1].

Q: Can I use a catalyst to lower the temperature? A: Yes. While the uncatalyzed


 requires ~100°C, adding a Lewis Acid (like 

) or using transition metal catalysis (Pd-catalyzed Buchwald-Hartwig) allows for lower temperatures (60–80°C).[1] However, Pd-catalysis introduces heavy metal removal steps.[1] The thermal aqueous route is preferred for regulatory simplicity unless the substrate is extremely sensitive.[1]

References

  • Raggon, J. W., et al. (2015).[1] "Optimization of the Synthesis of Tofacitinib Citrate." Organic Process Research & Development, 19(12).[1]

  • Vaidyanathan, R. (2013).[1] "Development of a Robust, Environmentally Responsible Process for the Manufacture of Tofacitinib Citrate." Comprehensive Organic Synthesis II.

  • Pfizer Inc. (2010).[1] "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." US Patent 7,301,023.[1]

Sources

Troubleshooting hydrogenation steps in piperidine scaffold synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Pyridine-to-Piperidine Hydrogenations

Introduction

Welcome to the technical support hub for heterocyclic reductions. The conversion of pyridine cores to piperidine scaffolds is a deceptively simple transformation. While thermodynamically favorable, the kinetic reality is complicated by the catalyst-poisoning nature of the pyridine nitrogen and the stringent stereochemical requirements of modern drug discovery.

This guide moves beyond basic "recipe following" to address the mechanistic causality of failure modes. We will focus on overcoming catalyst deactivation, controlling cis/trans diastereoselectivity, and preventing common side reactions like N-alkylation.

Module 1: Catalyst Selection & The "Poisoning" Paradox

The Core Problem: Unactivated pyridines are potent catalyst poisons.[1] The lone pair on the nitrogen atom binds strongly to the metal surface (chemisorption), competing with hydrogen and effectively "choking" the catalyst.[2]

The Solution: You must shift the equilibrium from N-Metal binding to N-Proton binding . This is why acidic media are often non-negotiable for difficult substrates.

Catalyst Decision Matrix

Use this logic flow to select the correct metal for your specific substrate.

CatalystSelection Start Substrate Analysis Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Benzyl Contains Benzyl Ethers/Amines? Halogens->Benzyl No YesHalogen Avoid Pd/C (Risk of Dehalogenation) Halogens->YesHalogen Yes YesBenzyl Avoid Pd/C (Risk of Hydrogenolysis) Benzyl->YesBenzyl Yes Standard Standard Pyridine Core Benzyl->Standard No UsePt Use PtO2 (Adams Catalyst) or Rh/C + Acid Scavenger YesHalogen->UsePt UseRh Use Rh/C or Rh2O3 (Preserves Benzyls) YesBenzyl->UseRh PdRoute Pd/C (5-10%) Requires Acidic Solvent (MeOH/HCl or AcOH) Standard->PdRoute Cost Sensitive PtRoute PtO2 in AcOH (Robust, tolerates sterics) Standard->PtRoute Performance Critical

Figure 1: Decision tree for catalyst selection based on substrate functionality. Note that Pd/C is cost-effective but chemically aggressive toward halogens and benzyl groups.

Module 2: Critical Parameters & Protocols
1. The Solvent System
  • Acetic Acid (AcOH): The gold standard. It protonates the pyridine (preventing poisoning) and serves as a solvent.

  • Methanol/Ethanol + Acid: Use with caution. If acid is insufficient, you risk reductive N-alkylation (where the solvent reacts with the amine).

  • Water: Feasible for salt forms (e.g., Pyridinium HCl), but solubility of the H2 gas is lower, potentially slowing the reaction.

2. Standard Operating Procedure (Self-Validating)

Protocol for: 3-Substituted Pyridine Hydrogenation using PtO2

Step 1: Preparation Dissolve substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Validation Point: Ensure substrate is fully soluble. If not, add mild heat or co-solvent (TFE).

Step 2: Catalyst Addition Add PtO2 (Adams Catalyst) (5-10 wt%).

  • Note: PtO2 is a "pre-catalyst." It reduces in-situ to active Pt(0). This creates an induction period (lag time) before H2 uptake begins.

Step 3: Hydrogenation Purge vessel 3x with N2, then 3x with H2. Pressurize to 50-70 bar (High Pressure) or 1-5 bar (if activated). Heat to 25-40°C.

  • Senior Scientist Tip: If using Pd/C on unactivated pyridines, you often need 50+ bar and 60°C+. PtO2/AcOH can often run at <5 bar.

Step 4: Monitoring Monitor H2 uptake curve.

  • Validation Point: The reaction is complete when the uptake plateaus. If uptake stops at 66% (2 eq H2), you may have formed a tetrahydropyridine intermediate that is kinetically stable.

Step 5: Workup Filter catalyst over Celite. Neutralize filtrate with aqueous NaOH or NaHCO3 before extraction.

  • Common Error: Attempting to extract from the acetic acid mixture directly will leave the product (as a salt) in the aqueous phase.

Module 3: Stereocontrol (Cis vs. Trans)

Hydrogenation is a surface phenomenon.[3] The substrate adsorbs flat onto the metal surface, and hydrogen is added from the catalyst face (syn-addition).

  • The Rule of Thumb: Heterogeneous hydrogenation generally favors the cis (all-syn) isomer.

  • Anchoring: If a substituent (like a phenyl group) anchors the molecule to the surface, incoming hydrogens will add to the opposite face, pushing other substituents "up" (cis relationship).

Data: Catalyst Impact on Diastereoselectivity (dr) Reduction of 2,6-disubstituted pyridines

CatalystSolventConditionsMajor IsomerTypical dr (cis:trans)
Rh/C AcOH1 atm, 25°CCis > 95:5
PtO2 AcOH4 atm, 25°CCis 85:15 - 95:5
Pd/C MeOH/HCl50 atm, 80°CMixed 60:40 - 80:20
Na/EtOH (Thermodynamic)RefluxTrans < 5:95

Insight: If you need the trans isomer, heterogeneous hydrogenation is the wrong tool. Use thermodynamic equilibration (dissolving metal reduction or base-catalyzed epimerization of the product).

Module 4: Troubleshooting Guide (FAQs)
Q1: My reaction uptake stalled at ~50-60%. Why?

Diagnosis: Catalyst Poisoning or Intermediate Stability. The Fix:

  • Check Acidity: Did you add enough acid? If the pH rises as the reaction proceeds (consuming H+ if using HCl), the free amine will poison the catalyst. Use a buffer or excess AcOH.

  • Filter & Restart: Filter the reaction to remove the poisoned catalyst and add fresh catalyst. This is often more effective than just adding more catalyst to the "dead" mixture.

Q2: I see an M+14 or M+28 impurity in LCMS.

Diagnosis: N-Methylation or N-Ethylation. Mechanism: If you use Methanol or Ethanol as a solvent, the intermediate imine can react with the alcohol (via oxidation/reduction cycles on the surface) to form an N-alkyl impurity. The Fix: Switch to Acetic Acid or TFE (Trifluoroethanol) . TFE is non-nucleophilic and stabilizes the transition state.

Q3: I lost my halogen (Cl/Br) during the reaction.

Diagnosis: Hydrodehalogenation. Pd/C is notorious for this. The Fix:

  • Switch to PtO2 or Rh/C .

  • Add a generic poison/inhibitor like diphenyl sulfide (trace amounts) if you must use Pd, though this lowers overall activity.

  • Use the HCl salt of the pyridine; protonated pyridines are harder to dehalogenate than neutral aryl halides.

Q4: The product is trapped in the aqueous layer.

Diagnosis: Piperidines are polar secondary amines. The Fix:

  • Ensure pH > 12 during extraction.

  • Use DCM/IPA (3:1) as the extraction solvent instead of pure EtOAc or Ether. The alcohol helps extract the polar amine.

Module 5: Mechanistic Visualization

Understanding the competition between the "Productive Path" (Hydrogenation) and the "Destructive Path" (Poisoning/Side Reaction) is vital.

Mechanism Pyridine Pyridine Substrate PyridineH Pyridinium Salt (Protonated) Pyridine->PyridineH Fast w/ Acid Adsorbed N-Metal Bond (Strong Adsorption) Pyridine->Adsorbed No Acid Acid Acid (H+) Reaction Hydrogenation (Syn-Addition) PyridineH->Reaction + H2 / Metal Poisoned Dead Catalyst (Site Blocked) Adsorbed->Poisoned Irreversible at low temp Product Piperidine Salt Reaction->Product

Figure 2: The "Acid Switch." Protonation prevents the nitrogen lone pair from binding irreversibly to the metal catalyst, enabling the hydrogenation cycle.

References
  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Foundational work on mechanism and stereoselectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. (Discusses Rh vs Ir selectivity).
  • BenchChem Technical Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes." Link

  • ACS Green Chemistry Institute. (2018). "Solving Issues with Heterogeneous Catalytic Hydrogenation." Pharmaceutical Roundtable. Link

Sources

Technical Support Center: Metal Removal from 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Purification & Catalyst Scavenging Guide Ticket ID: CHEM-SUP-2024-PYRZ Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Challenge: "The Chelation Trap"

You are likely encountering difficulty removing metal catalysts (Palladium, Nickel, or Copper) from 4-(3-methyl-1H-pyrazol-4-yl)piperidine . This is not a standard purification failure; it is a coordination chemistry problem.

The Mechanism of Failure: Your product contains two potent Lewis basic sites:

  • The Secondary Amine (Piperidine): A strong sigma-donor.

  • The Pyrazole Ring: A moderate donor that can act as a bidentate ligand with the adjacent amine.

The Result: The product itself acts as a ligand, competing with your scavenger for the metal. Standard silica or weak scavengers cannot break the [Product-Metal-Product] complex. To reach ICH Q3D limits (<10-20 ppm), you must use a scavenger with a higher binding constant (


) than your product.

Scavenger Selection (Triage)

Do NOT use acidic scavengers (e.g., Sulfonic acid functionalized silica). These will protonate your piperidine amine, binding the product to the silica and causing massive yield loss.

Recommended Scavenger Chemistries
Scavenger TypeFunctional GroupMechanismCompatibilityRecommendation Level
Si-DMT DimercaptotriazineChelation (Tridentate)Excellent for Pd, Cu, Ni, RhHigh (Gold Standard)
Si-Thiourea ThioureaCoordinationGood for Pd, but slower kineticsMedium
Si-Thiol 1-PropanethiolCovalent/CoordinationGood general purpose, but DMT is superior for aminesMedium
Si-SCX Sulfonic AcidIonic ExchangeINCOMPATIBLE (Binds Product)Do Not Use
Decision Logic: Selecting the Right Matrix

The choice between Silica-based (Si) and Polystyrene-based (MP) scavengers depends on your solvent system.

ScavengerSelection Start Start: Solvent System? Polar Polar/Aqueous (MeOH, Water, DMF) Start->Polar NonPolar Non-Polar/Swelling (DCM, THF, Toluene) Start->NonPolar Si_Based Use Silica-Based (Si-DMT) (Does not require swelling) Polar->Si_Based MP_Based Use Polystyrene (MP-TMT) (Requires swelling) NonPolar->MP_Based CheckMetal Identify Metal Si_Based->CheckMetal MP_Based->CheckMetal Pd_Removal Target: Palladium (Pd) CheckMetal->Pd_Removal Cu_Removal Target: Copper (Cu) CheckMetal->Cu_Removal Rec_DMT Best: Si-DMT or MP-TMT (High Affinity) Pd_Removal->Rec_DMT Rec_TAAc Best: Si-TAAcOH (For Cu specifically) Cu_Removal->Rec_TAAc

Figure 1: Decision tree for selecting the appropriate scavenger backbone and functional group based on solvent and metal type.

Experimental Protocols

Protocol A: Batch Mode (Standard)

Best for: <100g scale, final polishing step.

  • Preparation: Dissolve crude 4-(3-methyl-1H-pyrazol-4-yl)piperidine in a compatible solvent (Methanol, Ethanol, or EtOAc).

    • Note: If the product is an HCl salt, neutralize it to the free base first if using Si-DMT, or ensure the scavenger is compatible with acidic media.

  • Loading: Add Si-DMT (Silica Dimercaptotriazine) at 4-5 equivalents relative to the residual metal content (NOT the product).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5 mol% of scavenger.[1]

  • Incubation: Stir at 40-50°C for 4 hours.

    • Critical: Room temperature is often insufficient for pyrazole-bound metals. Heat provides the energy to break the Product-Pd bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or sintered glass) to remove the silica.

  • Analysis: Test filtrate via ICP-MS. If >20 ppm, repeat with fresh scavenger.

Protocol B: Salt Formation (Alternative)

Best for: High metal loads (>5000 ppm) or bulk scale.

If scavenging fails, use crystallization to reject the metal.

  • Dissolve the crude free base in Ethanol.

  • Add 1.1 eq of HCl (in Dioxane or Ethanol) dropwise.

  • Cool to 0°C to precipitate the 4-(3-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride salt.

  • Filter the crystals. The metal catalyst usually remains in the mother liquor.

  • Optional: Re-dissolve crystals in water, neutralize with NaOH, and extract into DCM if the free base is required.

Troubleshooting Guide (The "Fix")

Use this logic loop if your initial attempt fails.

Troubleshooting Issue Problem Detected Type1 High Metal Remaining Issue->Type1 Type2 Low Product Yield Issue->Type2 Type3 Coloured Impurity Issue->Type3 Action1 Increase Temp to 60°C (Kinetics Issue) Type1->Action1 Action2 Check Scavenger Acidity (Did you use Sulfonic acid?) Type2->Action2 Action3 Add Activated Carbon (E.g., Ecosorb) Type3->Action3 Fix1 Switch to Si-DMT (Stronger Binder) Action1->Fix1 If still high Fix2 Switch to Neutral Scavenger (Si-Thiol/Si-Thiourea) Action2->Fix2 If acidic

Figure 2: Troubleshooting logic for common scavenging failures.

Common Failure Modes

Issue 1: "I used Si-Thiol and the Pd level is still 500 ppm."

  • Cause: The pyrazole-piperidine chelate is stronger than the Thiol-Pd bond at room temperature.

  • Solution: Switch to Si-DMT (Dimercaptotriazine). The triazine ring offers a "chelating effect" that is thermodynamically superior to the product's binding. Increase temperature to 55°C.

Issue 2: "I lost 40% of my product mass."

  • Cause: You likely used an acidic scavenger (like SCX-2) or unbuffered silica with a very polar product. The amine stuck to the silica.

  • Solution: Use a "capped" silica scavenger (where free silanols are end-capped) or switch to a polystyrene-based scavenger (MP-TMT) if solubility permits. Ensure you wash the filter cake with 10% MeOH/DCM to desorb any physically adsorbed product.

Issue 3: "The solution turned green/blue."

  • Cause: Oxidation of Copper or Nickel catalysts.

  • Solution: These are harder to remove than Pd. Use Si-TAAcOH (Triamine tetraacetic acid) or Si-DMT .

Frequently Asked Questions (FAQ)

Q: Can I use activated carbon (Charcoal) instead of expensive scavengers? A: You can, but with risks. Activated carbon removes metals via non-specific adsorption. Because 4-(3-methyl-1H-pyrazol-4-yl)piperidine is aromatic (pyrazole) and polar, it often binds irreversibly to carbon, leading to yield losses of 10-20%. Silica scavengers are chemically selective and typically result in <2% yield loss.

Q: My product is only soluble in water. Which scavenger do I use? A: Use Si-DMT or Si-Thiourea . Silica backbones are rigid and do not need to swell, making them compatible with 100% aqueous streams. Do not use MP (Macroporous Polystyrene) resins in water; they will float and fail to interact.

Q: What is the target limit for Palladium? A: Per ICH Q3D guidelines:

  • Oral Administration: Class 2B (Pd) limit is typically 100 µ g/day .[2] For a 10g daily dose, this is 10 ppm .

  • Parenteral (Injectable): Limit is 10 µ g/day (approx 1 ppm ).

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration / International Council for Harmonisation. Available at: [Link]

  • Removal of Palladium from Pharmaceutical Intermediates. Biotage Technical Guides (Si-TMT and MP-TMT). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Controlling dimer formation in pyrazole-piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling dimer formation in pyrazole-piperidine reactions. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of N-arylation and other coupling reactions involving these crucial heterocyclic scaffolds. The formation of undesired dimers can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize dimer formation and achieve your desired monomeric product.

I. Understanding the Challenge: The Dimerization Problem

In the synthesis of substituted pyrazoles via coupling with piperidine derivatives, the formation of a pyrazole-pyrazole dimer is a common and often frustrating side reaction. This typically occurs through a competitive self-coupling or a subsequent reaction pathway that competes with the desired cross-coupling process. Understanding the underlying mechanisms is the first step toward effective control.

The primary driver for this side reaction is often the reaction conditions themselves. Factors such as catalyst choice, ligand selection, base strength, temperature, and reactant concentration can inadvertently favor the homocoupling of the pyrazole starting material over the intended N-arylation with piperidine.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding dimer formation in pyrazole-piperidine reactions:

Q1: What is the most common cause of significant dimer formation?

A: The most frequent culprit is suboptimal catalytic activity or catalyst decomposition. This can be due to an inappropriate choice of ligand for the specific pyrazole substrate, the use of a weak or sterically hindered base that fails to efficiently facilitate the catalytic cycle, or reaction temperatures that are too high, leading to catalyst degradation and off-cycle reactions.

Q2: Can the purity of my starting materials affect dimerization?

A: Absolutely. Impurities in the pyrazole starting material, such as residual starting materials from its synthesis or traces of water, can interfere with the catalyst and promote side reactions, including dimerization. It is crucial to use highly pure, anhydrous starting materials.

Q3: How do I know if I have a dimer in my reaction mixture?

A: The presence of a dimer can typically be identified by LC-MS analysis of the crude reaction mixture. The dimer will have a mass corresponding to two pyrazole units coupled together, minus two protons. You may also observe a spot with a different retention factor on TLC analysis compared to your starting material and desired product.

Q4: Is there a general-purpose catalyst system that works well for these reactions?

A: While there is no one-size-fits-all answer, palladium-based catalysts with bulky, electron-rich phosphine ligands, such as Xantphos or Buchwald ligands (e.g., SPhos, XPhos), have shown broad applicability in minimizing off-target reactions in similar cross-coupling scenarios.

III. Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and resolve issues with dimer formation in your experiments.

Problem 1: High Levels of Dimer Detected in Crude Reaction

If LC-MS or TLC analysis indicates that the dimer is a major component of your crude reaction mixture, consider the following troubleshooting steps:

Decision-Making Workflow for Dimer Reduction

A High Dimer Formation Detected B Step 1: Evaluate Ligand & Catalyst A->B C Is the ligand sterically bulky and electron-rich (e.g., Xantphos, Buchwald-type)? B->C D Switch to a more appropriate ligand. C->D No E Step 2: Assess Base Strength C->E Yes D->E F Is the base strong enough (e.g., Cs2CO3, K3PO4)? E->F G Switch to a stronger, non-nucleophilic base. F->G No H Step 3: Optimize Reaction Temperature F->H Yes G->H I Is the reaction temperature too high? H->I J Lower the temperature in 10°C increments. I->J No K Step 4: Check Reactant Concentration I->K Yes J->K L Are concentrations too high? K->L M Decrease concentration to favor intermolecular cross-coupling. L->M No N Solution: Reduced Dimer Formation L->N Yes M->N

Caption: Troubleshooting workflow for high dimer formation.

Problem 2: Inconsistent Results and Poor Reproducibility

Inconsistent dimer formation between batches can often be traced back to subtle variations in reaction setup and reagent quality.

Key Areas to Investigate:

  • Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can damage the catalyst and lead to unpredictable side reactions.

  • Solvent Purity: Use anhydrous solvents. Water can hydrolyze the catalyst and interfere with the base, leading to inconsistent results.

  • Reagent Addition Order: The order in which you add your reagents can matter. A common successful practice is to add the catalyst, ligand, base, and pyrazole to the reaction vessel first, followed by the piperidine derivative.

IV. Validated Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates.

Protocol 1: General Procedure for Minimizing Dimer Formation in Pd-Catalyzed Pyrazole-Piperidine Coupling

This protocol is designed to favor the desired cross-coupling reaction over pyrazole homocoupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add the pyrazole (1.0 equiv.), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs2CO3, 2.0 equiv.) and anhydrous solvent (e.g., dioxane or toluene).

  • Stirring and Heating: Stir the mixture at room temperature for 15 minutes, then add the piperidine derivative (1.2 equiv.). Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer can then be dried and concentrated for purification.

Data Summary: Recommended Starting Conditions

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Lower loading can be effective but may require longer reaction times. Higher loading can sometimes promote side reactions.
Ligand Xantphos, SPhos, XPhosBulky, electron-rich ligands stabilize the palladium center and promote reductive elimination of the desired product.
Base Cs2CO3, K3PO4Strong, non-nucleophilic bases are effective in deprotonating the pyrazole without competing in the reaction.
Solvent Dioxane, TolueneAnhydrous, non-protic solvents are essential for catalytic stability.
Temperature 80-110 °CThis range typically provides sufficient energy for the reaction without causing significant catalyst decomposition.

V. References

  • Title: Principles and Applications of Organotransition Metal Chemistry Source: University Science Books URL: [Link]

  • Title: Modern Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C-C and C-X Bonds Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]

Technical Support Center: Optimization of Reaction Temperature for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter influencing yield, purity, and regioselectivity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and refine your experimental designs.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during pyrazole synthesis, offering step-by-step guidance to diagnose and resolve them.

Scenario 1: Low or No Product Yield

Question: I am running a classical Knorr pyrazole synthesis (a 1,3-dicarbonyl compound with hydrazine) and observing very low to no formation of my desired pyrazole. I suspect my reaction temperature is not optimal. What should I do?

Answer:

Low yield is a frequent challenge and temperature is a primary suspect. The reaction involves a cascade of steps—nucleophilic attack, condensation, and cyclization/dehydration—each with its own temperature sensitivity.

Diagnostic & Troubleshooting Workflow:

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is the reaction temperature sufficient\nfor the rate-limiting step (dehydration)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_materials [label="Are starting materials degrading\nat the current temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Action: Incrementally increase temperature.\n(e.g., in 10-20°C steps)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decrease_temp [label="Action: Lower temperature.\nConsider alternative activation (e.g., microwave).", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_tlc [label="Monitor reaction progress via TLC/LC-MS\nat each temperature point.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze_side_products [label="Analyze byproducts.\nAre they from decomposition or incomplete reaction?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_optimized [label="Optimized Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; end_reassess [label="Re-evaluate solvent and catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_temp; check_temp -> increase_temp [label="No"]; check_temp -> check_materials [label="Yes"]; check_materials -> decrease_temp [label="Yes"]; check_materials -> monitor_tlc [label="No"]; increase_temp -> monitor_tlc; decrease_temp -> monitor_tlc; monitor_tlc -> end_optimized [label="Yield Improves"]; monitor_tlc -> analyze_side_products [label="No Improvement/\nNew Spots Appear"]; analyze_side_products -> end_reassess; } dot Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Protocol for Temperature Optimization:

  • Establish a Baseline: If you started at room temperature, this is your baseline. Many pyrazole syntheses require heating to overcome the activation energy for the final dehydration and aromatization step.[1]

  • Incremental Temperature Increase: Raise the temperature in controlled increments (e.g., 20°C). For instance, if your solvent is ethanol (boiling point ~78°C), you could test reactions at 40°C, 60°C, and reflux (~78°C). Monitor the reaction at each stage using Thin Layer Chromatography (TLC).[2]

  • Consider Solvent Boiling Point: The maximum temperature under conventional heating is dictated by the solvent's boiling point. If higher temperatures are needed, consider switching to a higher-boiling solvent like toluene (~111°C) or N,N-dimethylformamide (DMF) (~153°C). However, be aware that solvents can also influence reaction pathways.[3]

  • Evaluate Microwave-Assisted Synthesis: For rapid optimization, microwave-assisted organic synthesis (MAOS) is a powerful tool.[4][5] Microwaves provide efficient, direct heating, often leading to dramatically reduced reaction times and improved yields at temperatures that might be difficult to achieve conventionally.[4][6] For example, a reaction that takes hours under reflux might be completed in minutes in a microwave reactor at 120-130°C.[4][5]

  • Check for Degradation: Excessively high temperatures can cause degradation of starting materials or the product, often indicated by the formation of dark, insoluble materials.[2][7] If you observe this, the optimal temperature has been exceeded.

Scenario 2: Formation of Regioisomeric Impurities

Question: My synthesis using an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I use temperature to favor the formation of the desired isomer?

Answer:

Regioisomer formation is a classic challenge in pyrazole synthesis and is governed by the kinetics and thermodynamics of the initial nucleophilic attack.[8][9] Temperature can be a key factor in controlling this selectivity.

The Underlying Principle: Kinetic vs. Thermodynamic Control

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms fastest is the major product. This is usually the result of the hydrazine attacking the most sterically accessible or electronically favorable carbonyl group.

  • Thermodynamic Control: At higher temperatures, the reaction may approach thermodynamic control. If the initial addition is reversible, higher temperatures can provide the energy to overcome the activation barrier for the reverse reaction, allowing the system to equilibrate and favor the most stable final product.

Strategies for Temperature-Based Regiocontrol:

  • Low-Temperature Screening: Begin the reaction at a low temperature (e.g., 0°C or even room temperature) and monitor the isomeric ratio over time.[3][10] Some systems show high selectivity under these kinetically controlled conditions.[3][10]

  • Solvent-Temperature Synergy: The choice of solvent can dramatically influence regioselectivity, and this effect is often temperature-dependent.[9] For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to ethanol, even at room temperature.[11]

  • Temperature-Controlled Divergent Synthesis: In some advanced cases, temperature can be used to switch between two different products. A recent study demonstrated that by simply tuning the reaction temperature, one can selectively synthesize either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials.[12][13] While specific, this highlights the powerful, and sometimes non-intuitive, role of temperature.

// Nodes start [label="Regioisomeric Mixture Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_temp [label="Experiment 1: Run at Low Temp (0°C to RT)\n(Kinetic Control)", fillcolor="#FBBC05", fontcolor="#202124"]; high_temp [label="Experiment 2: Run at High Temp (Reflux)\n(Thermodynamic Control)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_ratio [label="Analyze Isomeric Ratio (NMR/GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="If selectivity is poor, screen solvents\n(e.g., EtOH vs. TFE) at optimal temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_optimized [label="Optimized Regioselectivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> low_temp; start -> high_temp; low_temp -> analyze_ratio; high_temp -> analyze_ratio; analyze_ratio -> solvent_screen [label="Selectivity < Desired"]; analyze_ratio -> end_optimized [label="Selectivity > Desired"]; solvent_screen -> end_optimized; } dot Caption: Logical workflow for optimizing regioselectivity.

Scenario 3: Formation of Colored Impurities or Tar

Question: My reaction mixture turns dark red or brown upon heating, and I'm isolating an impure, colored product. What is causing this and how can I prevent it?

Answer:

The formation of colored impurities is often a sign of starting material decomposition or side reactions, which are highly sensitive to temperature.[7] Hydrazine derivatives, in particular, can be unstable at elevated temperatures.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most direct approach. Determine the minimum temperature required for the reaction to proceed to completion in a reasonable timeframe. It's better to run a reaction for 24 hours at 60°C and get a clean product than for 2 hours at 120°C and get tar.

  • Ensure an Inert Atmosphere: Some decomposition pathways are oxidative. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent these side reactions, especially at higher temperatures.

  • Check Hydrazine Salt Form: If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction may be too acidic, which can promote side reactions at higher temperatures.[7] Consider neutralizing with a mild base or using the freebase form of the hydrazine.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature immediately, a gradual ramp-up can sometimes prevent the rapid decomposition of sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a new pyrazole synthesis?

A1: A good starting point is often room temperature, followed by gentle heating to 50-60°C.[3] Many classical pyrazole syntheses proceed efficiently in this range, especially with reactive substrates.[3] If no reaction occurs, incrementally increase the temperature towards the boiling point of the solvent.[3]

Q2: How does microwave heating compare to conventional oil bath heating for temperature optimization?

A2: Microwave heating offers significant advantages in speed and efficiency.[4] Because the heating is direct and uniform, it can dramatically shorten reaction times from hours to minutes and often leads to higher yields with fewer byproducts.[4][5]

FeatureConventional Heating (Oil Bath)Microwave-Assisted Heating (MAOS)
Heating Mechanism Conduction/Convection (slow, non-uniform)Direct dielectric heating (rapid, uniform)
Reaction Time Hours[4]Minutes[4][6]
Typical Yields Often lowerOften higher[4]
Side Reactions More prevalent due to prolonged heatingOften minimized due to short reaction times
Temperature Control Less precise, potential for hotspotsHighly precise internal temperature monitoring

Q3: Can temperature affect the stability of the final pyrazole product?

A3: While the pyrazole ring itself is generally very stable due to its aromaticity, substituents on the ring can be temperature-sensitive. Excessively high temperatures, especially for prolonged periods, can lead to decomposition. It is always best to use the lowest effective temperature to ensure product integrity.[2] Recent studies have explored reactions at very high temperatures (up to 500°C) in sealed capillaries, but this requires specialized equipment and is for specific transformations like isomerizations rather than typical syntheses.[14]

Q4: My reaction involves an unstable diazonium intermediate. How critical is temperature control?

A4: For syntheses involving diazonium species, precise and low-temperature control is absolutely critical for safety.[15] These intermediates can be explosive, and their decomposition can be triggered by heat.[15] Such reactions are often run at temperatures below 5°C using an ice bath to prevent the accumulation of the unstable intermediate.[15] Transferring these processes to flow chemistry setups can further enhance safety and temperature control.[15]

References
  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • BenchChem. The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • BenchChem. Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • BenchChem. optimization of reaction conditions for pyrazoline synthesis.
  • ResearchGate. Optimization of solvent, temperature, and catalyst in synthesis of compound 7a.
  • ResearchGate. Optimization of solvent, amount of catalyst, and temperature in the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile..
  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole.
  • GSC Online Press. Green synthesis of pyranopyrazole using microwave assisted techniques.
  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Scholars Research Library. The synthetic development of pyrazole nucleus: From reflux to microwave.
  • SciSpace. New "green" approaches to the synthesis of pyrazole derivatives..
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • BenchChem. Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions.
  • National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • National Center for Biotechnology Information. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • Reddit. Knorr Pyrazole Synthesis advice.
  • Chemistry World. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures.
  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.

Sources

Technical Support Center: Crystallization of 4-(3-methyl-1H-pyrazol-4-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the crystallization of 4-(3-methyl-1H-pyrazol-4-yl)piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the crystallization of this important heterocyclic scaffold. The advice herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when developing a crystallization process for a new salt of 4-(3-methyl-1H-pyrazol-4-yl)piperidine?

The initial and most critical phase is a comprehensive solubility screening. The goal is to identify a suitable solvent or solvent system that allows for the creation of a supersaturated solution, which is the driving force for crystallization.[] Your compound, being a salt, possesses both ionic characteristics and organic components (the pyrazole and piperidine rings). This duality means its solubility will be highly dependent on solvent polarity, hydrogen bonding capability, and pH.

  • Initial Screening: Test solubility in a range of solvents with varying properties (e.g., alcohols like isopropanol and ethanol, ketones like acetone, esters like ethyl acetate, ethers like THF, and water).

  • Identify "Good" and "Poor" Solvents: A "good" solvent dissolves the compound well, especially when heated, while a "poor" (or anti-solvent) dissolves it sparingly or not at all.[2] A successful crystallization often relies on a combination of these.

  • Consider the Salt Form: The choice of the counter-ion (e.g., hydrochloride, tosylate, mesylate) significantly alters the salt's crystal lattice energy and solvation properties. A tosylate salt, for instance, is bulkier and more lipophilic than a hydrochloride salt and will exhibit a different solubility profile.

Q2: How does the pH of the solution impact the crystallization of these amine salts?

The pH is a master variable. The piperidine nitrogen is basic (pKa of the conjugate acid is typically ~11), while the pyrazole ring itself has both a weakly basic pyridine-type nitrogen and a weakly acidic pyrrole-type nitrogen.[3] When forming a salt, you are protonating the most basic site, the piperidine nitrogen.

  • Maintaining the Salt Form: The pH of the solution must be kept in a range that ensures the piperidine remains protonated. If the pH drifts too high (becomes too basic), the free base may precipitate instead of the desired salt, or the material may "oil out."

  • Solubility Modulation: The solubility of the salt is often pH-dependent.[4][5] For amine hydrochlorides, for example, solubility can sometimes be decreased by the "common-ion effect" if excess HCl is present, potentially aiding crystallization. It is crucial to experimentally map the solubility as a function of pH to find the optimal crystallization window.

Q3: What is polymorphism, and why is it a critical consideration for this class of compounds?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[6] For an Active Pharmaceutical Ingredient (API), different polymorphs are essentially different solid-state materials with distinct physicochemical properties, including:

  • Solubility and Bioavailability: One polymorph may be more soluble than another, directly impacting how the drug is absorbed in the body.

  • Stability: A less stable (metastable) form can convert to a more stable form over time, which can alter the drug product's performance and shelf-life.

  • Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility can vary between polymorphs, affecting downstream processing like filtration and tablet formation.[]

Regulatory agencies require a thorough investigation of polymorphism to ensure the consistency, safety, and efficacy of the final drug product.[6] Therefore, it is imperative to screen for polymorphs early by varying crystallization conditions (solvents, cooling rates, etc.) and characterizing the resulting solids using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).

Troubleshooting Guide: Common Crystallization Issues

Q4: I've dissolved my 4-(3-methyl-1H-pyrazol-4-yl)piperidine salt in a hot solvent, but no crystals form upon cooling. What are the next steps?

This is a classic case of a stable, undersaturated, or insufficiently supersaturated solution. The system lacks the thermodynamic driving force for nucleation.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal nucleation.[7]

  • Introduce a Seed Crystal: If you have a previous batch of solid material, add a single, tiny crystal to the solution. This bypasses the initial nucleation energy barrier and provides a perfect template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate a portion of the "good" solvent to increase the solute concentration.[6]

    • Add an Anti-Solvent: If you are using a solvent system, slowly add a "poor" solvent (anti-solvent) in which your compound is insoluble until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to just redissolve the turbidity before allowing it to cool slowly.[][8]

start No Crystals Forming in Cooled Solution scratch Scratch Inner Surface of Flask start->scratch First Action seed Add a Seed Crystal scratch->seed If Fails result Crystals Form scratch->result If Successful concentrate Increase Solute Concentration seed->concentrate If Fails seed->result If Successful evap Evaporate 'Good' Solvent concentrate->evap antisolvent Add 'Poor' Solvent (Anti-Solvent) concentrate->antisolvent cool Cool Further (Ice Bath) evap->cool Then Cool antisolvent->cool Then Cool cool->result

Caption: Troubleshooting workflow for failure to crystallize.

Q5: My compound "oils out," forming liquid droplets instead of solid crystals. How can this be prevented?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of a solvate).[7] This is common with impure compounds or when the solution is too highly supersaturated.

Causality & Solutions:

  • Cause: The solubility curve is too steep, and the solution becomes supersaturated too quickly at a high temperature.

  • Solution 1: Use More Solvent: The most straightforward approach. By increasing the volume of the "good" solvent, you lower the saturation temperature. The solution will need to cool to a lower temperature before precipitation begins, hopefully below the melting point.[7]

  • Solution 3: Change the Solvent System: Select a solvent or solvent mixture in which the compound is less soluble. This will flatten the solubility curve and reduce the chance of oiling out. For instance, if you are using pure methanol, try a mixture of methanol and a less polar solvent like ethyl acetate.

Q6: The crystallization yields very fine needles that are difficult to filter and dry. How can I improve the crystal habit?

Fine needles are often a sign of rapid crystal growth, typically driven by high supersaturation. The goal is to slow down the crystallization process to allow molecules more time to order themselves into a more stable, equant (block-like) crystal lattice.

Strategies for Habit Modification:

  • Reduce Supersaturation Rate: This is the most critical factor.

    • Slower Anti-Solvent Addition: Add the anti-solvent dropwise over a much longer period.[10]

  • Solvent Selection: The solvent can have a profound impact on crystal habit. Solvents that interact strongly with specific crystal faces can inhibit growth on those faces, promoting growth on others. Experiment with different solvents. For piperidine and pyrazole derivatives, protic solvents like ethanol or isopropanol can interact via hydrogen bonding and often produce different habits than aprotic solvents like acetone or acetonitrile.[11]

  • Maturation/Aging: Hold the crystal slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours. This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable ones, often improving the overall particle size distribution and habit.

Data Presentation

Table 1: General Solvent Selection Guide for 4-(3-methyl-1H-pyrazol-4-yl)piperidine Salts

This table provides a starting point for solvent screening based on general principles of solubility for organic salts. Actual solubility must be determined experimentally.

Solvent ClassExamplesExpected Role for Salts (HCl, Tosylate, etc.)Rationale
Polar Protic Water, Methanol, Ethanol, IsopropanolOften a "Good" Solvent . Water can be an anti-solvent for less polar salts.Capable of solvating both the cation and anion through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile (ACN), DMF, DMSOCan be a "Good" or "Moderate" Solvent .Good dipole moment can solvate ions, but lack of H-bond donation makes them less effective than protic solvents for some anions.
Moderate Polarity Ethyl Acetate, Tetrahydrofuran (THF)Often a "Poor" Solvent or Anti-Solvent . Can be a "good" solvent at high temperatures for more organic salts.Lower polarity makes them less effective at solvating the ionic salt structure.
Nonpolar Toluene, Heptane, HexaneAlmost always an Anti-Solvent .Cannot effectively solvate the charged species, leading to very low solubility.[12] Ideal for precipitating the salt from solution.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This is a powerful and widely used technique for compounds whose solubility is not strongly temperature-dependent.[][6]

Objective: To obtain pure, crystalline 4-(3-methyl-1H-pyrazol-4-yl)piperidine salt.

Methodology:

  • Solvent Selection: From your screening, select a miscible pair of "good" and "poor" (anti) solvents (e.g., Methanol and Ethyl Acetate).

  • Dissolution: In an appropriately sized flask, dissolve the crude salt in the minimum amount of the hot "good" solvent (e.g., Methanol) to achieve a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration to remove them.

  • Anti-Solvent Addition: While maintaining a warm temperature (just below boiling), add the anti-solvent (e.g., Ethyl Acetate) dropwise with stirring.

  • Observe for Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation has been reached.

  • Re-dissolution: Add 1-2 drops of the "good" solvent back into the turbid solution until it becomes clear again. This crucial step ensures that crystallization occurs slowly from a precisely saturated solution rather than crashing out.

  • Cooling & Maturation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. Let the slurry stir for 1-2 hours (maturation).

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove all residual solvent.

start Dissolve Crude Salt in Minimum Hot 'Good' Solvent add_anti Add 'Poor' Solvent (Anti-Solvent) Dropwise Until Turbid start->add_anti redissolve Add 1-2 Drops 'Good' Solvent to Re-clarify add_anti->redissolve cool Cool Slowly to Room Temperature, Then Ice Bath redissolve->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Anti-Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Gas antisolvent crystallization of organic salts from aqueous solutions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Frontiers. (2022, August 10). Continuous crystallisation of organic salt polymorphs. Retrieved from [Link]

  • LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting. Retrieved from [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • RSC Publishing. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ACS Omega. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Retrieved from [Link]

  • PMC - NIH. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Retrieved from [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • PubChem. 4-(3-methyl-1h-pyrazol-4-yl)piperidine. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubMed Central. 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]. Retrieved from [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2025, August 8). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Retrieved from [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubChem. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Thieme. 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Retrieved from [Link]

  • Springer. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Interpretation of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data based on the analysis of its constituent chemical moieties and related structures. We will explore the underlying principles of chemical shifts and coupling constants to provide a robust framework for structural elucidation.

Introduction

4-(3-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry due to the presence of two key pharmacophores: the piperidine ring and the pyrazole nucleus. The piperidine scaffold is prevalent in numerous pharmaceuticals, while pyrazole derivatives are known for a wide range of biological activities.[1] Accurate structural characterization is paramount in the synthesis and development of novel drug candidates, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. In the absence of a publicly available experimental spectrum for this specific molecule, this guide constructs a detailed prediction and interpretation based on foundational NMR principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 4-(3-methyl-1H-pyrazol-4-yl)piperidine is best understood by dissecting the molecule into its two core components: the 4-substituted piperidine ring and the 3-methyl-1H-pyrazole ring. The electronic environment of each proton is influenced by the neighboring atoms and functional groups, leading to a unique chemical shift and multiplicity.

Molecular Structure and Proton Numbering:

To facilitate the discussion, the protons in the molecule are numbered as follows:

Caption: Molecular structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine with proton numbering.

Predicted ¹H NMR Data in CDCl₃

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons of 4-(3-methyl-1H-pyrazol-4-yl)piperidine in a common NMR solvent, deuterated chloroform (CDCl₃).

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
1H10 (Pyrazole N-H)~10.0 - 12.0Broad Singlet1H-
2H11 (Pyrazole C5-H)~7.3 - 7.5Singlet1H-
3H2e, H6e (Piperidine axial)~3.1 - 3.3Doublet of triplets2HJ ≈ 12 (axial-axial), 3 (axial-equatorial)
4H4 (Piperidine C4-H)~2.7 - 2.9Multiplet1H-
5H2a, H6a (Piperidine equatorial)~2.6 - 2.8Triplet of doublets2HJ ≈ 12 (axial-axial), 3 (axial-equatorial)
6H12 (Methyl)~2.2 - 2.4Singlet3H-
7H3e, H5e (Piperidine axial)~1.8 - 2.0Multiplet2H-
8H1 (Piperidine N-H)~1.6 - 2.0Broad Singlet1H-
9H3a, H5a (Piperidine equatorial)~1.5 - 1.7Multiplet2H-

Rationale for Predictions

Pyrazole Ring Protons:

  • H10 (N-H): The proton on the pyrazole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atom. Its chemical shift is predicted to be in the range of 10.0-12.0 ppm and will likely appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent.[2]

  • H11 (C5-H): This proton is attached to an sp²-hybridized carbon in an aromatic ring and is expected to resonate in the aromatic region, typically around 7.3-7.5 ppm.[2] The substitution pattern of the pyrazole ring will influence its precise chemical shift. Due to the absence of adjacent protons, it will appear as a singlet.

  • H12 (Methyl): The methyl group protons attached to the pyrazole ring at the C3 position are expected to have a chemical shift of approximately 2.2-2.4 ppm.[2] This is a typical range for a methyl group attached to an aromatic heterocyclic system. This signal will be a singlet as there are no neighboring protons to couple with.

Piperidine Ring Protons:

The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons.

  • H2/H6 Protons (adjacent to Nitrogen): These protons are alpha to the nitrogen atom and are therefore deshielded. The equatorial protons (H2e, H6e) are typically found at a slightly higher chemical shift (~3.1-3.3 ppm) compared to the axial protons (H2a, H6a) (~2.6-2.8 ppm).[1][3][4] Their multiplicity will be complex, likely a doublet of triplets or a triplet of doublets, due to coupling with the adjacent H3/H5 protons and geminal coupling.

  • H4 Proton: This proton is at the point of substitution and is a methine proton. Its chemical shift will be influenced by the pyrazole ring and is predicted to be in the range of 2.7-2.9 ppm. It will likely appear as a complex multiplet due to coupling with the four neighboring H3 and H5 protons.

  • H3/H5 Protons: These are methylene protons beta to the nitrogen. The equatorial protons (H3e, H5e) are expected around 1.8-2.0 ppm, while the axial protons (H3a, H5a) will be more shielded at approximately 1.5-1.7 ppm.[1][3][4] These signals will appear as multiplets due to coupling with H2/H6 and H4 protons.

  • H1 (N-H): The proton on the piperidine nitrogen will have a variable chemical shift, typically between 1.6 and 2.0 ppm in CDCl₃, and will likely be a broad singlet. Its position can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers wishing to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or methanol-d₄ can be used, but will result in different chemical shifts.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to confirm the assignments.

Comparison with Alternative Structures

To further solidify the interpretation, it is instructive to compare the predicted spectrum with that of related compounds:

  • Piperidine: In its unsubstituted form, piperidine shows three sets of signals in CDCl₃: ~2.79 ppm (protons at C2/C6), ~1.58 ppm (protons at C3/C5), and ~1.51 ppm (protons at C4).[1][3][4] The introduction of the pyrazole substituent at the 4-position is expected to deshield the H4 proton and differentiate the chemical shifts of the axial and equatorial protons more significantly.

  • 3-Methyl-1H-pyrazole: This compound exhibits a signal for the methyl protons around 2.34 ppm, a signal for the C5 proton around 7.48 ppm, and a signal for the C4 proton around 6.06 ppm.[2] In our target molecule, the C4 position is substituted, so the corresponding proton signal is absent. The chemical shift of the C5 proton is expected to be similar.

  • 4-Substituted Piperidines: The chemical shifts of the piperidine protons in 4-substituted derivatives are highly dependent on the nature of the substituent.[5] An aromatic substituent, such as the pyrazole ring, generally leads to a downfield shift of the H4 proton.

Logical Workflow for Spectral Analysis

The following diagram illustrates a systematic workflow for the analysis of the ¹H NMR spectrum of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structural Confirmation A Sample Preparation (5-10 mg in CDCl3) B Setup NMR Spectrometer (400 MHz) A->B C Acquire FID B->C D Fourier Transform C->D Process Raw Data E Phase Correction & Baseline Correction D->E F Referencing (CDCl3 at 7.26 ppm) E->F G Integration Analysis (Proton Ratios) F->G Analyze Processed Spectrum H Chemical Shift Analysis (Assign Signals to Proton Types) G->H I Multiplicity & Coupling Constant Analysis (Determine Connectivity) H->I J Assign All Resonances I->J Synthesize Information K Consider 2D NMR (COSY, HSQC) if needed J->K For Ambiguous Signals L Final Structure Elucidation J->L K->L

Caption: Logical workflow for the ¹H NMR analysis of 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H NMR spectrum of 4-(3-methyl-1H-pyrazol-4-yl)piperidine based on established principles and data from analogous structures. By understanding the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, researchers can confidently assign experimental spectra and verify the successful synthesis of this important heterocyclic compound. For unambiguous structural confirmation, especially in cases of complex or overlapping signals, two-dimensional NMR techniques such as COSY and HSQC are recommended.

References

  • Piperidine - Wikipedia. Available from: [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. Available from: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available from: [Link]

Sources

Comprehensive Guide: Mass Spectrometry Analysis of Tofacitinib Key Intermediates & Impurity Profiling

[1]

Executive Summary

Tofacitinib (CP-690,550) , a Janus kinase (JAK) inhibitor, presents a unique analytical challenge due to its specific chirality (3R,4R) and the polarity of its pyrrolo[2,3-d]pyrimidine core. In drug development, the rigorous control of key intermediates—specifically the chiral piperidine precursors and the deazapurine coupling partners—is critical to meeting ICH Q3A/B guidelines.

This guide moves beyond standard pharmacopeial assays to compare advanced Mass Spectrometry (MS) methodologies. We analyze the trade-offs between Triple Quadrupole (QqQ) sensitivity for trace quantitation and High-Resolution Quadrupole Time-of-Flight (Q-TOF) for structural elucidation of isobaric impurities.

Part 1: The Analytical Targets

Before selecting a method, one must define the structural liabilities. The synthesis of Tofacitinib generally converges two key fragments.

Key Intermediates & Structural Liabilities
Intermediate / ImpurityStructure DescriptionAnalytical Challenge
Intermediate A (Piperidine Core) (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineChirality: Possesses 2 chiral centers.[1][2] MS cannot distinguish diastereomers (cis/trans) without chiral chromatography.
Intermediate B (Coupling Partner) 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineIonization: Poor retention on standard C18 due to high polarity; requires HILIC or ion-pairing.
Impurity C (Descyanoacetyl) Precursor lacking the nitrile side chainIsobaric Interference: Mass is distinct, but fragmentation patterns overlap significantly with the parent drug.
N-Oxide Degradants Oxidation at the piperidine nitrogenSource Differentiation: Must distinguish between process-related oxidation and electrospray-induced oxidation (in-source).

Part 2: Methodology Comparison (The Core Analysis)

This section objectively compares the three dominant MS workflows for Tofacitinib analysis.

Comparative Performance Matrix
FeatureMethod A: UHPLC-QqQ (Triple Quad) Method B: UHPLC-Q-TOF (HRMS) Method C: HILIC-MS/MS
Primary Application Routine Quantitation (PK / Trace Impurities)Structural Elucidation / Unknown IdentificationPolar Intermediates (Deazapurine core)
Sensitivity (LOQ) High (0.1–0.5 ng/mL)Moderate (1–5 ng/mL)Moderate to High
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (Critical for elemental comp.)Unit Resolution
Selectivity MRM (Transition specific)High (Extracts exact mass chromatograms)Orthogonal separation mechanism
Throughput High (< 3.5 min run time)Low (Requires longer gradients for peak capacity)Medium (Longer equilibration times)
Cost per Sample LowHighMedium
Expert Insight: When to Switch?
  • Use QqQ when validating the removal of known genotoxic impurities (e.g., benzyl chloride derivatives) down to ppm levels.

  • Use Q-TOF during stress testing (forced degradation). Tofacitinib degrades into oxidative products that are isobaric or have similar m/z ratios to synthetic byproducts. Only HRMS can resolve the mass defect differences between an oxidative addition (+O) and a structural analog.

  • Use HILIC when Intermediate B (the polar pyrimidine core) elutes in the void volume of your C18 method, causing ion suppression.

Part 3: Detailed Experimental Protocol

Self-Validating Workflow for Trace Impurity Quantitation (LC-QqQ)

This protocol is designed to prevent "cross-talk" between the high-concentration API and trace intermediates.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[3][4]

    • Why? Tofacitinib is highly soluble in methanol, but 50% water is required to match the initial mobile phase and prevent peak distortion (fronting).

  • Internal Standard: Tofacitinib-^13C_3-^15N or Ibrutinib (structural analog).

  • Concentration: Prepare API at 1.0 mg/mL; spike intermediates at 0.1% (1 µg/mL) for system suitability.

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 50 mm) or equivalent C18 with polar retention.

    • Logic: The HSS T3 phase retains polar intermediates (like the free amine) better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibrate for 2 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3][5]

  • Spray Voltage: 3500 V.

  • Precursor Ion: m/z 313.2 [M+H]+.

  • Key Transitions (MRM):

    • Quantifier: 313.2 → 149.1 (Piperidine fragment).

    • Qualifier: 313.2 → 165.1 (Deazapurine core).

    • Intermediate A (Benzyl-piperidine): Monitor m/z ~219 → 91 (Tropylium ion, characteristic of benzyl group).

Part 4: Mechanistic Fragmentation & Visualization

Understanding why specific ions form is crucial for troubleshooting. Tofacitinib (m/z 313) fragments at the C-N bond connecting the piperidine ring to the deazapurine.

Fragmentation Pathway Logic
  • Precursor (m/z 313): Protonation occurs at the most basic nitrogen (piperidine or pyrrole).

  • Primary Cleavage: The bond between the exocyclic nitrogen and the piperidine ring breaks.

  • Fragment m/z 165: Represents the 7H-pyrrolo[2,3-d]pyrimidine core + the methylamino group. This confirms the identity of the "head" of the molecule.

  • Fragment m/z 149: Represents the methyl-piperidine-oxo-propanenitrile tail. This is the most abundant ion and best for quantitation.

Visualization: Fragmentation Pathway

Tofacitinib_FragmentationParentTofacitinib[M+H]+ m/z 313Transition1C-N Bond CleavageParent->Transition1Frag165Deazapurine Corem/z 165(Qualifier)Transition1->Frag165Loss of TailFrag149Piperidine Tailm/z 149(Quantifier)Transition1->Frag149Loss of CoreFrag173Secondary Fragmentm/z 173Frag149->Frag173Further Degradation

Caption: MS/MS fragmentation logic for Tofacitinib. The m/z 149 ion is the stable quantifier for PK/Impurity studies.

Visualization: Analytical Decision Workflow

This diagram guides the researcher on which instrument to select based on the development stage.

Analytical_Decision_MatrixStartStart: Tofacitinib Sample AnalysisDecisionWhat is the objective?Start->DecisionRoute_QuantTrace Quantitation(Genotoxic Impurities / PK)Decision->Route_QuantKnown TargetsRoute_QualUnknown Identification(Degradants / Stress Testing)Decision->Route_QualUnknown PeaksRoute_ChiralEnantiomeric Purity(Process Control)Decision->Route_ChiralIsomersMethod_QqQUse LC-MS/MS (QqQ)Focus: Sensitivity (MRM)Route_Quant->Method_QqQMethod_QTOFUse LC-Q-TOF (HRMS)Focus: Mass Accuracy (<5ppm)Route_Qual->Method_QTOFMethod_ChiralUse Chiral LC-MSColumn: Chiralpak AD/ODRoute_Chiral->Method_Chiral

Caption: Decision matrix for selecting the optimal MS technique based on analytical goals.

References

  • BenchChem. (2025). Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry. Retrieved from

  • Sharma, K., et al. (2015). "A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma." Biomedical Chromatography, 29(5), 722-732.[7] Retrieved from

  • Rao, R. N., et al. (2017). "Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Patel, P., et al. (2019). "Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma." Biomedical Chromatography. Retrieved from

  • USP. (2023). Methods for the Analysis of Tofacitinib Oral Solution. USP Emerging Standards. Retrieved from

A Comparative Guide to HPLC Method Validation for the Purity of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document compares two distinct reversed-phase HPLC (RP-HPLC) approaches, details the selection of the optimal method, and provides a step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Challenge

4-(3-methyl-1H-pyrazol-4-yl)piperidine is a polar, basic compound, a characteristic that presents a distinct challenge for retention and peak shape in traditional reversed-phase chromatography.[3][4] The piperidine moiety imparts a high pKa, meaning it will be protonated and highly polar under typical acidic mobile phase conditions. The pyrazole ring adds to the polarity. The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products. Common impurities in pyrazole synthesis can include regioisomers from unsymmetrical starting materials, or unreacted intermediates.[5][6][7]

Method Development: A Comparative Study

The selection of an appropriate stationary phase is the most critical factor in developing a robust HPLC method for polar analytes. We compared two modern reversed-phase columns with different surface chemistries to achieve optimal retention and selectivity for 4-(3-methyl-1H-pyrazol-4-yl)piperidine and a potential key impurity, 3-methyl-1H-pyrazole.

  • Method A: A conventional C18 (octadecylsilane) column. These are the workhorses of RP-HPLC but can suffer from poor retention of polar compounds in highly aqueous mobile phases.[8]

  • Method B: A polar-embedded C18 column. These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain, which improves surface wettability and provides an alternative interaction mechanism, enhancing the retention of polar compounds.[8]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

Comparative Performance Data

ParameterMethod A (Conventional C18)Method B (Polar-Embedded C18)Rationale for Selection
Retention Time (Main Peak) 2.8 min4.5 minMethod B provides significantly better retention, moving the peak away from the solvent front where interference is common.[9]
Retention Factor (k') 1.33.1A k' value between 2 and 10 is ideal. Method B falls squarely in this range, indicating a more robust interaction.
Resolution (Rs) between Main Peak and Impurity 1.42.5Baseline resolution (Rs ≥ 2.0) is achieved with Method B, which is critical for accurate impurity quantification.
Tailing Factor (Tf) 1.61.1Method B produces a much more symmetrical peak (ideal Tf ≈ 1.0), which is essential for accurate integration and quantification.
Theoretical Plates (N) 35008500The higher plate count for Method B indicates superior column efficiency and sharper peaks.
HPLC Method Validation Protocol & Results

The chosen method was validated according to the ICH Q2(R1) guideline to ensure it is fit for its intended purpose: the quantitative determination of purity and impurities.[1][10]

cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Define Analytical Target Profile Compare Compare Columns & Mobile Phases Dev->Compare Select Select Optimal Method (Method B) Compare->Select Specificity Specificity Select->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: Overall workflow from method development and comparison to full validation.

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure: A solution of 4-(3-methyl-1H-pyrazol-4-yl)piperidine was spiked with known related substances and subjected to forced degradation (acid, base, peroxide, heat, and light).

  • Results: The main peak was well-resolved from all degradation products and known impurities. Peak purity analysis using a photodiode array (PDA) detector confirmed no co-eluting peaks.

3.2. Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Five solutions were prepared ranging from the Limit of Quantification (LOQ) to 150% of the nominal test concentration (e.g., 0.05 µg/mL to 1.5 µg/mL for an impurity).

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroInsignificant
Residual Plot Random scatterRandom distribution

3.3. Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It was determined by spiking a sample matrix with known amounts of the analyte at three different concentration levels.

  • Procedure: Samples were spiked at 50%, 100%, and 150% of the target concentration. Each level was prepared in triplicate.

  • Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
50%99.5%0.8%98.0 - 102.0% Recovery, RSD ≤ 2.0%
100%100.8%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%
150%101.2%0.5%98.0 - 102.0% Recovery, RSD ≤ 2.0%

3.4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Six replicate injections of a single sample preparation were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Results:

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (S/N).

  • Results:

ParameterResultAcceptance Criteria
LOD (S/N Ratio ≈ 3:1) 0.015 µg/mL-
LOQ (S/N Ratio ≈ 10:1) 0.05 µg/mLPrecision (%RSD) at this level was < 10%

3.6. Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Procedure: Key parameters were slightly varied.

  • Results:

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shift in retention time; resolution remained > 2.0.
Mobile Phase pH ± 0.2 unitsNo significant change in resolution or peak shape.

center Reliable & Validated Analytical Method Accuracy Accuracy (Trueness) center->Accuracy Measures closeness to true value Precision Precision (Repeatability) center->Precision Measures variability Linearity Linearity (Proportionality) center->Linearity Foundation for quantification Specificity Specificity (Selectivity) center->Specificity Ensures correct analyte is measured Robustness Robustness (Reliability) center->Robustness Ensures transferability & long-term performance Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Defines lower limits of measurement Accuracy->Linearity Precision->Linearity Sensitivity->Linearity

Caption: Interdependence of key HPLC method validation parameters.

Final Validated HPLC Method Protocol

Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A: 0.1% Formic Acid in HPLC Grade Water Mobile Phase B: Acetonitrile Gradient Program:

Time (min) % B
0.0 5
15.0 40
15.1 5
20.0 5
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detector Wavelength: 215 nm Injection Volume: 5 µL Sample Diluent: 50:50 Acetonitrile/Water Standard Concentration: 1.0 mg/mL for assay, diluted appropriately for impurity analysis.

Conclusion

The systematic approach to method development, beginning with a direct comparison of stationary phase technologies, was crucial for success. The selected polar-embedded C18 column provided the necessary retention and selectivity for the polar basic analyte, 4-(3-methyl-1H-pyrazol-4-yl)piperidine. The subsequent validation study, conducted in accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, sensitive, and robust.[1][2][10] This validated method is fit for its intended purpose of routine purity analysis and impurity determination in a pharmaceutical quality control setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. ResearchGate. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-methyl-1H-pyrazol-4-yl)piperidine is a key heterocyclic scaffold prevalent in medicinal chemistry, serving as a crucial building block for a range of pharmacologically active agents. Its structural motif, combining a substituted pyrazole ring with a piperidine moiety, is found in molecules targeting a variety of receptors and enzymes. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic strategies for obtaining 4-(3-methyl-1H-pyrazol-4-yl)piperidine, offering insights into the underlying chemical principles and practical considerations for each approach.

Comparative Analysis of Synthetic Strategies

Three principal synthetic routes to 4-(3-methyl-1H-pyrazol-4-yl)piperidine have been identified and are compared below:

  • Route A: Knorr Pyrazole Synthesis from a Piperidine Precursor

  • Route B: Suzuki Cross-Coupling

  • Route C: Synthesis and Reduction of a Pyridyl-Pyrazole Intermediate

Each of these strategies offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency.

Route A: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[1][2][3] In the context of our target molecule, this approach involves the synthesis of a piperidine-containing 1,3-dicarbonyl equivalent, which is then cyclized with hydrazine.

Causality Behind Experimental Choices

This route is predicated on the robust and well-understood mechanism of the Knorr synthesis. The choice of a protected piperidin-4-one as a starting material is strategic, as the piperidine nitrogen must be protected to prevent unwanted side reactions during the subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the conditions required for the formylation and subsequent cyclization, and its relative ease of removal under acidic conditions. The formylation step creates the necessary 1,3-dicarbonyl moiety for the pyrazole ring formation.

Experimental Protocol: Route A

Step 1: Synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous toluene, add sodium methoxide (1.2 eq).

  • Slowly add ethyl formate (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

  • Dissolve the crude tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the Boc-protected product.

Step 3: Deprotection to yield 4-(3-methyl-1H-pyrazol-4-yl)piperidine

  • Dissolve the purified tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate in a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the final product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield 4-(3-methyl-1H-pyrazol-4-yl)piperidine.

Diagram of Route A

Route_A_Knorr_Synthesis start N-Boc-piperidin-4-one step1 Formylation (Ethyl formate, NaOMe) start->step1 intermediate1 tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate step1->intermediate1 step2 Pyrazole Formation (Hydrazine hydrate) intermediate1->step2 intermediate2 tert-butyl 4-(3-methyl-1H-pyrazol-4-yl)piperidine-1-carboxylate step2->intermediate2 step3 Deprotection (HCl/Dioxane) intermediate2->step3 end 4-(3-methyl-1H-pyrazol-4-yl)piperidine step3->end

Caption: Knorr Pyrazole Synthesis pathway.

Route B: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4][5] This route typically involves the palladium-catalyzed coupling of a 4-halopyrazole with a piperidine-derived boronic acid or ester, or the coupling of a 4-borylpyrazole with a suitable piperidine derivative.

Causality Behind Experimental Choices

This approach is advantageous as it allows for the late-stage connection of the two heterocyclic rings, offering modularity. The choice of a trityl protecting group for the pyrazole nitrogen in the 4-bromopyrazole starting material is strategic to prevent N-arylation side reactions. The piperidine partner is prepared as a boronic acid pinacol ester from a protected piperidin-4-one, a common and stable form for Suzuki coupling. The use of a palladium catalyst with a suitable phosphine ligand is crucial for an efficient reaction.

Experimental Protocol: Route B

Step 1: Synthesis of 4-bromo-3-methyl-1-trityl-1H-pyrazole

  • To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 2: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at -78 °C, slowly add trifluoromethanesulfonic anhydride (1.2 eq).

  • After stirring for 1 hour, warm the reaction to room temperature.

  • In a separate flask, prepare the Suzuki coupling mixture with bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst (e.g., Pd(dppf)Cl2).

  • Add the previously prepared vinyl triflate solution to the Suzuki coupling mixture.

  • Heat the reaction at 80 °C for 12 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify the product by column chromatography.

Step 3: Suzuki Coupling and Subsequent Reduction

  • Combine 4-bromo-3-methyl-1-trityl-1H-pyrazole (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) in a mixture of DME and water.[4]

  • Heat the mixture under an inert atmosphere at 90 °C for 8-12 hours.

  • After cooling, extract the product, dry the organic layer, and purify by chromatography to obtain the coupled product.

  • Dissolve the purified product in methanol and add a hydrogenation catalyst (e.g., Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere to reduce the double bond.

  • Filter the catalyst and concentrate the filtrate.

Step 4: Deprotection

  • Treat the resulting product with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove both the trityl and Boc protecting groups.

  • Neutralize and work up to isolate the final product.

Diagram of Route B

Route_B_Suzuki_Coupling cluster_0 Piperidine Precursor cluster_1 Pyrazole Precursor start_pip N-Boc-piperidin-4-one step_pip Vinyl triflate formation & Borylation start_pip->step_pip intermediate_pip N-Boc-piperidine boronic ester step_pip->intermediate_pip step_suzuki Suzuki Coupling (Pd catalyst) intermediate_pip->step_suzuki start_pyr 4-bromo-3-methyl-1H-pyrazole step_pyr Trityl Protection start_pyr->step_pyr intermediate_pyr 4-bromo-3-methyl-1-trityl-1H-pyrazole step_pyr->intermediate_pyr intermediate_pyr->step_suzuki intermediate_coupled Coupled Product step_suzuki->intermediate_coupled step_reduction Hydrogenation (Pd/C, H2) intermediate_coupled->step_reduction intermediate_reduced Reduced Product step_reduction->intermediate_reduced step_deprotect Deprotection (TFA) intermediate_reduced->step_deprotect end 4-(3-methyl-1H-pyrazol-4-yl)piperidine step_deprotect->end

Caption: Suzuki cross-coupling pathway.

Route C: Synthesis and Reduction of a Pyridyl-Pyrazole Intermediate

This strategy involves the initial synthesis of 4-(3-methyl-1H-pyrazol-4-yl)pyridine, followed by the reduction of the pyridine ring to a piperidine. This approach can be advantageous if the pyridyl-pyrazole intermediate is readily accessible.

Causality Behind Experimental Choices

The synthesis of the 4-(3-methyl-1H-pyrazol-4-yl)pyridine intermediate is typically achieved via a Suzuki coupling between 4-bromopyridine and a suitable pyrazole-4-boronic acid derivative. The subsequent reduction of the pyridine ring is a well-established transformation. Catalytic hydrogenation is a common and effective method for this reduction, although it may require high pressure and specific catalysts to achieve good yields without affecting the pyrazole ring.

Experimental Protocol: Route C

Step 1: Synthesis of 4-(3-methyl-1H-pyrazol-4-yl)pyridine

  • Combine 4-bromopyridine hydrochloride (1.0 eq), 3-methyl-1H-pyrazole-4-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate) in a suitable solvent mixture (e.g., dioxane/water).

  • Heat the reaction mixture under an inert atmosphere at 100 °C for 12 hours.

  • Cool the reaction, extract the product, and purify by column chromatography.

Step 2: Reduction of the Pyridine Ring

  • Dissolve 4-(3-methyl-1H-pyrazol-4-yl)pyridine in acetic acid.

  • Add a platinum(IV) oxide (PtO2) catalyst.

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-70 bar) at room temperature for 24-48 hours.

  • Carefully filter the catalyst and neutralize the filtrate with a base.

  • Extract the product, dry the organic layer, and concentrate to yield the final product.

Diagram of Route C

Route_C_Reduction start_pyr 3-methyl-1H-pyrazole-4-boronic acid step_suzuki Suzuki Coupling (Pd catalyst) start_pyr->step_suzuki start_py 4-bromopyridine start_py->step_suzuki intermediate 4-(3-methyl-1H-pyrazol-4-yl)pyridine step_suzuki->intermediate step_reduction Catalytic Hydrogenation (PtO2, H2, high pressure) intermediate->step_reduction end 4-(3-methyl-1H-pyrazol-4-yl)piperidine step_reduction->end

Caption: Pyridine reduction pathway.

Quantitative Data Summary

MetricRoute A: Knorr SynthesisRoute B: Suzuki CouplingRoute C: Pyridine Reduction
Number of Steps 3-44-52
Overall Yield ModerateModerate to GoodModerate
Key Reagents N-Boc-piperidin-4-one, Hydrazine4-bromopyrazole, N-Boc-4-piperidone, Palladium catalyst, Boron reagents4-bromopyridine, Pyrazole boronic acid, PtO2, High-pressure H2
Scalability GoodModeratePotentially challenging due to high-pressure hydrogenation
Purification Multiple chromatographic stepsMultiple chromatographic stepsFewer chromatographic steps, but catalyst handling is critical

Conclusion

The choice of synthetic route for 4-(3-methyl-1H-pyrazol-4-yl)piperidine depends on several factors, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the desired overall efficiency.

  • Route A (Knorr Synthesis) is a classic and straightforward approach, particularly if the piperidine-based 1,3-dicarbonyl precursor is accessible. It is generally a reliable and scalable method.

  • Route B (Suzuki Coupling) offers greater flexibility and modularity, allowing for the synthesis of a variety of analogs by changing the coupling partners. However, it involves more steps and requires careful control of the coupling and hydrogenation conditions.

  • Route C (Pyridine Reduction) is the most convergent route in terms of the number of steps. However, the catalytic hydrogenation of the pyridine ring can be challenging, often requiring high pressures and specialized equipment, which may limit its scalability in some laboratory settings.

Ultimately, the optimal synthetic strategy will be determined by the specific needs and capabilities of the research or development team.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL not available)
  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-(3-methyl-1h-pyrazol-4-yl)piperidine. PubChem. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL not available)
  • Knorr Pyrazole Synthesis. (URL not available)
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to IR Spectrum Analysis of Pyrazole-Piperidine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate molecular landscape of pharmacologically active compounds is paramount. The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Infrared (IR) spectroscopy offers a rapid, non-destructive, and insightful method for the structural elucidation and purity assessment of these molecules. This guide provides an in-depth comparison of the IR spectral features of pyrazole and piperidine moieties, both individually and as a combined functional group, supported by experimental considerations and data interpretation strategies.

The Significance of Pyrazole-Piperidine Scaffolds

The fusion of a five-membered aromatic pyrazole ring with a six-membered saturated piperidine ring creates a unique chemical entity with a rich three-dimensional architecture. This combination often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel drugs. The pyrazole moiety can engage in hydrogen bonding and π-stacking interactions, while the flexible piperidine ring allows for optimal positioning of substituents to interact with biological targets. Consequently, a thorough understanding of their spectral signatures is crucial for synthetic chemists and analytical scientists.

Deconstructing the Spectrum: Pyrazole and Piperidine as Individual Entities

To comprehend the IR spectrum of a pyrazole-piperidine derivative, we must first dissect the characteristic vibrational modes of the constituent functional groups.

The Aromatic Signature of Pyrazole

The pyrazole ring, with its delocalized π-electron system and heteroatoms, exhibits a series of distinct IR absorptions.

  • N-H Stretching: In solid or liquid phases, the N-H bond of the pyrazole ring typically displays a broad absorption band in the range of 3500-3200 cm⁻¹, arising from intermolecular hydrogen bonding. In the gas phase, a sharper, higher frequency band around 3524 cm⁻¹ is observed for the monomeric N-H stretch.[1] The significant red shift in condensed phases is a hallmark of strong hydrogen bond formation.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic pyrazole ring are generally observed as a series of weak to medium bands in the 3150-3000 cm⁻¹ region.[2]

  • C=N and C=C Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are characteristic and appear as a set of medium to strong bands in the 1600-1400 cm⁻¹ region. A notable intense band around 1290 cm⁻¹ is often attributed to the C-N stretching vibrations of the pyrazole ring.[3]

  • Ring Deformation and C-H Bending: The in-plane and out-of-plane bending vibrations of the pyrazole ring and its C-H bonds give rise to a complex pattern of absorptions in the fingerprint region (< 1400 cm⁻¹). A pyrazole ring deformation can be experimentally observed around 634 cm⁻¹.[2]

The Aliphatic Profile of Piperidine

As a saturated heterocyclic amine, piperidine's IR spectrum is dominated by the vibrations of its C-H and N-H bonds.[4][5]

  • N-H Stretching: For a secondary amine like piperidine, a weak to medium absorption band is typically observed in the 3350-3300 cm⁻¹ region due to N-H stretching.

  • Aliphatic C-H Stretching: The stretching vibrations of the methylene (CH₂) groups in the piperidine ring give rise to strong absorption bands in the 3000-2850 cm⁻¹ range.[6] Typically, two distinct bands are observed corresponding to the asymmetric and symmetric stretching modes.

  • CH₂ Bending (Scissoring): A characteristic medium to strong absorption for the scissoring vibration of the CH₂ groups is found around 1470-1440 cm⁻¹.

  • C-N Stretching: The stretching vibration of the C-N bond in piperidine is usually a medium to weak band in the 1250-1020 cm⁻¹ region.

The Synergistic Spectrum: Analyzing Pyrazole-Piperidine Derivatives

When a pyrazole ring is covalently linked to a piperidine ring, the resulting IR spectrum is a composite of the individual moieties, with notable shifts and modifications due to electronic and steric interactions. For the purpose of this guide, let's consider a hypothetical molecule: 1-(1H-pyrazol-4-yl)piperidine .

Expected Spectral Features of 1-(1H-pyrazol-4-yl)piperidine

The following table summarizes the expected key vibrational frequencies and their assignments for the individual components and the combined molecule.

Vibrational Mode Pyrazole (cm⁻¹) Piperidine (cm⁻¹) 1-(1H-pyrazol-4-yl)piperidine (Expected, cm⁻¹) Assignment and Rationale for Shifts
N-H Stretch (Pyrazole) 3500-3200 (broad)N/A3400-3200 (broad)The pyrazole N-H stretch will likely remain broad due to hydrogen bonding. The exact position may shift depending on the crystalline structure and intermolecular interactions.
Aromatic C-H Stretch 3150-3000N/A3150-3000These peaks are characteristic of the pyrazole ring and are expected to be present with minimal shifts.
Aliphatic C-H Stretch N/A3000-28503000-2850Strong absorptions from the piperidine CH₂ groups will dominate this region.
C=N, C=C Ring Stretch 1600-1400N/A1600-1400The characteristic pyrazole ring stretching vibrations will be present. The electronic effect of the piperidine substituent may cause minor shifts in these frequencies.
CH₂ Bending (Scissoring) N/A1470-14401470-1440A distinct peak from the piperidine ring's CH₂ groups is expected.
C-N Stretch (Aromatic) ~1290N/A~1290-1270The pyrazole C-N stretch may experience a slight shift due to the electronic influence of the piperidine nitrogen.
C-N Stretch (Aliphatic) N/A1250-10201250-1020The C-N stretch of the piperidine ring will be present in the fingerprint region.
Interpreting the Combined Spectrum: Key Considerations
  • Hydrogen Bonding: The presence and nature of hydrogen bonding will significantly influence the shape and position of the N-H stretching band of the pyrazole. In some cases, intramolecular hydrogen bonding between the pyrazole N-H and the piperidine nitrogen might be possible, leading to further complexities in the spectrum.

  • Substituent Effects: The position of substitution on both the pyrazole and piperidine rings will affect the electronic distribution and, consequently, the vibrational frequencies of various bonds. Electron-donating or electron-withdrawing groups will induce predictable shifts.

  • Conformational Isomers: The piperidine ring can exist in different chair conformations.[5] While IR spectroscopy may not always distinguish between conformers at room temperature, significant conformational preferences could lead to subtle changes in the fingerprint region.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is fundamental to accurate analysis. The following protocol outlines the steps for analyzing a solid pyrazole-piperidine sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Workflow for IR Spectrum Acquisition and Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample Apply_Sample Apply Sample to Crystal Sample->Apply_Sample ATR_Crystal Clean ATR Crystal ATR_Crystal->Apply_Sample Secure_Anvil Secure_Anvil Apply_Sample->Secure_Anvil Secure Anvil Collect_Background Collect_Background Secure_Anvil->Collect_Background Collect Background Collect_Sample_Spectrum Collect_Sample_Spectrum Collect_Background->Collect_Sample_Spectrum Collect Sample Spectrum ATR_Correction ATR_Correction Collect_Sample_Spectrum->ATR_Correction Apply ATR Correction Baseline_Correction Baseline_Correction ATR_Correction->Baseline_Correction Perform Baseline Correction Peak_Picking Peak_Picking Baseline_Correction->Peak_Picking Identify Peak Frequencies Functional_Group_Assignment Functional_Group_Assignment Peak_Picking->Functional_Group_Assignment Assign Functional Groups Comparison Comparison Functional_Group_Assignment->Comparison Compare with Reference Spectra

Caption: Workflow for obtaining and analyzing an IR spectrum of a pyrazole-piperidine compound.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid pyrazole-piperidine sample onto the center of the ATR crystal.

    • Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to remove any broad, underlying features from the spectrum.

  • Data Analysis:

    • Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

    • Assign the observed peaks to specific vibrational modes based on the comparison table and established correlation charts.

    • If available, compare the acquired spectrum with a reference spectrum of a known standard for confirmation.

Conclusion: A Powerful Tool for Structural Elucidation

IR spectroscopy is an indispensable tool for the characterization of pyrazole-piperidine derivatives. By understanding the individual spectral contributions of the pyrazole and piperidine moieties, and by considering the electronic and structural effects of their combination, researchers can confidently interpret the resulting spectra. This guide provides a foundational framework for this analysis, empowering scientists in drug discovery and development to leverage the full potential of IR spectroscopy for structural verification and quality control.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Anderson, D. G., & Anderson, J. E. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1033-1036. [Link]

  • Lintang, H. O., Ghazalli, N. F., & Yuliati, L. (2017). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Pawar, P. P., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(19), 232-243. [Link]

  • NIST. Piperidine. NIST Chemistry WebBook. [Link]

  • Häber, T., et al. (2007). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]

  • Crawford, T. D., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(43), 9496-9507. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • NIST. Piperidine. NIST Chemistry WebBook. [Link]

  • Erowid. (2009). Infrared Analysis of Piperine in Black Pepper. Erowid. [Link]

  • NIST. 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • Lintang, H. O., Ghazalli, N. F., & Yuliati, L. (2017). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(16), 4983. [Link]

  • Hafez, H. N., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6523. [Link]

  • SpectraBase. Piperidine - Optional[FTIR] - Spectrum. [Link]

  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

  • Al-Ostoot, F. H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-12. [Link]

  • Wikipedia. Piperidine. [Link]

  • Wang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(4), 1234. [Link]

  • El-Faham, A., et al. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 28(23), 7894. [Link]

Sources

A Comparative Guide to the Bioactivity of 3-Methyl vs. 3-Ethyl Pyrazole Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's bioactivity is paramount. This guide provides an in-depth technical comparison of 3-methyl and 3-ethyl pyrazole piperidine scaffolds, a core motif in many biologically active compounds. While direct head-to-head comparative studies are not abundant in publicly available literature, by examining structure-activity relationships (SAR) from related series of compounds and applying established medicinal chemistry principles, we can construct a robust analysis of their potential differences in bioactivity. This guide will focus on the well-studied area of C-C chemokine receptor 5 (CCR5) antagonists to illustrate these principles, as the pyrazole piperidine core is a prominent feature in many potent inhibitors of this HIV-1 co-receptor.

The Pyrazole Piperidine Scaffold: A Privileged Structure in Drug Discovery

The pyrazole piperidine motif is a versatile scaffold found in a variety of pharmacologically active agents. Its rigid pyrazole ring, combined with the conformational flexibility of the piperidine moiety, allows for precise spatial orientation of substituents to interact with biological targets. This has led to its successful application in the development of antagonists for G-protein coupled receptors (GPCRs), such as CCR5, which is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1]

The general structure of a pyrazole piperidine CCR5 antagonist often features a central piperidine ring linked to a substituted pyrazole. Various functional groups are appended to both the pyrazole and piperidine nitrogens to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of Pyrazole Piperidine CCR5 Antagonists

Extensive SAR studies on pyrazole piperidine-based CCR5 antagonists have revealed several key insights:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for potent CCR5 antagonism. Lipophilic groups are often favored, and their placement can significantly influence binding affinity.

  • Piperidine Substituents: The substituent on the piperidine nitrogen plays a crucial role in interacting with the receptor. This is often a larger, more complex moiety designed to occupy a specific binding pocket.

  • Linker to the Pyrazole: The connection between the piperidine and pyrazole rings can be varied to optimize the orientation of the pyrazole within the receptor binding site.

Bioactivity Comparison: 3-Methyl vs. 3-Ethyl Pyrazole Substitution

Impact on Receptor Binding Affinity (Potency)

The addition of a single methylene unit in the ethyl group compared to the methyl group can have several consequences on receptor binding:

  • Steric Effects: If the 3-position of the pyrazole ring is situated within a sterically constrained pocket of the receptor, the larger ethyl group may lead to a steric clash, resulting in reduced binding affinity and lower potency. Conversely, if the pocket is more accommodating, the ethyl group might engage in additional favorable van der Waals interactions, potentially increasing affinity.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. If the 3-position of the pyrazole is located in a hydrophobic region of the binding site, the increased lipophilicity of the ethyl group could enhance binding affinity through more favorable hydrophobic interactions.

Without a crystal structure of the specific receptor-ligand complex, it is difficult to predict the precise outcome. However, in many SAR studies of GPCR ligands, a "lipophilic pocket" is often targeted, suggesting that a modest increase in lipophilicity from methyl to ethyl could be beneficial, provided there are no steric hindrances.

Influence on Selectivity

Selectivity for the target receptor over other related receptors is a critical aspect of drug design. The subtle difference in size and shape between a methyl and an ethyl group could be exploited to enhance selectivity. If the binding pocket of the target receptor is slightly larger than that of off-target receptors, the ethyl group might be accommodated in the target while being too large for the off-targets, thus improving the selectivity profile.

Pharmacokinetic (ADME) Properties

The change from a methyl to an ethyl group can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Metabolism: The additional methylene group in the ethyl substituent could provide an alternative site for metabolic enzymes, such as cytochrome P450s, to act upon. This could alter the metabolic stability and clearance of the compound.

  • Solubility and Permeability: The increased lipophilicity of the ethyl group may decrease aqueous solubility but could enhance membrane permeability, potentially affecting oral bioavailability.

Table 1: Hypothetical Comparison of 3-Methyl vs. 3-Ethyl Pyrazole Piperidine Bioactivity

Property3-Methyl Pyrazole Piperidine3-Ethyl Pyrazole PiperidineRationale
Potency (Binding Affinity) Potentially lowerPotentially higherIncreased lipophilicity of the ethyl group may lead to stronger hydrophobic interactions with the receptor, assuming no steric hindrance.
Selectivity May be lowerMay be higherThe larger ethyl group might be better accommodated in the target receptor's binding pocket compared to off-target receptors.
Metabolic Stability Potentially higherPotentially lowerThe ethyl group provides an additional site for metabolic enzymes to act upon.
Oral Bioavailability VariableVariableDependent on the balance between potentially increased permeability (due to higher lipophilicity) and potentially decreased solubility.

Experimental Protocols for Bioactivity Evaluation

To empirically determine the differences in bioactivity between 3-methyl and 3-ethyl pyrazole piperidine analogs, a series of well-established in vitro assays would be employed. Below are detailed protocols for key assays relevant to the characterization of CCR5 antagonists.

Radioligand Binding Assay for CCR5

This assay is used to determine the binding affinity (Ki) of the test compounds for the CCR5 receptor.

Objective: To quantify the ability of the 3-methyl and 3-ethyl pyrazole piperidine compounds to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [125I]-MIP-1α or [3H]-Maraviroc.

  • Non-specific binding control: A high concentration of a known unlabeled CCR5 antagonist (e.g., Maraviroc).

  • Test compounds (3-methyl and 3-ethyl pyrazole piperidines) at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize cells expressing CCR5 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the unlabeled CCR5 antagonist.[2]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[2]

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare CCR5-expressing cell membranes mix Mix membranes, radioligand, and test compounds in 96-well plate prep_membranes->mix prep_ligands Prepare serial dilutions of test compounds prep_ligands->mix incubate Incubate to reach equilibrium mix->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Scintillation counting filter->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for a radioligand binding assay.

HIV-1 Entry Assay (Single-Cycle Infection)

This functional assay measures the ability of the compounds to inhibit the entry of HIV-1 into target cells.

Objective: To determine the IC50 of the 3-methyl and 3-ethyl pyrazole piperidine compounds for inhibiting HIV-1 entry.

Materials:

  • HEK293T cells for producing pseudoviruses.

  • Plasmids: HIV-1 packaging plasmid (lacking the env gene), a plasmid expressing an R5-tropic HIV-1 envelope glycoprotein (e.g., from the BaL strain), and a reporter gene plasmid (e.g., luciferase).

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).

  • Cell culture medium.

  • Transfection reagent.

  • Test compounds.

  • Luciferase assay system.

  • Luminometer.

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging, envelope, and reporter plasmids. Harvest the supernatant containing the pseudoviruses after 48-72 hours.[3]

  • Infection: Seed the target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of the test compounds for a short period (e.g., 30-60 minutes). Add the pseudovirus to each well and incubate for 48-72 hours.[3]

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The luciferase signal is proportional to the level of viral entry. Plot the percentage of inhibition of luciferase activity against the log concentration of the test compound to determine the IC50 value.

Diagram 2: HIV-1 Entry Inhibition Assay Workflow

G cluster_virus Pseudovirus Production cluster_infection Infection & Treatment cluster_readout Readout & Analysis transfect Co-transfect HEK293T cells with HIV-1 plasmids harvest Harvest pseudovirus-containing supernatant transfect->harvest infect Infect cells with pseudovirus harvest->infect treat Pre-treat target cells with test compounds treat->infect lyse Lyse cells and measure luciferase activity infect->lyse analyze Calculate IC50 for viral entry inhibition lyse->analyze

Caption: Workflow for an HIV-1 entry inhibition assay.

Conclusion

The choice between a 3-methyl and a 3-ethyl substituent on a pyrazole piperidine scaffold is a subtle yet potentially impactful decision in drug design. While the ethyl group offers the potential for increased potency through enhanced hydrophobic interactions, this can be offset by steric clashes or altered metabolic stability. The definitive answer to which analog possesses superior bioactivity can only be determined through empirical testing using the robust and validated assays outlined in this guide. This comparative framework, grounded in established medicinal chemistry principles and detailed experimental protocols, provides a solid foundation for researchers to explore the structure-activity relationships of this important class of molecules and to rationally design more effective therapeutic agents.

References

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 2004.
  • HIV-1 Clinical Isolates Resistant to CCR5 Antagonists Exhibit Delayed Entry Kinetics That Are Corrected in the Presence of Drug. Journal of Virology, 2012.
  • Application Notes and Protocols for the Study of HIV-1 Entry Using a CCR5 Co-receptor Antagonist. BenchChem, 2025.
  • Co-Receptor Tropism Assays. Clinical Info .HIV.gov, 2018.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Co-receptor Tropism Assays. HIV Management Guidelines.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. ISC, 2004.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. PubMed, 2004.
  • Piperidine derivatives as ccr5 antagonists.
  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed, 2004.
  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerb
  • Radioligand Binding Assay.
  • Assay Protocol Book. PDSP.
  • Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase.
  • PYRAZOLE COMPOUNDS AS CRTH2 ANTAGONISTS.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021.
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed, 2001.

Sources

A Senior Application Scientist's Guide to Differentiating Regioisomers of Methyl-Pyrazole Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge in Modern Drug Discovery

The methyl-pyrazole piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of diseases. However, the synthesis of these molecules often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. These subtle structural differences can lead to dramatic variations in pharmacological activity, toxicity, and pharmacokinetic profiles. For researchers, scientists, and drug development professionals, the ability to definitively separate and characterize these isomers is not merely an analytical task; it is a critical step in ensuring drug safety, efficacy, and securing intellectual property.

This guide provides an in-depth comparison of the primary analytical techniques used to differentiate these challenging regioisomers. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, present validating data, and offer field-proven insights to build a robust, self-validating analytical workflow.

Understanding the Structural Landscape

The primary challenge arises from the potential positions of the methyl group and the piperidine ring on the pyrazole core. The reaction of a β-enamine diketone with a substituted hydrazine like methylhydrazine can lead to two major regioisomers. For instance, a 1-methyl-5-substituted pyrazole and a 1-methyl-3-substituted pyrazole. The differentiation of these isomers is paramount.

cluster_0 Common Regioisomers Isomer1 1-Methyl-5-(piperidinyl)pyrazole Regioisomer A Isomer2 1-Methyl-3-(piperidinyl)pyrazole Regioisomer B Reagents Key Precursors (e.g., β-enamino diketone + methylhydrazine) Synthesis Cyclization Reaction Reagents->Synthesis Mixture Product Mixture Synthesis->Mixture Mixture->Isomer1 Major/Minor Mixture->Isomer2 Major/Minor

Caption: Synthetic routes can produce a mixture of key regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for identifying regioisomers. It provides direct insight into the molecular skeleton by mapping the chemical environment and connectivity of protons and carbons.

Expertise & Experience: Why NMR is Definitive

The key to differentiating methyl-pyrazole piperidine regioisomers lies in exploiting through-bond and through-space correlations. While 1D ¹H and ¹³C spectra offer initial clues based on chemical shifts, 2D NMR experiments provide unambiguous proof of connectivity.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the cornerstone of isomer identification. It detects correlations between protons and carbons that are 2 to 4 bonds apart. The correlation (or lack thereof) between the N-methyl protons and the pyrazole ring carbons is the most diagnostic piece of evidence.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of their bonding. A NOESY correlation between the N-methyl protons and a specific pyrazole ring proton provides irrefutable evidence of their spatial proximity, thus confirming the substitution pattern.[1][2]

cluster_workflow NMR-Based Isomer Identification Workflow Sample Isolated Isomer Sample (~5-10 mg in deuterated solvent) NMR1D Acquire 1D Spectra (¹H, ¹³C) Sample->NMR1D Hypothesis Formulate Hypothesis (Based on chemical shifts) NMR1D->Hypothesis NMR2D Acquire 2D Spectra (HMBC & NOESY) Hypothesis->NMR2D Analysis Analyze Key Correlations NMR2D->Analysis Conclusion Unambiguous Structure Confirmed Analysis->Conclusion

Caption: A systematic workflow for unambiguous isomer identification using NMR.

Trustworthiness: Self-Validating Data
Comparative NMR Data for Regioisomer Differentiation

The following table summarizes the key diagnostic correlations expected for two common regioisomers.

Parameter Regioisomer A: 1-Methyl-5-(piperidinyl)pyrazole Regioisomer B: 1-Methyl-3-(piperidinyl)pyrazole Causality Behind the Difference
Key HMBC Correlation N-CH₃ protons correlate to C5 and C4 of the pyrazole ring.[2]N-CH₃ protons correlate to C5 of the pyrazole ring (³J) but NOT to C3.[2][3]The ³J C-H coupling in HMBC is distance-dependent. The N-methyl group is three bonds away from C5 in both isomers, but only three bonds away from C3 in Isomer B.
Key NOESY Correlation N-CH₃ protons show a spatial correlation to the pyrazole H5 proton.[1][4]N-CH₃ protons show a spatial correlation to the pyrazole H5 proton.[2]Proximity. The N-methyl group is physically close to the proton at the 5-position of the pyrazole ring in both isomers.
¹H Chemical Shift (Pyrazole H3) Typically more downfield.Typically more upfield compared to Isomer A.The electronic environment of the pyrazole protons is altered by the position of the piperidine substituent.
¹³C Chemical Shift (Pyrazole C3 vs C5) C5 chemical shift is significantly affected by the directly attached piperidine.C3 chemical shift is significantly affected by the directly attached piperidine.Direct attachment of the nitrogen-containing piperidine ring has a strong inductive and mesomeric effect on the carbon's chemical shift.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • 1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and identify all proton signals.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Optimize the long-range coupling delay (typically set to detect correlations from 4-10 Hz) to clearly resolve ³J correlations.[3]

  • NOESY Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems). Set an appropriate mixing time (typically 500-800 ms) to allow for the buildup of cross-peaks between spatially close protons.

  • Data Analysis: Process the 2D spectra using appropriate software. Focus on the cross-peaks linking the N-methyl singlet to the protons and carbons of the pyrazole ring as detailed in the table above.[2]

Mass Spectrometry (MS): Differentiating by Fragmentation

When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), mass spectrometry can be a rapid and sensitive tool for differentiating isomers. While regioisomers have identical masses, their fragmentation patterns under tandem MS (MS/MS) conditions can be distinct.[5][6]

Expertise & Experience: The Logic of Fragmentation

The stability of the bonds within the molecule dictates how it breaks apart upon collision-induced dissociation (CID). The position of the methyl and piperidine groups influences the stability of the pyrazole ring and adjacent bonds, leading to different preferred fragmentation pathways and, consequently, different relative abundances of fragment ions.[6][7] For pyrazole derivatives, characteristic fragmentation often involves the expulsion of small neutral molecules like HCN or N₂.[5][8] The specific pathway taken can be a fingerprint for a particular isomer.

cluster_workflow MS/MS Fragmentation Pathway Parent Parent Ion [M+H]⁺ (Selected in MS1) CID Collision-Induced Dissociation (CID) in Collision Cell Parent->CID FragmentA Fragment Ion A CID->FragmentA Pathway 1 FragmentB Fragment Ion B CID->FragmentB Pathway 2 FragmentC Fragment Ion C CID->FragmentC Pathway 3 MS2 Fragment Ions Detected in MS2

Caption: Tandem MS differentiates isomers by their unique fragmentation patterns.

Comparative Fragmentation Data
Technique Regioisomer A: 1-Methyl-5-(piperidinyl)pyrazole Regioisomer B: 1-Methyl-3-(piperidinyl)pyrazole Causality Behind the Difference
GC-MS (EI) May show a characteristic loss of a methyl radical followed by ring fragmentation.May exhibit a more prominent initial fragmentation of the piperidine ring due to its position.The electron impact (EI) fragmentation is highly energy-dependent and sensitive to the stability of the resulting radical cations, which differs with substituent placement.[6]
LC-MS/MS (ESI) The relative abundance of fragments resulting from piperidine ring opening versus pyrazole ring cleavage may be a key differentiator.The fragmentation cascade might be initiated differently, leading to a different ratio of key fragment ions compared to Isomer A.Electrospray ionization (ESI) is a softer technique, and the fragmentation of the protonated molecule [M+H]⁺ is directed by proton affinity and bond lability, which varies between isomers.[9]
Experimental Protocol: LC-MS/MS Analysis
  • Chromatographic Separation: Develop an LC method (as described in the next section) to ensure that a pure isomer enters the mass spectrometer. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to aid ionization) is a common starting point.[10]

  • MS1 Scan: Perform a full scan in positive ion mode to identify the m/z of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition: In a separate run or using a data-dependent acquisition mode, isolate the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., 10-40 eV) to the isolated ion to induce fragmentation.

  • Data Analysis: Compare the resulting MS/MS spectra for the two isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments.

Chromatographic Separation: The Prerequisite for Analysis

Before a definitive structural assignment can be made, the regioisomers must be separated from the reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for this purpose.[11]

Expertise & Experience: Exploiting Subtle Polarity Differences

The separation of regioisomers is often challenging because their physical properties, such as polarity and boiling point, are very similar.[10] The key to success is to optimize the chromatographic system to amplify these subtle differences.

  • For HPLC: Normal-phase chromatography using a silica column often provides better selectivity for polar isomers than reverse-phase chromatography. The choice of a solvent system, typically a non-polar solvent like hexane with a polar modifier like ethanol or isopropanol, is critical and must be carefully optimized.[10]

  • For GC: This method is suitable for derivatives that are volatile and thermally stable. The choice of the capillary column's stationary phase is paramount. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.[12]

cluster_workflow Chromatographic Method Development Mixture Isomer Mixture Select Select Technique (HPLC or GC) Mixture->Select Phase Screen Stationary Phases (e.g., Silica, C18) Select->Phase Solvent Optimize Mobile Phase / Temp. Gradient Phase->Solvent Separation Baseline Separation Achieved Solvent->Separation

Caption: A logical workflow for developing a separation method for regioisomers.

Comparative Chromatographic Approaches
Technique Stationary Phase Mobile Phase / Conditions Principle of Separation
Normal-Phase HPLC Silica GelHexane/Ethanol or Hexane/Isopropanol gradientExploits differences in the isomers' polar interactions with the silica surface. The more polar isomer will be retained longer.[10]
Reverse-Phase HPLC C18Acetonitrile/Water or Methanol/Water gradientSeparation based on differences in hydrophobicity. Often less selective for these types of isomers compared to normal-phase.
Gas Chromatography (GC) 5% Phenyl-methylpolysiloxaneTemperature gradient (e.g., 100°C to 250°C)Separation based on differences in boiling points and interactions with the stationary phase.[12]
Experimental Protocol: Preparative HPLC Separation
  • Analytical Method Development: First, develop a method on an analytical HPLC system. Screen different solvent systems (e.g., varying ratios of hexane/ethanol) on a silica column to find conditions that provide the best separation (resolution > 1.5).

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger-diameter column packed with the same stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and inject it onto the column.

  • Fraction Collection: Collect fractions as they elute from the column, using a UV detector to monitor the separation.

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the isolated compounds for subsequent NMR and MS analysis.

Integrated Strategy and Concluding Remarks

While each technique provides valuable information, a truly robust and defensible differentiation of methyl-pyrazole piperidine regioisomers relies on an integrated, multi-technique approach.

Recommended Overall Workflow

cluster_workflow Integrated Workflow for Isomer Differentiation Start Crude Synthetic Mixture Step1 Step 1: Separation (Preparative HPLC) Start->Step1 Step2 Step 2: Purity Check (Analytical LC-MS) Step1->Step2 Isolated Fractions Step3 Step 3: Unambiguous ID (1D & 2D NMR) Step2->Step3 Confirmed Pure Isomers End Pure, Characterized Regioisomers Step3->End

Caption: An integrated workflow is the most robust strategy.

The definitive characterization of regioisomers is a non-negotiable aspect of modern chemical and pharmaceutical development. The workflow should always begin with chromatography to achieve physical separation and purification. Following isolation, LC-MS serves as a rapid confirmation of purity and mass. The final, and most critical, step is the comprehensive analysis by 2D NMR , which provides the unambiguous structural proof required for publication, patent filings, and regulatory submissions. By understanding the principles behind each technique and employing them in a logical, integrated workflow, researchers can confidently navigate the complexities of regioisomerism.

References

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Butkienė, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
  • ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the....
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.
  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry.
  • Maccioni, E., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (n.d.). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. BenchChem.

Sources

Quality control parameters for pharmaceutical grade piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Quality Control for Pharmaceutical-Grade Piperidine Intermediates

Introduction

Piperidine and its derivatives are fundamental building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The structural integrity and purity of these intermediates are paramount, as any deviation can have a cascading effect on the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the critical quality control (QC) parameters for pharmaceutical-grade piperidine intermediates, offering a comparative analysis of analytical methodologies and the rationale behind their implementation.

The Criticality of Stringent Quality Control

The synthesis of complex APIs often involves multi-step processes where piperidine intermediates are introduced. Impurities can arise from starting materials, by-products, reagents, or degradation. These impurities, even in trace amounts, can be pharmacologically active, toxic, or impact the stability of the API. Therefore, a robust QC strategy is not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy.

A comprehensive QC strategy for piperidine intermediates is built on three pillars:

  • Identity: Confirming that the intermediate is indeed the correct molecule.

  • Purity: Quantifying the level of the desired intermediate and identifying and quantifying any impurities.

  • Safety: Ensuring that harmful impurities are below established safety thresholds.

Core Quality Control Parameters and Analytical Methodologies

The following sections detail the key quality control parameters and provide a comparative analysis of the analytical techniques used for their assessment.

Identification

Positive identification of the piperidine intermediate is the first step in the QC workflow. While multiple techniques can be used, they vary in their specificity and application.

Technique Principle Strengths Limitations
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the molecule's bonds, creating a unique "fingerprint."Fast, non-destructive, and provides information about functional groups.Not suitable for complex mixtures; reference standard is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to elucidate the molecular structure.Provides detailed structural information, enabling unambiguous identification.Higher cost of instrumentation; requires skilled operators for data interpretation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and can be coupled with chromatographic techniques for mixture analysis.Fragmentation can sometimes be complex to interpret.

Expert Recommendation: For unambiguous identification, a combination of techniques is often employed. FTIR is an excellent screening tool, while NMR provides the definitive structural confirmation required for regulatory submissions.

Purity and Impurity Profiling

This is arguably the most critical aspect of QC for piperidine intermediates. Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.

Organic Impurities

Organic impurities can include starting materials, by-products of side reactions, and degradation products. The primary workhorse for separating and quantifying these impurities is High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of HPLC Columns for Piperidine Intermediate Analysis:

The choice of HPLC column is critical for achieving the necessary resolution to separate the main component from its structurally similar impurities.

Column Type Stationary Phase Separation Mechanism Best Suited For Performance Considerations
C18 (Reversed-Phase) Octadecyl-silicaHydrophobic interactionsA wide range of moderately polar to non-polar piperidine derivatives.Most versatile and widely used; may require ion-pairing reagents for highly polar analytes.
Phenyl-Hexyl (Reversed-Phase) Phenyl-hexyl-silicaHydrophobic and π-π interactionsAromatic piperidine intermediates and impurities with aromatic rings.Offers alternative selectivity to C18, especially for aromatic compounds.
HILIC (Hydrophilic Interaction Liquid Chromatography) Polar (e.g., silica, amide)Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Highly polar piperidine derivatives that are poorly retained on reversed-phase columns.Requires careful mobile phase preparation and equilibration.

Experimental Protocol: A Validated HPLC Method for a Generic Piperidine Intermediate

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Trustworthiness through System Suitability: Before sample analysis, a system suitability solution (containing the main component and known impurities) is injected. Key parameters like resolution (>2.0 between critical pairs), tailing factor (<1.5), and theoretical plates (>2000) must be met to ensure the validity of the analytical run.

Genotoxic Impurities: The Case of Nitrosamines

Nitrosamines are a class of genotoxic impurities that have come under intense regulatory scrutiny. They can form when a secondary or tertiary amine, such as piperidine or its derivatives, reacts with a nitrosating agent (e.g., nitrites). Their potential for carcinogenicity necessitates control at parts-per-million (ppm) levels.

Analytical Workflow for Nitrosamine Analysis:

nitrosamine_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Piperidine Intermediate Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction Dissolution->Extraction Concentration Concentration of Extract Extraction->Concentration LCMS LC-MS/MS or GC-MS Concentration->LCMS Separation Chromatographic Separation LCMS->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification against calibrated standards Detection->Quantification

Caption: Workflow for trace-level analysis of nitrosamine impurities.

Comparative Analysis of Analytical Techniques for Nitrosamines:

Technique Principle Strengths Limitations
GC-MS Gas chromatography for separation followed by mass spectrometry for detection.Excellent for volatile nitrosamines.Derivatization may be required for non-volatile nitrosamines.
LC-MS/MS Liquid chromatography for separation followed by tandem mass spectrometry for detection.High specificity and sensitivity; suitable for a wider range of nitrosamines.Matrix effects can be a challenge.

Expert Recommendation: For comprehensive nitrosamine analysis in piperidine intermediates, LC-MS/MS is the preferred technique due to its versatility and high sensitivity, which is crucial for meeting the stringent regulatory limits.

Inorganic Impurities

Inorganic impurities include residual catalysts and other elemental impurities. The control of these is guided by the International Council for Harmonisation (ICH) Q3D guideline.

Analytical Technique: Inductively Coupled Plasma (ICP)

ICP-MS (Mass Spectrometry) and ICP-OES (Optical Emission Spectrometry) are the standard techniques for elemental impurity analysis.

  • ICP-MS: Offers lower detection limits and is suitable for trace-level analysis of most elements.

  • ICP-OES: A robust technique suitable for higher concentration elements.

Workflow for Elemental Impurity Analysis:

elemental_workflow Start Sample of Piperidine Intermediate Digestion Microwave Digestion (e.g., with nitric acid and hydrochloric acid) Start->Digestion Dilution Dilution to final volume with deionized water Digestion->Dilution Analysis Analysis by ICP-MS or ICP-OES Dilution->Analysis Quantification Quantification against calibrated standards Analysis->Quantification Result Report results and compare with ICH Q3D limits Quantification->Result

Caption: General workflow for the analysis of elemental impurities.

Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of the intermediate. Their control is mandated by the ICH Q3C guideline, which classifies them into three classes based on their toxicity.

Analytical Technique: Static Headspace Gas Chromatography (HS-GC)

HS-GC is the gold standard for residual solvent analysis. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system.

Comparative Analysis of GC Detectors:

Detector Principle Strengths Limitations
Flame Ionization Detector (FID) Ions are generated when organic compounds are burned in a hydrogen flame.Robust, reliable, and has a wide linear range.Destructive to the sample; not sensitive to all solvents (e.g., water).
Mass Spectrometer (MS) Ions are separated based on their mass-to-charge ratio.Provides positive identification of the solvent.More expensive and complex than FID.

Expert Recommendation: For routine QC, HS-GC-FID is sufficient. However, for method development, troubleshooting, or identifying unknown peaks, HS-GC-MS is invaluable.

Conclusion

The quality control of pharmaceutical-grade piperidine intermediates is a multi-faceted process that requires a deep understanding of chemistry, analytical science, and regulatory expectations. A well-designed QC strategy, utilizing a combination of orthogonal analytical techniques, is essential to ensure the identity, purity, and safety of these critical building blocks. By understanding the principles behind the methods and the rationale for their selection, researchers and drug development professionals can build quality into their products from the earliest stages of development.

References

  • International Council for Harmonisation (ICH). Q3A Impurities in New Drug Substances.[Link]

  • International Council for Harmonisation (ICH). Q3C Impurities: Guideline for Residual Solvents.[Link]

  • International Council for Harmonisation (ICH). Q3D Guideline for Elemental Impurities.[Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link]

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Control of nitrosamine impurities in human medicinal products.[Link]

Safety Operating Guide

Navigating the Disposal of 4-(3-methyl-1H-pyrazol-4-yl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), ensuring a "cradle-to-grave" approach to hazardous waste management. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and environmental responsibility.

Hazard Assessment: Understanding the Risks

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. In the absence of a specific SDS for 4-(3-methyl-1H-pyrazol-4-yl)piperidine, we must infer its properties from analogous structures.

  • Piperidine Moiety: Piperidine, the saturated heterocyclic amine forming the core of our compound, is classified as a highly flammable liquid and vapor.[1] It is also toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]

  • Pyrazole Moiety: Pyrazole derivatives can also exhibit toxic properties.

  • Overall Profile: It is prudent to assume that 4-(3-methyl-1H-pyrazol-4-yl)piperidine may exhibit a combination of these hazards: flammability, toxicity, and corrosivity. Therefore, it should be treated as hazardous waste until a formal characterization proves otherwise.

Key Inferred Hazardous Characteristics:

Hazard CharacteristicBasis of InferencePotential GHS Hazard Statements
Flammability Piperidine is a flammable liquid (Category 2).[1]H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine is toxic by multiple routes of exposure.[1][2][3]H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.
Skin Corrosion/Irritation Piperidine causes severe skin burns.[1][2][4]H314: Causes severe skin burns and eye damage.
Serious Eye Damage Piperidine causes serious eye damage.H318: Causes serious eye damage.
Aquatic Toxicity Many organic compounds are harmful to aquatic life.H402: Harmful to aquatic life. H411: Toxic to aquatic life with long lasting effects.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-(3-methyl-1H-pyrazol-4-yl)piperidine waste is a multi-step process that ensures safety and regulatory compliance.

DisposalWorkflow cluster_pre Pre-Disposal Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase Waste_Generation Waste Generation (Neat compound, solutions, contaminated labware) Hazard_ID Hazard Identification (Assume Flammable, Toxic, Corrosive) Waste_Generation->Hazard_ID Characterize Segregation Segregate Waste (Keep away from incompatible materials, e.g., strong oxidizers and acids). Containerization Select Appropriate Container (Chemically resistant, leak-proof, with a secure lid). Segregation->Containerization Contain Labeling Properly Label Container ('Hazardous Waste', full chemical name, associated hazards). Containerization->Labeling Identify Storage Store in Satellite Accumulation Area (SAA) (At or near the point of generation, under the control of the operator). Labeling->Storage Store Safely Pickup_Request Request Waste Pickup (Contact institutional Environmental Health & Safety - EH&S). Transportation Licensed Transporter (EH&S arranges for transport by a certified hazardous waste handler). Pickup_Request->Transportation Schedule Final_Disposal Approved Disposal Facility (Incineration is a common method for organic hazardous waste). Transportation->Final_Disposal Deliver

Figure 1. A procedural workflow for the safe disposal of 4-(3-methyl-1H-pyrazol-4-yl)piperidine waste.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Do not mix 4-(3-methyl-1H-pyrazol-4-yl)piperidine waste with incompatible materials. Based on the reactivity of piperidine, this includes:

    • Strong oxidizing agents

    • Acids and acid anhydrides

    • Carbon dioxide

  • Collect aqueous and organic waste streams separately.

  • Keep solid and liquid waste in different containers.[6]

Containerization: Secure Containment

The choice of waste container is paramount to preventing leaks and spills.[5]

  • Select a Compatible Container: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure the container material is compatible with organic amines and potential solvents.

  • Ensure Container Integrity: The container must be in good condition, free of cracks or defects, and have a tight-fitting, leak-proof lid.[7]

  • Do Not Overfill: Fill containers to no more than 80% of their capacity to allow for vapor expansion and to prevent spills during handling and transport.

Labeling: Clear and Compliant Identification

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[6][5] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(3-methyl-1H-pyrazol-4-yl)piperidine"

  • A clear indication of the hazards (e.g., Flammable, Toxic, Corrosive).

  • The date of accumulation.

  • The name and contact information of the generating researcher or lab.

Storage: Safe Accumulation

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][9]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.[8]

  • Store containers in a well-ventilated area, away from heat, sparks, or open flames.[1]

  • Secondary containment (such as a spill tray) is highly recommended to contain any potential leaks.[6]

Emergency Procedures: Preparedness for Spills

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Contain the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2]

    • Use non-sparking tools to collect the absorbed material and place it in a designated hazardous waste container.[1][10]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Prevent entry into the affected area.[10]

Final Disposal: The Role of Institutional EH&S

The ultimate disposal of hazardous waste must be handled by licensed professionals.

  • Request Pickup: Once your waste container is ready for disposal, contact your institution's EH&S department to schedule a pickup.[8]

  • Documentation: Your EH&S department will handle the necessary documentation, including the hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[11]

  • Treatment and Disposal: 4-(3-methyl-1H-pyrazol-4-yl)piperidine, as a halogen-free organic compound, is likely to be disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][12] This method ensures the complete destruction of the hazardous components.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all relevant regulations.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Management Guidelines.
  • Properly Managing Chemical Waste in Labor
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety D
  • Safety Data Sheet - 4-Methylpiperidine. Thermo Fisher Scientific.
  • Safety Data Sheet - 1-Methylpiperidin-4-ol. Sigma-Aldrich.
  • Safety Data Sheet - 4-Methylpiperidine. Acros Organics.
  • Safety Data Sheet - PIPERIDINE. ChemSupply Australia.
  • Safety Data Sheet - Piperidine. Chemos GmbH & Co.KG.
  • PIPERIDINE. CAMEO Chemicals - NOAA.
  • Safety D
  • Safety Data Sheet - 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine. Thermo Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the safe handling of 4-(3-methyl-1H-pyrazol-4-yl)piperidine. As specific toxicological and hazard data for this compound are not extensively published, the following recommendations are grounded in a conservative, risk-based assessment derived from the known hazards of its core chemical structures: the piperidine ring and the pyrazole moiety.[1] This approach ensures a high margin of safety for all laboratory personnel. The protocols outlined below are designed to be self-validating, providing a robust framework for operational safety.

Hazard Assessment: An Extrapolated Profile

The chemical structure of 4-(3-methyl-1H-pyrazol-4-yl)piperidine combines a piperidine heterocycle with a substituted pyrazole ring.[2][3] Both parent structures contribute to a potential hazard profile that must be handled with significant caution.

  • Piperidine Moiety: Piperidine itself is a well-characterized cyclic amine that is highly flammable, corrosive, and acutely toxic if inhaled, swallowed, or in contact with skin.[4][5] It is known to cause severe skin burns and eye damage.[4][5] Vapors can form explosive mixtures with air and are heavier than air, allowing them to spread along floors.[4]

  • Pyrazole Moiety: Substituted pyrazoles can exhibit a range of toxicities. Depending on the functional groups, they can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[6][7][8] Some pyrazole derivatives are also noted as being toxic to aquatic life.[6]

Given these precursors, it is scientifically prudent to assume 4-(3-methyl-1H-pyrazol-4-yl)piperidine may exhibit the following hazards until proven otherwise.

Potential Hazard Basis for Assumption (Structural Analogs) GHS Hazard Statement (Assumed)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to fatal if swallowed, inhaled, or absorbed through the skin, based on piperidine's high toxicity.[4][5] Pyrazole derivatives are also classified as harmful.[7][8]H302, H311, H331 (Toxic in contact with skin or if inhaled; Harmful if swallowed)
Skin Corrosion / Irritation Piperidine is highly corrosive and causes severe burns.[4][5] Many amine and pyrazole compounds are skin irritants.[6][7]H314 (Causes severe skin burns and eye damage)
Serious Eye Damage / Irritation Direct contact with amines like piperidine causes irreversible eye damage.[4][6]H318 (Causes serious eye damage)
Respiratory Irritation Inhalation of vapors from related pyrazole and piperidine compounds can irritate the respiratory tract.[6][7]H335 (May cause respiratory irritation)
Flammability Piperidine is a highly flammable liquid. While the subject compound is a solid, its dust may form flammable mixtures in air, and it may be combustible upon heating.[4]H225 (Highly flammable liquid and vapour - Assumed for parent compound)

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical control measure for mitigating the risks identified above. A multi-layered approach is mandatory for all personnel handling this compound.[9]

PPE Category Specification Rationale & Causality
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile) . Inner glove tucked under the lab coat cuff, outer glove over the cuff.The piperidine structure necessitates robust dermal protection against corrosive and toxic effects.[4][5] Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove continues to offer protection while the outer is replaced. Regularly check glove integrity.[10]
Eye & Face Protection ANSI-approved safety goggles AND a full-face shield. Due to the severe and irreversible eye damage potential extrapolated from piperidine, safety glasses are insufficient.[4][6] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face.[11]
Body Protection Chemical-resistant lab coat or a disposable chemical-resistant coverall ("bunny suit"). A standard cotton lab coat is inadequate. A chemical-resistant material is required to prevent skin contact from spills.[9][12] For larger quantities or procedures with high splash potential, a full coverall is recommended.[11]
Respiratory Protection NIOSH/MSHA-approved respirator. The type depends on the operation (see workflow below).This is non-negotiable, especially when handling the solid powder form, due to the high inhalation toxicity of piperidine.[4][5] A simple surgical mask offers no protection from chemical vapors or fine particulates.[11]

Operational Plan: Step-by-Step Protocols

PPE Selection and Donning Workflow

The following workflow diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Workflow cluster_start Start: Handling 4-(3-methyl-1H-pyrazol-4-yl)piperidine cluster_tasks Task Assessment cluster_ppe Required Respiratory PPE Start Identify Task Weighing Weighing Solid / Handling Powder Start->Weighing Transfer Solution Transfer / Wet Chemistry Start->Transfer Spill Spill Cleanup / Emergency Response Start->Spill PAPR Powered Air-Purifying Respirator (PAPR) or Full-Face Air-Purifying Respirator with appropriate cartridges Weighing->PAPR High risk of aerosolization HalfMask Half-Mask Air-Purifying Respirator with appropriate cartridges (in a certified fume hood) Transfer->HalfMask Lower risk of aerosolization SCBA Self-Contained Breathing Apparatus (SCBA) Spill->SCBA Unknown concentration, potential oxygen deficiency

Caption: PPE Respiratory Selection Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are familiar with this protocol and the location of the safety shower and eyewash station. Verify that the chemical fume hood is certified and functioning correctly.

  • Donning PPE:

    • Put on inner nitrile gloves.

    • Don the chemical-resistant lab coat or coverall.

    • Don the appropriate respirator as determined by the workflow above. Ensure a proper seal check is performed.

    • Don safety goggles.

    • Don the full-face shield.

    • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • All manipulations must be conducted within a certified chemical fume hood. [9]

    • When weighing the solid, use a spatula and handle gently to minimize dust generation. Use an enclosure or weigh paper with folded edges.

    • For transfers, ensure containers are sealed before moving them.

    • When working with solutions, use a syringe or cannula for liquid transfers to minimize splashing.

  • Post-Handling & Doffing PPE:

    • Decontaminate any used equipment within the fume hood.

    • To doff PPE, first remove the outer gloves, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat or coverall, rolling it away from the body.

    • Remove inner gloves.

    • Finally, remove the respirator outside the immediate work area.

    • Wash hands thoroughly with soap and water.[7]

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call for immediate medical assistance.[7]

  • Spill: Evacuate the area. For a large spill, contact your institution's environmental health and safety (EHS) department immediately. Only personnel with the appropriate level of PPE (e.g., Level B or A, including SCBA) should attempt cleanup.[13] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan
  • Chemical Waste: All waste containing 4-(3-methyl-1H-pyrazol-4-yl)piperidine must be disposed of as hazardous chemical waste. Do not pour down the drain.[4][14]

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the compound must be collected in a designated, sealed hazardous waste container for incineration or disposal by a licensed chemical waste management company.[14]

This comprehensive guide provides the necessary framework for handling 4-(3-methyl-1H-pyrazol-4-yl)piperidine with the highest degree of safety. Adherence to these protocols is essential for protecting the health of all researchers and ensuring a secure laboratory environment.

References

  • Benchchem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Chemos GmbH & Co.KG.
  • Carl ROTH.
  • PubChemLite. 4-(3-methyl-1h-pyrazol-4-yl)piperidine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fluorochem. Safety Data Sheet: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Acros Organics.
  • Benchchem. Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • Angene Chemical. Safety Data Sheet: tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)
  • Vulcanchem. 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • BESA. Recommended PPE to handle chemicals.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-methyl-1H-pyrazol-4-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.